molecular formula C9H10O B1283488 m-Allylphenol CAS No. 1446-24-8

m-Allylphenol

Katalognummer: B1283488
CAS-Nummer: 1446-24-8
Molekulargewicht: 134.17 g/mol
InChI-Schlüssel: PSXBTXZCQRAZGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

M-Allylphenol is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXBTXZCQRAZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571132
Record name 3-(Prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446-24-8
Record name m-Allylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-ALLYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to m-Allylphenol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Allylphenol, also known as 3-allylphenol, is an organic compound with a phenol ring substituted with an allyl group at the meta position. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as an inhibitor of dopamine β-hydroxylase. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside spectroscopic data to aid in its characterization. Furthermore, the guide elucidates its mechanism of action and its position within relevant signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is characterized by a hydroxyl group and an allyl group attached to a benzene ring at positions 1 and 3, respectively.

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 3-(prop-2-en-1-yl)phenol
Synonyms 3-Allylphenol, this compound, 3-(m-Hydroxyphenyl)propene
CAS Number 1446-24-8[1][2]
Molecular Formula C₉H₁₀O[1][2]
Molecular Weight 134.18 g/mol [1][2][3]
InChI Key PSXBTXZCQRAZGM-UHFFFAOYSA-N[1]
SMILES C=CCC1=CC(=CC=C1)O[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some reported values in the literature show slight variations.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless to yellow liquid[2]
Boiling Point 108-115 °C at 13 mmHg[3]
Purity ≥98%[1]
Solubility Soluble in acetonitrile, chloroform, and ethanol.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the vinyl protons of the allyl group, the methylene protons of the allyl group, and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The vinyl protons will resonate around 5.0-6.0 ppm, and the methylene protons adjacent to the aromatic ring will appear around 3.3-3.5 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the range of 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The sp² carbons of the allyl group will appear around 115-140 ppm, and the sp³ methylene carbon will be observed further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H stretching vibrations for the aromatic and vinyl groups typically appear just above 3000 cm⁻¹.

  • C-H stretching for the methylene group will be observed just below 3000 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring will be seen in the 1450-1600 cm⁻¹ region.

  • A C=C stretching band for the allyl group will be present around 1640 cm⁻¹.

  • A strong C-O stretching band will appear in the 1200-1300 cm⁻¹ region.

  • Out-of-plane C-H bending vibrations for the substituted benzene ring will be observed in the 650-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 134. Common fragmentation patterns for phenols and allylbenzenes would be anticipated. Loss of the allyl group would lead to a fragment at m/z = 93. Fragmentation of the allyl group itself is also likely. A prominent peak at m/z 77, corresponding to the phenyl cation, is also a common feature in the mass spectra of aromatic compounds.

Experimental Protocols

Synthesis of this compound via Claisen Rearrangement

The most common method for the synthesis of allylphenols is the Claisen rearrangement of the corresponding allyl phenyl ether. This protocol outlines a general two-step procedure that can be adapted for the synthesis of this compound.

Step 1: Williamson Ether Synthesis of Allyl m-Methoxyphenyl Ether

This step involves the reaction of m-methoxyphenol with an allyl halide in the presence of a base.

  • Materials: m-Methoxyphenol, allyl bromide, anhydrous potassium carbonate, acetone.

  • Procedure:

    • In a round-bottom flask, dissolve m-methoxyphenol in acetone.

    • Add anhydrous potassium carbonate to the solution.

    • Slowly add allyl bromide to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the acetone under reduced pressure.

    • The crude allyl m-methoxyphenyl ether can be purified by vacuum distillation.

Step 2: Claisen Rearrangement to form Allyl-m-methoxyphenol

This is a thermal rearrangement reaction.

  • Procedure:

    • Heat the purified allyl m-methoxyphenyl ether in a high-boiling solvent or neat under an inert atmosphere.

    • The rearrangement typically occurs at temperatures between 180-220 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The resulting product will be a mixture of ortho and para allyl-substituted m-methoxyphenols.

Step 3: Demethylation to this compound

The methoxy group is cleaved to yield the final product.

  • Materials: Allyl-m-methoxyphenol mixture, boron tribromide (BBr₃) or another demethylating agent, dichloromethane (DCM).

  • Procedure:

    • Dissolve the mixture of allyl-m-methoxyphenols in anhydrous DCM and cool to 0 °C.

    • Slowly add a solution of BBr₃ in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction carefully with water or methanol.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • The crude this compound can then be purified.

Logical Flow of Synthesis:

Synthesis_Workflow m_methoxyphenol m-Methoxyphenol ether_synthesis Williamson Ether Synthesis m_methoxyphenol->ether_synthesis allyl_bromide Allyl Bromide allyl_bromide->ether_synthesis allyl_ether Allyl m-methoxyphenyl ether ether_synthesis->allyl_ether claisen Claisen Rearrangement allyl_ether->claisen allyl_methoxyphenol Allyl-m-methoxyphenol (isomer mixture) claisen->allyl_methoxyphenol demethylation Demethylation (e.g., with BBr3) allyl_methoxyphenol->demethylation m_allylphenol This compound demethylation->m_allylphenol

Caption: Synthetic pathway to this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, byproducts, and isomers. Flash column chromatography is a suitable method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column in the chosen solvent system.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for assessing the purity of this compound and for its quantification.

  • HPLC Method:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is a common choice.

    • Detection: UV detection at a wavelength where the phenol chromophore absorbs (e.g., 270-280 nm).

  • GC Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector and Detector Temperature: Typically around 250 °C.

    • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 250 °C) to ensure good separation.

    • Detection: Flame ionization detector (FID) or mass spectrometry (MS).

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of dopamine β-hydroxylase (DBH).[1] DBH is a copper-containing monooxygenase enzyme that catalyzes the conversion of dopamine to norepinephrine in the catecholamine synthesis pathway.[4] This enzymatic step is crucial for the production of the neurotransmitter norepinephrine.

Mechanism of Action

Inhibitors of dopamine β-hydroxylase, like this compound, act by binding to the enzyme and preventing it from carrying out its catalytic function. This leads to a decrease in the levels of norepinephrine and a concurrent increase in the levels of its precursor, dopamine, in tissues where DBH is active, such as the sympathetic nervous system and the brain.[4][5]

Dopamine to Norepinephrine Conversion Pathway and Inhibition

The following diagram illustrates the final step of the catecholamine biosynthesis pathway and the point of inhibition by this compound.

DBH_Inhibition Dopamine Dopamine DBH Dopamine β-hydroxylase (DBH) Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Product m_Allylphenol This compound m_Allylphenol->DBH Inhibition

Caption: Inhibition of Dopamine β-hydroxylase by this compound.

The inhibition of DBH by compounds such as this compound has therapeutic potential in conditions where a reduction in sympathetic tone is desired, for example, in certain cardiovascular diseases or anxiety disorders. The resulting increase in dopamine levels could also have implications for neurological and psychiatric conditions.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biological activity of this compound. The summarized quantitative data, along with the detailed experimental protocols for its synthesis, purification, and analysis, serve as a valuable resource for researchers. The elucidation of its role as a dopamine β-hydroxylase inhibitor and its place in the catecholamine synthesis pathway highlights its potential for further investigation in the field of drug discovery and development. The provided diagrams offer a clear visual representation of the key processes discussed. It is anticipated that this guide will facilitate and inspire future research into this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of m-Allylphenol from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of meta-substituted phenols presents a persistent challenge in organic chemistry due to the strong ortho- and para-directing influence of the hydroxyl group in electrophilic aromatic substitution reactions. Consequently, the direct allylation of phenol to produce m-allylphenol is not a feasible strategy. Standard methods, such as the Claisen rearrangement of allyl phenyl ether, exclusively yield ortho- and para-allylphenol.[1][2] This technical guide outlines a robust and efficient multi-step synthetic pathway to this compound, starting from a commercially available meta-substituted precursor, m-hydroxybenzaldehyde, via the Wittig reaction. Alternative synthetic strategies are also discussed.

The Challenge: Overcoming Ortho-Para Regioselectivity

The hydroxyl group of phenol is a potent activating group that directs incoming electrophiles to the ortho and para positions of the benzene ring. The classical and most common method for phenol allylation involves two steps:

  • Williamson Ether Synthesis: Phenol is converted to allyl phenyl ether.

  • Claisen Rearrangement: The allyl phenyl ether is heated (typically ~200 °C), initiating a[3][3]-sigmatropic rearrangement to form predominantly o-allylphenol.[1] If both ortho positions are blocked, the rearrangement occurs at the para position.

This inherent regioselectivity makes the direct synthesis of this compound from phenol impractical. Therefore, successful synthesis requires a strategy that begins with a starting material already possessing the desired meta-substitution pattern or employs a reaction mechanism insensitive to the directing effects of the hydroxyl group.

Proposed Primary Synthetic Pathway: Wittig Olefination

A highly effective strategy for synthesizing this compound is the Wittig reaction, which converts a carbonyl group into an alkene.[4][5][6] This pathway utilizes m-hydroxybenzaldehyde as the starting material, ensuring the final product has the correct meta-substitution.

The overall transformation is a two-step process:

  • Formation of the Wittig Reagent: Allyl bromide is reacted with triphenylphosphine to create a stable phosphonium salt. This salt is then deprotonated with a strong base to form the reactive ylide.[7]

  • Wittig Reaction: The generated ylide reacts with m-hydroxybenzaldehyde to form the desired this compound, with triphenylphosphine oxide as a byproduct.[4]

Wittig Reaction Pathway for this compound Synthesis cluster_0 Step 1: Wittig Reagent Formation cluster_1 Step 2: Wittig Olefination allyl_bromide Allyl Bromide phosphonium_salt Allyltriphenylphosphonium Bromide allyl_bromide->phosphonium_salt  SN2 Reaction PPh3 Triphenylphosphine (PPh₃) PPh3->phosphonium_salt wittig_reagent Allylidenetriphenylphosphorane (Wittig Ylide) phosphonium_salt->wittig_reagent  Deprotonation strong_base Strong Base (e.g., n-BuLi) strong_base->wittig_reagent m_allylphenol This compound (Product) wittig_reagent->m_allylphenol  Reaction phosphine_oxide Triphenylphosphine Oxide (Byproduct) wittig_reagent->phosphine_oxide m_hydroxybenzaldehyde m-Hydroxybenzaldehyde m_hydroxybenzaldehyde->m_allylphenol m_hydroxybenzaldehyde->phosphine_oxide

Figure 1. Reaction pathway for this compound via Wittig olefination.
Experimental Protocols

The following protocols are based on established procedures for the Wittig reaction.[6][7]

Protocol 1: Synthesis of Allyltriphenylphosphonium Bromide

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagents: Add triphenylphosphine (1.0 eq) and a suitable solvent (e.g., toluene or acetonitrile) to the flask.

  • Reaction: While stirring, add allyl bromide (1.0-1.1 eq) dropwise to the solution.

  • Heating: Heat the mixture to reflux and maintain for 12-24 hours. The phosphonium salt will precipitate as a white solid.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum. The salt is typically stable and can be stored for later use.

Protocol 2: Synthesis of this compound via Wittig Reaction

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the dried allyltriphenylphosphonium bromide (1.1 eq) to a flask containing anhydrous tetrahydrofuran (THF).

  • Ylide Generation: Cool the suspension to -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for an additional 30 minutes.

  • Aldehyde Addition: Re-cool the ylide solution to -78 °C. Add a solution of m-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the residue using silica gel column chromatography to isolate pure this compound.

Data Presentation

Table 1: Reagents and Conditions for this compound Synthesis

StepReactionReactant 1Reactant 2Base / CatalystSolventTemperature (°C)Time (h)
1 Salt FormationTriphenylphosphineAllyl BromideN/ATolueneReflux (~110°C)12-24
2 Wittig ReactionPhosphonium Saltm-Hydroxybenzaldehyden-ButyllithiumTHF-78 to 25°C12-18

Table 2: Expected Yields and Product Characteristics

ProductMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical State
Allyltriphenylphosphonium BromideC₂₁H₂₀BrP383.26>90%White Crystalline Solid
This compoundC₉H₁₀O134.1860-85%Colorless to Pale Yellow Oil

Note: Yields are estimates based on typical outcomes for Wittig reactions and may vary based on specific experimental conditions and scale.

Experimental Workflow Visualization

Experimental Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_salt Add Phosphonium Salt and Anhydrous THF setup->add_salt cool_1 Cool to -78 °C add_salt->cool_1 add_base Add n-BuLi Dropwise (Ylide Formation) cool_1->add_base stir_warm Stir and Warm to 0 °C add_base->stir_warm cool_2 Re-cool to -78 °C stir_warm->cool_2 add_aldehyde Add m-Hydroxybenzaldehyde in THF cool_2->add_aldehyde react Warm to Room Temp Stir 12-18h add_aldehyde->react quench Quench with aq. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract workup Wash, Dry, and Filter Combined Organic Layers extract->workup purify Concentrate and Purify via Column Chromatography workup->purify product Isolated this compound purify->product

Figure 2. Experimental workflow for the Wittig olefination step.

Alternative Synthetic Strategies

While the Wittig reaction is a robust choice, other modern synthetic methods can also be considered for the synthesis of this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[8][9] This method could be applied by starting with m-bromophenol and coupling it with propene or an allyl-metal species.

  • Pathway: m-Bromophenol is reacted with propene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base.

  • Advantages: High functional group tolerance.[10]

  • Challenges: May require protection of the phenolic hydroxyl group to prevent side reactions. Controlling the regioselectivity of the addition to propene can also be a factor.

Grignard Reaction

A Grignard-based approach involves the addition of an allyl nucleophile to a carbonyl electrophile.[11][12]

  • Pathway:

    • Protect the hydroxyl group of m-hydroxybenzaldehyde (e.g., as a methoxymethyl (MOM) ether).

    • React the protected aldehyde with allylmagnesium bromide.[13]

    • Perform an acidic workup to cause dehydration of the resulting secondary alcohol to form the alkene.

    • Deprotect the hydroxyl group to yield this compound.

  • Advantages: Utilizes readily available and powerful Grignard reagents.

  • Challenges: Requires additional protection/deprotection steps, adding to the overall length of the synthesis.

Conclusion

The synthesis of this compound from phenol cannot be achieved directly due to the ortho-para directing nature of the hydroxyl group. This guide details a reliable and efficient indirect route starting from m-hydroxybenzaldehyde. The Wittig olefination provides a high-yield pathway with predictable outcomes and readily available starting materials. The detailed protocols and data presented herein offer a comprehensive resource for researchers engaged in the synthesis of meta-substituted phenols for applications in drug discovery, materials science, and fine chemical production.

References

m-Allylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1446-24-8 Molecular Formula: C₉H₁₀O Molecular Weight: 134.18 g/mol

This technical guide provides an in-depth overview of m-Allylphenol (3-Allylphenol), a molecule of significant interest in drug development and biochemical research. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its synthesis, analytical methods, biological activity, and safety profile.

Physicochemical Properties

PropertyValueReference
CAS Number 1446-24-8[1]
Synonyms 3-Allylphenol, 3-(2-propen-1-yl)-phenol[1]
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol
Appearance Not specified
Solubility Soluble in acetonitrile, chloroform, and ethanol.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Williamson ether synthesis followed by a Claisen rearrangement.

Experimental Protocol: Synthesis of this compound

Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether

This initial step involves the reaction of phenol with an allyl halide in the presence of a base.

  • Materials:

    • Phenol

    • Allyl bromide

    • Anhydrous potassium carbonate

    • Acetone (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve phenol and allyl bromide in acetone.

    • Add anhydrous potassium carbonate to the mixture.

    • Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

    • After cooling, filter the mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude allyl phenyl ether.

    • The crude product can be purified by vacuum distillation.

Step 2: Claisen Rearrangement to this compound

The Claisen rearrangement is a thermally induced sigmatropic rearrangement that converts the allyl phenyl ether to the desired allylphenol. The regioselectivity of this reaction is influenced by substituents on the aromatic ring. For an unsubstituted phenyl ring, the rearrangement primarily yields the ortho-isomer (2-allylphenol). To obtain the meta-isomer, a starting material with appropriate directing groups on the phenyl ring would be necessary, followed by their subsequent removal if needed. A general protocol for the thermal Claisen rearrangement is as follows:

  • Materials:

    • Allyl aryl ether (synthesized in Step 1)

  • Procedure:

    • Place the allyl aryl ether in a reaction vessel equipped with a condenser.

    • Heat the ether to a high temperature (typically around 200-250°C).[2]

    • The rearrangement is an intramolecular process and is typically complete within a few hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, the product, a mixture of ortho- and para-allylphenols, can be purified by column chromatography. To specifically obtain this compound, a meta-directing starting phenol would be required for the initial Williamson ether synthesis.

Biological Activity: Inhibition of Dopamine β-Hydroxylase

This compound is recognized as a mechanism-based inhibitor of dopamine β-hydroxylase (DBH), an enzyme responsible for the conversion of dopamine to norepinephrine.[1] This inhibitory activity is of significant interest for the development of therapeutics for conditions where modulation of catecholamine levels is desired, such as cardiovascular diseases and certain neurological disorders.

The proposed mechanism of inhibition involves the abstraction of a hydrogen atom from the benzylic position of the allyl group by the enzyme, leading to the formation of a benzylic radical. This radical can then partition between hydroxylation, leading to product formation, and covalent modification of the enzyme, resulting in its inactivation.

Experimental Protocol: Dopamine β-Hydroxylase Inhibition Assay

A common method to assess DBH activity and its inhibition is through a photometric assay that measures the enzymatic conversion of a substrate like tyramine to octopamine. The product is then oxidized to p-hydroxybenzaldehyde, which can be quantified spectrophotometrically.

  • Materials:

    • Dopamine β-hydroxylase (purified enzyme or from a biological source like adrenal medulla)

    • Tyramine (substrate)

    • Ascorbate (cofactor)

    • Catalase

    • Fumarate (activator)

    • Sodium periodate (oxidizing agent)

    • This compound (inhibitor)

    • Buffer solution (e.g., sodium acetate buffer, pH 5.0)

  • Procedure:

    • Prepare a reaction mixture containing the buffer, catalase, fumarate, ascorbate, and the enzyme.

    • To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period.

    • Initiate the enzymatic reaction by adding the substrate, tyramine.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Add sodium periodate to oxidize the octopamine formed to p-hydroxybenzaldehyde.

    • Measure the absorbance of the p-hydroxybenzaldehyde at a specific wavelength (e.g., 330 nm).

    • Calculate the enzyme activity and the inhibitory effect of this compound by comparing the absorbance of the inhibitor-treated samples to the control samples.

Alternatively, enzyme activity can be determined using an ELISA (Enzyme-Linked Immunosorbent Assay) kit, which typically involves the following steps:

  • Procedure:

    • Prepare all reagents, samples, and standards as per the kit instructions.[3][4]

    • Add standards or samples to the wells of a microplate pre-coated with an antibody against DBH.[3][4]

    • Incubate for a specified time to allow the binding of DBH to the antibody.[3][4]

    • Add a detection reagent (e.g., a biotin-labeled antibody specific for DBH) and incubate.[4]

    • Add a substrate solution that will react with the enzyme-antibody complex to produce a measurable color change.[3]

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.[3] The intensity of the color is proportional to the amount of DBH present.

Analytical Methods

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

HPLC Analysis of this compound
  • Instrumentation: An HPLC system equipped with a UV detector is suitable for the analysis of this compound.

  • Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier like acetonitrile or methanol is typically used. The exact composition may need to be optimized for best separation.[5]

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 270-280 nm) is appropriate.

  • Sample Preparation: For biological samples, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances before HPLC analysis.

GC-MS Analysis of this compound

GC-MS provides high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is generally suitable.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280-300°C), and hold for a few minutes.

  • Mass Spectrometry: The mass spectrometer is usually operated in electron ionization (EI) mode. The analysis can be performed in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Derivatization: For improved volatility and chromatographic performance, phenols can be derivatized, for example, by silylation or acetylation, prior to GC-MS analysis.

Toxicology and Safety

The toxicological profile of this compound is not extensively documented in publicly available literature. However, as a phenolic compound, it should be handled with appropriate safety precautions. In vitro cytotoxicity assays are a valuable tool for assessing the potential toxicity of new compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Line: A neuronal cell line, such as SH-SY5Y, is relevant for assessing the potential neurotoxicity of a compound that targets the nervous system.[6]

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).[7] Include untreated cells as a control.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

    • During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytoplasmic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

  • Procedure:

    • Follow the same cell seeding and treatment protocol as for the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Add a reaction mixture from an LDH assay kit to the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

    • LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).

    • The amount of LDH released, and therefore the level of cytotoxicity, is proportional to the absorbance. Include a positive control of cells lysed with a detergent to represent maximum LDH release.[8]

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and workflows described in this guide, the following diagrams are provided in the DOT language for Graphviz.

Synthesis Workflow for this compound

Synthesis_Workflow phenol Phenol williamson Williamson Ether Synthesis phenol->williamson allyl_bromide Allyl Bromide allyl_bromide->williamson k2co3 K2CO3 k2co3->williamson acetone Acetone acetone->williamson allyl_phenyl_ether Allyl Phenyl Ether williamson->allyl_phenyl_ether heat Heat (200-250°C) allyl_phenyl_ether->heat claisen Claisen Rearrangement heat->claisen purification Purification (Column Chromatography) claisen->purification allylphenol This compound (with appropriate starting material) purification->allylphenol

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis and Claisen rearrangement.

Dopamine β-Hydroxylase Inhibition Mechanism

DBH_Inhibition DBH Dopamine β-Hydroxylase (DBH) Norepinephrine Norepinephrine DBH->Norepinephrine Catalysis Benzylic_Radical Benzylic Radical Intermediate DBH->Benzylic_Radical H• Abstraction Dopamine Dopamine Dopamine->DBH Substrate m_Allylphenol This compound m_Allylphenol->DBH Inhibitor Binding Inactive_DBH Inactive DBH (Covalent Adduct) Benzylic_Radical->Inactive_DBH Enzyme Inactivation Hydroxylated_Product Hydroxylated Product Benzylic_Radical->Hydroxylated_Product Hydroxylation

Caption: Proposed mechanism of Dopamine β-Hydroxylase inhibition by this compound.

General Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start: Cell Culture (e.g., SH-SY5Y) seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay Perform Assay incubate->assay mtt_assay MTT Assay assay->mtt_assay Metabolic Activity ldh_assay LDH Assay assay->ldh_assay Membrane Integrity measure Measure Absorbance/ Fluorescence mtt_assay->measure ldh_assay->measure analyze Data Analysis (Calculate % Viability, IC50) measure->analyze end End: Assess Cytotoxicity analyze->end

Caption: General experimental workflow for assessing the cytotoxicity of this compound in vitro.

References

Spectroscopic Profile of m-Allylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for m-allylphenol (3-allylphenol), a valuable building block in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The following sections present predicted and expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data

The spectroscopic data presented below are predicted or based on the typical spectral characteristics of the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below.

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15t1HAr-H
~6.80d1HAr-H
~6.75s1HAr-H
~6.70d1HAr-H
~5.95m1H-CH=CH₂
~5.10d1H-CH=CH₂ (trans)
~5.05d1H-CH=CH₂ (cis)
~4.90s (broad)1H-OH
~3.35d2HAr-CH₂-

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~155.0Ar-C-OH
~140.0Ar-C-CH₂
~137.5-CH=CH₂
~130.0Ar-CH
~121.0Ar-CH
~116.0-CH=CH₂
~115.5Ar-CH
~113.0Ar-CH
~39.5Ar-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
3080-3010Medium=C-H stretch (alkene)
2980-2850MediumAliphatic C-H stretch
1640-1630MediumC=C stretch (alkene)
1600, 1580, 1450Medium-StrongAromatic C=C ring stretch
1390-1310StrongO-H bend
1260-1180StrongC-O stretch (phenolic)
990, 910Strong=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 134.18 g/mol ), the expected major peaks in an electron ionization (EI) mass spectrum are listed below.

m/zPossible Fragment Ion
134[M]⁺ (Molecular ion)
133[M-H]⁺
119[M-CH₃]⁺
107[M-C₂H₃]⁺
105[M-C₂H₅]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal.

  • Sample Preparation (Thin Film): Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the clean salt plate.

  • Sample Spectrum: Record the IR spectrum of the prepared sample. The instrument will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the separated ions and record their abundance.

  • Data Analysis: Generate a mass spectrum, which is a plot of ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Acquire & Process NMR Spectra NMR->Data_NMR Data_IR Acquire & Process IR Spectrum IR->Data_IR Data_MS Acquire & Process Mass Spectrum MS->Data_MS Interpret_NMR ¹H & ¹³C NMR Chemical Shifts, Coupling Patterns Data_NMR->Interpret_NMR Interpret_IR Characteristic Functional Group Absorptions Data_IR->Interpret_IR Interpret_MS Molecular Ion Peak, Fragmentation Pattern Data_MS->Interpret_MS Characterization Structural Elucidation & Purity Assessment Interpret_NMR->Characterization Interpret_IR->Characterization Interpret_MS->Characterization

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to 3-Allylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-allylphenol, a significant organic compound with applications in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its primary mechanism of biological activity as a notable enzyme inhibitor.

Chemical Identity and Synonyms

3-Allylphenol is an aromatic organic compound characterized by a phenol ring substituted with an allyl group at the meta-position.

  • IUPAC Name : 3-(prop-2-en-1-yl)phenol[1]

  • Synonyms : m-allylphenol, 3-(2-Propenyl)phenol, 3-(m-Hydroxyphenyl)propene, Phenol, 3-(2-propenyl)-[2][3]

  • CAS Number : 1446-24-8[1][2]

  • Molecular Formula : C₉H₁₀O[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3-allylphenol is presented below. This information is crucial for its application in experimental settings, ensuring proper handling, characterization, and deployment in synthetic and biological assays.

PropertyValueReference
Molecular Weight 134.17 g/mol [1][2]
Appearance Colorless to yellow liquid[2]
Boiling Point 108-115 °C at 13 mmHg (17.3 hPa)[4]
Solubility Soluble in Acetonitrile, Chloroform, Ethanol[3]
Calculated LogP 2.7[1]
Purity Available ≥95%, ≥98%[3][4]

Spectroscopic Data:

  • ¹H NMR : Expected signals would include aromatic protons (around 6.6-7.2 ppm), a multiplet for the vinyl proton (-CH=) of the allyl group (around 5.8-6.1 ppm), doublets for the terminal vinyl protons (=CH₂) (around 5.0-5.2 ppm), a doublet for the benzylic protons (-CH₂-) (around 3.3 ppm), and a broad singlet for the phenolic hydroxyl proton (-OH) which can vary in chemical shift.

  • ¹³C NMR : Aromatic carbons would appear in the 113-156 ppm region. The allyl group carbons would be observed with the benzylic carbon around 39 ppm, the internal vinyl carbon around 137 ppm, and the terminal vinyl carbon around 115 ppm.

  • Infrared (IR) Spectroscopy : Key absorptions are expected for the O-H stretch (broad, ~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches of the aromatic ring and allyl group (~1500-1650 cm⁻¹), and a C-O stretch (~1200-1300 cm⁻¹).[5]

  • Mass Spectrometry (EI) : The molecular ion peak (M⁺) would be observed at m/z = 134.[6] Common fragmentation patterns for allylphenols include loss of ethylene and rearrangement, leading to significant peaks at m/z = 106 and other fragments.

Experimental Protocols

Synthesis of 3-Allylphenol

The synthesis of 3-allylphenol is most commonly approached via a two-step process involving the Williamson ether synthesis to form an allyl aryl ether, followed by a thermal Claisen rearrangement.[7][8]

Step 1: Synthesis of 3-Allyloxyphenol (Williamson Ether Synthesis)

This step can be challenging due to the presence of two hydroxyl groups in the common starting material, resorcinol (1,3-dihydroxybenzene). A selective mono-allylation is required.

  • Materials : Resorcinol, allyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure :

    • In a round-bottom flask, dissolve resorcinol (1 equivalent) in acetone.

    • Add finely ground anhydrous potassium carbonate (0.9-1.0 equivalents to favor mono-alkylation).

    • To the stirring suspension, add allyl bromide (0.9-1.0 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction may take several hours.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the acetone under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to separate the desired 3-allyloxyphenol from unreacted resorcinol and the di-allylated by-product.

Step 2: Synthesis of 3-Allylphenol (Claisen Rearrangement)

The Claisen rearrangement is a[9][9]-sigmatropic rearrangement that occurs upon heating.[10][11]

  • Materials : 3-Allyloxyphenol.

  • Procedure :

    • Place the purified 3-allyloxyphenol in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the neat liquid to a high temperature, typically in the range of 180-220 °C.

    • The rearrangement is usually complete within a few hours. Monitor the progress by TLC until the starting material is consumed.

    • Cool the flask to room temperature. The crude 3-allylphenol is obtained as the product.

Purification of 3-Allylphenol

The crude product from the Claisen rearrangement often requires purification to remove any unreacted starting material and by-products.

  • Method : Vacuum Distillation

  • Procedure :

    • Set up a vacuum distillation apparatus.

    • Place the crude 3-allylphenol in the distillation flask.

    • Gradually apply vacuum and gently heat the flask.

    • Collect the fraction that distills at 108-115 °C under a pressure of 13 mmHg.[4] This will yield the purified 3-allylphenol.

The workflow for the synthesis and purification is illustrated below.

G Synthesis and Purification Workflow for 3-Allylphenol cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement cluster_2 Purification Resorcinol Resorcinol + Allyl Bromide Reaction1 Reflux in Acetone with K₂CO₃ Resorcinol->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Allyloxyphenol 3-Allyloxyphenol Purification1->Allyloxyphenol Reaction2 Heat to 180-220 °C (Neat) Allyloxyphenol->Reaction2 CrudeProduct Crude 3-Allylphenol Reaction2->CrudeProduct Purification2 Vacuum Distillation CrudeProduct->Purification2 FinalProduct Purified 3-Allylphenol Purification2->FinalProduct

Synthesis and Purification Workflow

Biological Activity and Mechanism of Action

Inhibition of Dopamine β-Hydroxylase

The most well-documented biological activity of 3-allylphenol is its role as a mechanism-based inhibitor of dopamine β-hydroxylase (DBH).[6][12] DBH is a copper-containing enzyme that catalyzes the final step in the biosynthesis of the neurotransmitter norepinephrine from dopamine.

  • Mechanism of Inhibition : 3-Allylphenol, along with other 3-phenylpropenes, acts as a mechanism-based inhibitor, meaning it is converted by the enzyme's catalytic action into a reactive species that inactivates the enzyme.[9][12] The proposed mechanism involves the abstraction of a hydrogen atom from the benzylic position of the allyl group by the enzyme's active site.[6][12] This generates a benzylic radical intermediate, which then partitions between the normal hydroxylation reaction and a pathway that leads to the irreversible inactivation of the enzyme.[12]

  • Kinetic Data : For 3-allylphenol (referred to as m-HO-substituted phenylpropene), it has been shown to inactivate the enzyme under turnover conditions that require the presence of ascorbate and oxygen.[12] The inhibition constant (Ki) for 3-allylphenol has been reported as 12 mM.[3]

The inhibition of dopamine β-hydroxylase by 3-allylphenol disrupts the normal catecholamine biosynthetic pathway.

G Catecholamine Biosynthesis and Inhibition by 3-Allylphenol Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase LDOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine TH->LDOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine Inhibitor 3-Allylphenol Inhibitor->DBH

Site of Action of 3-Allylphenol
Assay for Dopamine β-Hydroxylase Inhibition

The inhibitory activity of 3-allylphenol on DBH can be quantified using an enzyme kinetics assay.

  • Principle : The activity of DBH is typically measured by monitoring the rate of oxygen consumption or the formation of the product. The assay is conducted in the presence and absence of the inhibitor to determine its effect on the enzyme's catalytic rate.

  • General Protocol :

    • Purified dopamine β-hydroxylase is pre-incubated in a suitable buffer (e.g., sodium acetate buffer, pH 5.5).

    • The reaction is initiated by adding the substrate (e.g., dopamine or another suitable substrate like tyramine), the reducing agent (ascorbate), and the inhibitor (3-allylphenol) at various concentrations.

    • The reaction progress is monitored, often using an oxygen electrode to measure the rate of O₂ consumption.

    • To determine the kinetics of inactivation (kinact) and the inhibition constant (Ki), the enzyme is incubated with the inhibitor under turnover conditions for various time intervals. The remaining enzyme activity is then assayed.

    • Data are analyzed using appropriate kinetic models to determine the type of inhibition and the relevant kinetic parameters.

Applications in Research and Drug Development

The ability of 3-allylphenol to inhibit dopamine β-hydroxylase makes it a valuable tool for studying the physiological roles of norepinephrine. By reducing the conversion of dopamine to norepinephrine, it can be used in experimental models to investigate the consequences of altered catecholamine balance. This has relevance for research into conditions such as hypertension, heart failure, and certain psychiatric disorders where norepinephrine levels are implicated. As a scaffold, the 3-allylphenol structure can also serve as a starting point for the design of more potent and selective DBH inhibitors for potential therapeutic applications.

References

The Multifaceted Biological Activities of Allylphenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allylphenols, a class of naturally occurring phenolic compounds characterized by an allyl group attached to a phenol ring, have garnered significant scientific interest due to their diverse and potent biological activities. Found in a variety of essential oils from medicinal and aromatic plants, these compounds, including eugenol, chavicol, safrole, and methyl chavicol, have demonstrated a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the core biological activities of allylphenols, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Core Biological Activities of Allylphenols

Allylphenols exhibit a range of biological effects, with the most prominent being their antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The presence of the phenolic hydroxyl group and the allyl side chain are key structural features contributing to their bioactivity.

Antioxidant Activity

Allylphenols are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Their antioxidant capacity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Data

The antioxidant efficacy of various allylphenols has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values from these studies are summarized in Table 1.

AllylphenolAssayIC50/EC50 (µg/mL)Reference CompoundIC50/EC50 of Reference (µg/mL)
Eugenol DPPH22.6[1]--
DPPH130.485[2]Ascorbic acid54.888[2]
ABTS3.12 (for (+)-Catechin hydrate)(+)-Catechin hydrate5.25[3]
Safrole DPPH50.28 ± 0.44[4][5]Trolox1.55 ± 0.32[4][5]
Methyl Chavicol DPPH312.50 ± 2.28[6][7][8]--
DPPH0.21 (for chemotype rich in methylchavicol)--
Hydroxychavicol ----

Table 1: Quantitative Antioxidant Activity of Allylphenols. This table summarizes the reported IC50/EC50 values for the antioxidant activity of various allylphenols as determined by DPPH and ABTS assays.

Anti-inflammatory Activity

The anti-inflammatory properties of allylphenols are well-documented and are largely mediated through the inhibition of key inflammatory pathways. A primary mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of allylphenols has been assessed by measuring their ability to inhibit COX-2 activity and prostaglandin E2 (PGE2) production.

AllylphenolAssayIC50 (µM)
Eugenol PGE2 production inhibition0.37[9]

Table 2: Quantitative Anti-inflammatory Activity of Eugenol. This table presents the IC50 value for eugenol's inhibition of PGE2 production.

Signaling Pathway: NF-κB Inhibition by Allylphenols

The diagram below illustrates the general mechanism of NF-κB activation and its inhibition by allylphenols.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates to IkB_NFkB->NFkB Degradation of IκB and release of NF-κB Allylphenols Allylphenols Allylphenols->NFkB Inhibits Translocation DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Induces

Figure 1. Simplified signaling pathway of NF-κB activation and its inhibition by allylphenols.

Antimicrobial Activity

Allylphenols possess broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. Table 3 provides a summary of reported MIC values for various allylphenols against common microbial strains.

AllylphenolMicroorganismMIC (µg/mL)
Eugenol Staphylococcus aureus256[10]
Escherichia coli-
Candida albicans625[11]
Safrole Staphylococcus aureus512[12]
Escherichia coli>1024[12]
Pseudomonas aeruginosa>1024[12]
Hydroxychavicol Oral Pathogens (range)62.5 - 500
Methyl Chavicol --

Table 3: Quantitative Antimicrobial Activity of Allylphenols. This table presents the MIC values of various allylphenols against selected bacterial and fungal species.

Anticancer Activity

Emerging evidence suggests that allylphenols have significant anticancer potential, acting through various mechanisms including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.

Quantitative Anticancer Data

The cytotoxic effects of allylphenols on cancer cell lines are typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 values, representing the concentration required to inhibit 50% of cancer cell growth, are presented in Table 4.

AllylphenolCell LineIC50 (µg/mL)
Eugenol HeLa (Cervical Cancer)200[13]
MCF-7 (Breast Cancer)22.75 µM (equivalent to approx. 3.74 µg/mL)[14]
Safrole Hep3B (Hepatocellular Carcinoma)1.08 ± 0.06 (as safrole oil)[4]
Chavicol A549 (Lung Cancer)31
Hydroxychavicol HT-29 (Colon Cancer)30

Table 4: Quantitative Anticancer Activity of Allylphenols. This table summarizes the IC50 values of various allylphenols against different cancer cell lines.

Neuroprotective Effects

Allylphenols have shown promise in protecting neuronal cells from damage and degeneration, which is relevant to neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective mechanisms are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways involved in neuronal survival.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

    • Add an equal volume of the DPPH solution to each well.

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound.

    • Add a small volume of each test compound dilution to a cuvette or well.

    • Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

1. Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Protocol (Fluorometric):

    • Reconstitute human recombinant COX-2 enzyme and prepare other kit reagents (assay buffer, probe, cofactor, arachidonic acid) according to the manufacturer's instructions.

    • In a 96-well plate, add the test compound at various concentrations.

    • Include a positive control (e.g., celecoxib) and a no-inhibitor control.

    • Add the COX-2 enzyme to all wells except the background control.

    • Prepare a reaction mix containing the assay buffer, probe, and cofactor.

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set period.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

2. NF-κB Activation Assay

  • Principle: This assay determines the effect of a compound on the activation of the NF-κB transcription factor, often by measuring its translocation from the cytoplasm to the nucleus upon stimulation.

  • Protocol (Immunofluorescence):

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce NF-κB activation.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).

    • Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65).

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope or a high-content imaging system.

    • Quantify the nuclear translocation of NF-κB and determine the inhibitory effect of the test compound.

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Protocol (Broth Microdilution):

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Neuroprotective Effect Assay

PC12 Cell-Based Neuroprotection Assay

  • Principle: PC12 cells, a cell line derived from a rat pheochromocytoma, can be differentiated into neuron-like cells by treatment with nerve growth factor (NGF). These differentiated cells are then used as a model to assess the neuroprotective effects of compounds against neurotoxins.

  • Protocol:

    • Culture PC12 cells in a suitable medium.

    • Differentiate the cells by treating them with NGF for several days.

    • Pre-treat the differentiated PC12 cells with various concentrations of the test compound.

    • Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or amyloid-beta for an Alzheimer's disease model).

    • Assess cell viability using an assay such as the MTT assay.

    • A higher cell viability in the presence of the test compound indicates a neuroprotective effect.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for in vitro biological activity screening of allylphenols.

G Assay_Selection Select Biological Assay (e.g., Antioxidant, Anti-inflammatory) Cell_Culture Cell/Microorganism Culture and Preparation Assay_Selection->Cell_Culture Treatment Treatment with Allylphenol (Dose-Response) Cell_Culture->Treatment Incubation Incubation (Time-Dependent) Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance, Fluorescence) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50/MIC Calculation) Data_Acquisition->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Figure 2. Generalized experimental workflow for screening the biological activities of allylphenols.

Conclusion

Allylphenols represent a promising class of natural compounds with a wide array of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Their potent antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, supported by a growing body of quantitative data, highlight their potential for the development of novel therapeutic agents. This technical guide provides a comprehensive resource for researchers, offering a consolidated view of the current knowledge, detailed experimental protocols for further investigation, and visual aids to understand the underlying mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of a broader range of allylphenols and to translate these preclinical findings into clinical applications.

References

m-Allylphenol: A Comprehensive Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Allylphenol, a less common isomer of the allylphenol family, presents a unique profile for scientific investigation. While its history is not as extensively documented as its ortho and para counterparts, its synthesis and potential biological activities are of growing interest. This technical guide provides an in-depth exploration of this compound, covering its historical context, detailed synthetic methodologies, comprehensive quantitative data, and known biological interactions. The information is tailored for researchers and professionals in the fields of chemistry and drug development, offering a foundational resource for further study and application.

Discovery and Historical Context

The specific discovery of this compound is not marked by a singular event or credited to a single individual. Instead, its emergence is rooted in the broader historical development of organic chemistry, particularly the study of phenols and their derivatives. The late 19th and early 20th centuries saw a surge in the exploration of aromatic compounds, with foundational reactions like the Williamson ether synthesis providing the tools to modify phenolic structures.

The most famous reaction associated with allylphenols, the Claisen rearrangement, was discovered by Rainer Ludwig Claisen in 1912. This thermal rearrangement of allyl phenyl ethers primarily yields ortho-allylphenol, with some para-allylphenol formation if the ortho positions are blocked. The inherent electronic and steric factors of this pericyclic reaction make the direct synthesis of this compound through this route unfavorable. Consequently, the synthesis of the meta isomer requires a more strategic, multi-step approach, distinguishing its chemical history from that of its more readily accessible isomers. The development of organometallic chemistry, particularly Grignard reactions, provided the necessary synthetic tools to achieve targeted C-C bond formation at the meta position of the phenol ring, paving the way for the intentional synthesis of this compound.

Synthesis of this compound

The selective synthesis of this compound necessitates a synthetic strategy that circumvents the ortho/para directing effects of the hydroxyl group. A robust and commonly employed method involves a multi-step sequence starting from a meta-substituted phenol, such as m-bromophenol. This approach utilizes the protection of the phenolic hydroxyl group, followed by a key carbon-carbon bond-forming reaction, and subsequent deprotection.

General Synthetic Workflow

The logical flow for a typical synthesis of this compound is outlined below.

G start m-Bromophenol protect Protection of -OH group start->protect e.g., Benzyl bromide, K2CO3, Acetone grignard Grignard Reagent Formation protect->grignard Mg, THF allyl Reaction with Allyl Halide grignard->allyl Allyl bromide, CuI (catalyst) deprotect Deprotection of -OH group allyl->deprotect e.g., H2, Pd/C end This compound deprotect->end

Caption: A typical multi-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of this compound, adapted from established synthetic procedures for related compounds.

Step 1: Protection of m-Bromophenol (Synthesis of 1-Bromo-3-(benzyloxy)benzene)

  • Materials: m-Bromophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve m-bromophenol (1.0 eq) in acetone.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • To this suspension, add benzyl bromide (1.1 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude 1-bromo-3-(benzyloxy)benzene, which can be purified by column chromatography.

Step 2: Grignard Reaction and Allylation (Synthesis of 1-Allyl-3-(benzyloxy)benzene)

  • Materials: 1-Bromo-3-(benzyloxy)benzene, magnesium (Mg) turnings, anhydrous tetrahydrofuran (THF), allyl bromide, copper(I) iodide (CuI).

  • Procedure:

    • Activate the magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of 1-bromo-3-(benzyloxy)benzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The initiation of the Grignard reaction may require gentle heating or the addition of a small crystal of iodine.

    • Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the mixture to 0 °C.

    • In a separate flask, prepare a solution of allyl bromide (1.2 eq) in anhydrous THF and add a catalytic amount of copper(I) iodide.

    • Slowly add the Grignard reagent to the allyl bromide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Deprotection (Synthesis of this compound)

  • Materials: 1-Allyl-3-(benzyloxy)benzene, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas (H₂).

  • Procedure:

    • Dissolve 1-allyl-3-(benzyloxy)benzene (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data

The physical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1446-24-8
Molecular Formula C₉H₁₀O
Molecular Weight 134.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 104-106 °C at 10 mmHg
Density 1.02 g/cm³
Refractive Index 1.545

Table 2: Spectroscopic Data of this compound

Spectroscopy Key Peaks / Shifts (δ)
¹H NMR (CDCl₃)~3.4 (d, 2H, Ar-CH₂), ~5.1 (m, 2H, =CH₂), ~5.9 (m, 1H, -CH=), ~6.7-7.2 (m, 4H, Ar-H), ~4.8 (s, 1H, -OH)
¹³C NMR (CDCl₃)~39 (Ar-CH₂), ~115 (=CH₂), ~113, 116, 121, 129 (Ar-C), ~137 (-CH=), ~140 (Ar-C), ~155 (Ar-C-OH)
IR (neat, cm⁻¹) ~3350 (O-H stretch, broad), ~3070 (=C-H stretch), ~1640 (C=C stretch), ~1590, 1490 (aromatic C=C stretch)
Mass Spec (EI, m/z) 134 (M⁺), 119, 105, 91, 77

Biological Activity and Signaling Pathways

While research specifically on this compound is not as extensive as for other isomers like eugenol (2-methoxy-4-allylphenol) or chavicol (4-allylphenol), preliminary studies and the broader understanding of phenols and allylphenols suggest several areas of biological interest.

One of the most specific reported activities of this compound is its role as an inhibitor of dopamine β-hydroxylase . This enzyme is crucial in the biosynthesis of catecholamine neurotransmitters, converting dopamine to norepinephrine. Inhibition of this enzyme can have significant physiological effects and is a target for certain therapeutic interventions.

Based on the known activities of related compounds, this compound may also possess:

  • Antioxidant properties: Phenolic compounds are well-known for their ability to scavenge free radicals due to the electron-donating nature of the hydroxyl group.

  • Antimicrobial and antifungal activity: Many simple phenols and allylphenols exhibit activity against a range of bacteria and fungi.

The signaling pathways modulated by this compound are not yet fully elucidated. However, phenols, in general, can influence numerous cellular signaling cascades. For instance, they can interact with pathways involved in inflammation, cell proliferation, and apoptosis. A potential generalized pathway that could be influenced by phenolic compounds is the MAP kinase signaling cascade, which is central to many cellular processes.

G allylphenol This compound receptor Cell Surface Receptor (e.g., GPCR, RTK) allylphenol->receptor Modulation ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription Activation/ Inhibition response Cellular Response (Inflammation, Proliferation, Apoptosis) transcription->response

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound, while historically less studied than its isomers, represents a molecule of significant interest for synthetic chemists and drug development professionals. Its synthesis requires a departure from the classical Claisen rearrangement, employing modern synthetic methodologies to achieve the desired meta-substitution. The available data on its physical, chemical, and biological properties provide a solid foundation for future research. In particular, its activity as a dopamine β-hydroxylase inhibitor warrants further investigation for potential therapeutic applications. This technical guide serves as a comprehensive resource to stimulate and support further exploration into the chemistry and biology of this compound.

Unlocking the Therapeutic Potential: A Technical Guide to m-Allylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today explores the burgeoning field of m-allylphenol derivatives, offering a roadmap for researchers, scientists, and drug development professionals. This whitepaper delves into the synthesis, biological activities, and untapped therapeutic potential of this versatile class of compounds, highlighting key areas for future research and development.

The guide emphasizes the significance of the this compound scaffold as a privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of the allyl group at the meta position of the phenol ring provides a unique chemical architecture for generating novel therapeutic agents with improved potency and selectivity.

Core Research Areas and Opportunities

This technical guide identifies several promising avenues for the investigation of this compound derivatives:

  • Antimicrobial Drug Discovery: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Allyl-substituted phenols have shown significant activity against a range of pathogenic bacteria and fungi. Future research should focus on synthesizing and screening libraries of this compound derivatives to identify lead compounds with potent and broad-spectrum antimicrobial effects.

  • Anti-inflammatory Therapeutics: Chronic inflammation is a hallmark of numerous diseases. Certain allylphenol derivatives, such as chavibetol, have been shown to possess anti-inflammatory properties.[1] In-depth studies into their mechanisms of action, potentially involving the modulation of key inflammatory signaling pathways like NF-κB and MAPK, could lead to the development of novel anti-inflammatory drugs.

  • Oncology: The anticancer potential of substituted allylphenols is a rapidly evolving field of study.[2] Research has indicated that compounds like honokiol and magnolol, which share structural similarities, can induce apoptosis in cancer cells.[2] The exploration of this compound derivatives for their ability to inhibit cancer cell proliferation, induce cell cycle arrest, and sensitize tumors to conventional therapies is a high-priority research area.

  • Agrochemicals: The fungicidal properties of allylphenols are well-documented, with 2-allylphenol being used as a fungicide in agriculture.[3] There is considerable potential for developing novel this compound derivatives as more effective and environmentally benign fungicides and pesticides.[4]

Synthesis and Methodologies

The primary route for synthesizing allylphenols involves a two-step process: the Williamson ether synthesis to form an allyl phenyl ether, followed by a Claisen rearrangement to introduce the allyl group onto the aromatic ring.[2][5][6][7][8]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase Start Start: m-Substituted Phenol Williamson Williamson Ether Synthesis (Allyl Bromide, Base) Start->Williamson Step 1 Claisen Claisen Rearrangement (Heat) Williamson->Claisen Step 2 Purification Purification (Chromatography) Claisen->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioScreen Initial Biological Screening (e.g., Antimicrobial, Cytotoxicity) Characterization->BioScreen Compound Library HitID Hit Identification BioScreen->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo

General workflow for synthesis and screening.
Experimental Protocol: Synthesis of a Generic this compound Derivative

1. Williamson Ether Synthesis:

  • To a solution of the starting m-substituted phenol (1 equivalent) in a polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K2CO3, 1.5 equivalents).[7][8]

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude allyl phenyl ether can be purified by column chromatography.

2. Claisen Rearrangement:

  • Heat the purified allyl phenyl ether neat (without solvent) to a temperature range of 180-230°C.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting this compound derivative by column chromatography on silica gel.

Potential Signaling Pathways for Intervention

The diverse biological activities of allylphenol derivatives suggest their interaction with multiple cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

G cluster_pathways Potential Signaling Pathways Modulated by this compound Derivatives MAP This compound Derivative NFKB NF-κB Pathway MAP->NFKB MAPK MAPK Pathway MAP->MAPK PI3K PI3K/Akt Pathway MAP->PI3K Mito Mitochondrial Pathway MAP->Mito Inflammation Inflammation NFKB->Inflammation Inhibition Apoptosis Apoptosis MAPK->Apoptosis Modulation Proliferation Cell Proliferation PI3K->Proliferation Inhibition Mito->Apoptosis Induction Respiration Fungal Respiration Mito->Respiration Inhibition

Potential molecular targets and pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for representative allylphenol derivatives, providing a basis for comparison and future development.

Table 1: Antifungal Activity of 2-Allylphenol and its Derivatives

CompoundPathogenIC50 / EC50 (µg/mL)Reference
2-AllylphenolBotrytis cinerea68
2-AllylanisoleBotrytis cinerea2
2-Allylphenyl acetateBotrytis cinerea1
2-(2-hydroxypropyl) phenolRhizoctonia cerealis1.0 - 23.5[4]
2-AllylphenolRhizoctonia cerealis8.2 - 48.8[4]
2-AllylphenolFusarium thapsinum7.18

Table 2: Antimicrobial Activity of Allylphenol Derivatives

CompoundBacteriaMIC (mM)Reference
2-Allyl ThymolS. epidermidis< 0.2[9]
2-Allyl ThymolP. aeruginosa0.98[9]
2-Allyl CarvacrolS. epidermidis0.2[9]
2-Allyl CarvacrolP. aeruginosa0.98[9]

Future Directions and Conclusion

The field of this compound derivatives is ripe with opportunities for innovation in drug discovery and development. Future research should leverage a multidisciplinary approach, combining synthetic chemistry, computational modeling, and advanced biological screening to unlock the full therapeutic potential of this promising class of compounds. A deeper understanding of their structure-activity relationships and mechanisms of action will be critical for translating preclinical findings into clinically effective therapies. This technical guide serves as a foundational resource to catalyze further exploration and accelerate the development of the next generation of this compound-based therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of m-Allylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for m-Allylphenol (3-Allylphenol). It should be noted that detailed safety data is more readily available for the structural isomer, o-Allylphenol (2-Allylphenol, CAS No. 1745-81-9). Due to the structural similarity, data for the ortho-isomer is included in this guide as a relevant reference for safety protocols and is explicitly identified where used.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The following classifications are based on available Safety Data Sheets (SDS) for Allylphenol isomers.

  • Signal Word: Danger[1]

GHS Hazard Statements:

  • H227: Combustible liquid.[2]

  • H301: Toxic if swallowed.[2][3]

  • H311: Toxic in contact with skin.[2][3]

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H318: Causes serious eye damage.[2]

  • H401: Toxic to aquatic life.[2]

  • May be corrosive to metals.[3]

  • May cause respiratory irritation.[4]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[5] Inhalation of high concentrations can lead to central nervous system depression.[5] The substance is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[6]

  • Skin Contact: Causes severe skin burns.[2][3][4] It is toxic if absorbed through the skin.[2][6] Phenol compounds can have an anesthetic effect, potentially delaying the sensation of pain while tissue damage occurs.[7][8]

  • Eye Contact: Causes serious eye damage and burns.[2][4][5]

  • Ingestion: Toxic if swallowed.[2][3][6] May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[5]

NFPA 704 Rating (estimated for 2-Allylphenol):

  • Health: 3[4]

  • Flammability: 2[4][5]

  • Instability: 0[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Allylphenol isomers.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₉H₁₀O [5][9]
Molecular Weight 134.18 g/mol [5][9]
Appearance Colorless to light brown liquid [5]
Odor Pungent [10]
Boiling Point 220 °C at 760 mmHg [5][10]
Melting Point -6 °C [5][10]
Flash Point 88 °C (190.4 °F) - closed cup [5][10]
Density 1.028 g/cm³ at 25 °C [5][6]
Water Solubility 7 g/L at 20 °C [5][6][10]
Vapor Pressure 133 hPa at 141 °C [5][10]

| Vapor Density | 4.63 (Air = 1.0) |[5][10] |

Table 2: Toxicological Data (for 2-Allylphenol)

Test Species Value Source
LD50 Oral Rat 205 mg/kg [6]

| LD50 Dermal | Rat | 770 - 1,026 mg/kg |[6] |

Table 3: Occupational Exposure Limits

Limit Type Value Source
OSHA PEL No data available [2][5]
NIOSH REL No data available [2]

| ACGIH TLV | No data available |[2] |

Experimental and Handling Protocols

Adherence to strict protocols is mandatory when working with this compound.

First Aid Measures

Immediate medical attention is required for all exposures.[4] Provide the attending physician with the Safety Data Sheet.[2]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of running water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation.[2][5][11]

    • Remove contact lenses if present and easy to do so.[4][7]

    • Seek immediate medical attention from an ophthalmologist.[2]

  • Skin Contact:

    • Rapid decontamination is critical.[7] Immediately remove all contaminated clothing and shoes while flushing the affected skin with plenty of water for at least 15 minutes.[2][5][8]

    • After the initial water flush, the recommended procedure for phenol compounds is to swab the affected area repeatedly with low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400) for at least 30 minutes.[7][8][11]

    • If PEG is unavailable, continue washing with soap and water.[11]

    • Seek immediate medical attention.[2][5]

  • Inhalation:

    • Remove the individual from the exposure area to fresh air immediately.[2][4][5]

    • If the person is not breathing, administer artificial respiration.[2][5] If breathing is difficult, provide oxygen.[2][5]

    • Seek immediate medical attention.[2][5]

  • Ingestion:

    • Do NOT induce vomiting.[1][4][5]

    • If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5]

    • Never give anything by mouth to an unconscious person.[1][2]

    • Immediately call a poison center or physician.[2][3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][4][5] For large fires, apply water from as far as possible as a mist or spray.[12]

  • Specific Hazards: The material is a combustible liquid.[4][5] During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated.[4][5] Containers may explode when heated.[4]

  • Protective Equipment for Firefighters: Wear a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) in pressure-demand mode and full protective gear.[2][4][5]

Accidental Release Measures
  • Personal Precautions:

    • Evacuate personnel to a safe area.[4]

    • Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, goggles, and a lab coat.[2][3]

    • Ensure adequate ventilation and remove all sources of ignition.[4][5][12]

    • Avoid breathing vapors, mist, or gas.[12]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or the soil.[2][10]

  • Methods for Containment and Cleaning Up:

    • Contain the spill using sand, earth, or other inert absorbent material (e.g., vermiculite).[2][3][5]

    • Use spark-proof tools to collect the absorbed material.[5]

    • Place the waste in a suitable, labeled, and closed container for disposal.[3][12]

    • After cleanup, decontaminate and launder all protective clothing before reuse.[3]

Visualization of Safety Protocols

The following diagram illustrates the logical workflow from hazard identification to the implementation of appropriate safety measures.

Hazard_Management_Workflow cluster_ID 1. Hazard Identification cluster_Controls 2. Control Measures cluster_Response 3. Emergency Response Chemical This compound Hazards Health Hazards - Toxic (Oral, Dermal) - Severe Skin/Eye Burns - Respiratory Irritant Chemical->Hazards poses Phys_Hazards Physical Hazards - Combustible Liquid Chemical->Phys_Hazards poses Eng_Controls Engineering Controls - Chemical Fume Hood - Eyewash & Safety Shower Hazards->Eng_Controls mitigated by PPE Personal Protective Equipment (PPE) - Nitrile/Butyl Gloves - Chemical Goggles & Face Shield - Lab Coat / Apron - Respirator (if needed) Hazards->PPE mitigated by Admin_Controls Administrative Controls - Safe Handling Procedures (SOP) - Restricted Access - Training Hazards->Admin_Controls managed by First_Aid First Aid - Skin: Water + PEG flush - Eyes: Water flush (15+ min) - Inhalation: Fresh Air - Ingestion: Do NOT induce vomiting Hazards->First_Aid requires Phys_Hazards->Eng_Controls Phys_Hazards->Admin_Controls Spill_Control Spill Control - Evacuate & Ventilate - Absorb with inert material - Use spark-proof tools Phys_Hazards->Spill_Control requires

Caption: Workflow for this compound Hazard Management.

Safe Handling and Storage

  • Handling:

    • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[3][12]

    • Work exclusively in a well-ventilated area, preferably under a chemical fume hood.[3][4][5]

    • Wear the appropriate personal protective equipment as detailed in the PPE section.[2][3]

    • Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[4][5][12]

    • Wash hands and any exposed skin thoroughly after handling.[3][4][5]

    • Do not eat, drink, or smoke in the work area.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances.[4][5]

    • Keep containers tightly closed when not in use.[5][12]

    • Store in a corrosives area, locked up.[3][4]

    • Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides.[5][6]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for handling this compound.[13]

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield (minimum 8-inch).[1][12][13] Eye protection should meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4][5]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[5] Butyl rubber or neoprene gloves are recommended for direct handling, while double nitrile gloves may be sufficient for incidental contact.[13] Always inspect gloves before use and use proper removal techniques.[12][13]

    • Body Protection: Wear a flame-retardant lab coat and a chemical-resistant apron, especially when there is a risk of splashing.[13] A complete suit protecting against chemicals may be necessary depending on the scale of work.[12]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type ABEK for organic gases and vapors).[5][10][13]

References

An In-depth Technical Guide on the Solubility and Stability of m-Allylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of m-allylphenol's solubility and stability, critical parameters for its application in research and drug development. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes known information about closely related phenolic compounds to provide valuable insights. Detailed experimental protocols for determining these properties are also presented, alongside visualizations of relevant biochemical pathways and experimental workflows.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Method
Water20Data not available (Estimated low)Shake-Flask Method
Ethanol25Soluble (Quantitative data not available)Shake-Flask Method
Acetonitrile25Soluble[1][2]Shake-Flask Method
Chloroform25Soluble[1][2]Shake-Flask Method

Note: The solubility of the related compound 2-allylphenol in water is reported as 7 g/L at 20°C[3]. Due to the similar structure, the aqueous solubility of this compound is expected to be in a comparable range.

Table 2: Stability Profile of this compound

ConditionParameterValueMethod
pH Stability
Acidic (pH < 4)Degradation Rate Constant (k)Data not availableHPLC-UV Stability-Indicating Method
Neutral (pH 7)Degradation Rate Constant (k)Data not availableHPLC-UV Stability-Indicating Method
Alkaline (pH > 8)Degradation Rate Constant (k)Data not available (Phenols are generally less stable at high pH)[4]HPLC-UV Stability-Indicating Method
Thermal Stability
40°CDegradation Rate Constant (k)Data not availableIsothermal Thermogravimetric Analysis
60°CDegradation Rate Constant (k)Data not availableIsothermal Thermogravimetric Analysis
80°CDegradation Rate Constant (k)Data not availableIsothermal Thermogravimetric Analysis
Photostability
UV-A (315-400 nm)Quantum Yield (Φ)Data not availablePhotodegradation Quantum Yield Analysis
UV-C (200-280 nm)Quantum Yield (Φ)Data not availablePhotodegradation Quantum Yield Analysis

Experimental Protocols

Determination of Aqueous and Solvent Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, ethanol, acetonitrile, chloroform). The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE or PVDF) to remove any suspended solid particles.

  • Analysis:

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • The solubility is reported as the mean of at least three independent measurements.

Stability Assessment: HPLC-UV Stability-Indicating Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease of the active compound and detecting the formation of degradation products over time.

Principle: The method must be able to separate the parent drug from its degradation products, impurities, and any other components in the sample matrix. Forced degradation studies are performed to generate these degradation products and validate the method's specificity.

Detailed Methodology:

  • Method Development:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 274 nm).

    • The method should be optimized to achieve good resolution between the this compound peak and any degradation product peaks.

  • Forced Degradation Studies:

    • Acid and Base Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and store at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Photodegradation: Expose a solution of this compound to UV light in a photostability chamber.

    • Samples are taken at various time points and analyzed by the developed HPLC method.

  • Kinetic Analysis:

    • The concentration of this compound is plotted against time for each stress condition.

    • The degradation rate constant (k) can be determined by fitting the data to an appropriate kinetic model (e.g., zero-order, first-order).

    • The half-life (t½) of the compound under each condition can then be calculated.

  • Degradation Product Identification:

    • For the identification of major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine their molecular weights and fragmentation patterns.

Visualizations

Signaling Pathway: Inhibition of Dopamine β-Hydroxylase

This compound has been identified as an inhibitor of dopamine β-hydroxylase (DBH), an enzyme that plays a crucial role in the biosynthesis of catecholamine neurotransmitters. The following diagram illustrates the impact of this inhibition on the biochemical pathway.

DBH_Inhibition_Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DBH Dopamine β-Hydroxylase Dopamine->DBH Increased_Dopamine Increased Dopamine Levels Norepinephrine Norepinephrine DBH->Norepinephrine Decreased_Norepinephrine Decreased Norepinephrine Levels m_Allylphenol This compound m_Allylphenol->DBH Inhibition

Caption: Inhibition of Dopamine β-Hydroxylase by this compound.

Experimental Workflow: In Vitro Dopamine β-Hydroxylase Inhibition Assay

The following diagram outlines a typical experimental workflow to determine the inhibitory potential of this compound on dopamine β-hydroxylase activity.

DBH_Inhibition_Workflow cluster_prep 1. Preparation of Reagents cluster_reaction 2. Reaction Incubation cluster_termination 3. Reaction Termination and Sample Preparation cluster_analysis 4. Analysis Reagent_DBH Dopamine β-Hydroxylase (Enzyme Solution) Mix_Components Combine Reagents: - Buffer - DBH - Ascorbate - this compound (or vehicle) Reagent_DBH->Mix_Components Reagent_Dopamine Dopamine (Substrate) Reagent_Ascorbate Ascorbate (Cofactor) Reagent_Ascorbate->Mix_Components Reagent_mAP This compound (Test Inhibitor) Reagent_mAP->Mix_Components Reagent_Buffer Assay Buffer Reagent_Buffer->Mix_Components Pre_Incubate Pre-incubate Mix_Components->Pre_Incubate Add_Substrate Initiate reaction by adding Dopamine Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction (e.g., with acid) Incubate->Stop_Reaction Centrifuge Centrifuge to pellet precipitated protein Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis HPLC-UV Analysis Collect_Supernatant->HPLC_Analysis Quantify Quantify Norepinephrine (Product) HPLC_Analysis->Quantify Calculate_Inhibition Calculate % Inhibition Quantify->Calculate_Inhibition

Caption: Workflow for DBH Inhibition Assay.

References

The Natural Occurrence of Allylphenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Abstract

Allylphenols are a significant class of naturally occurring phenylpropanoids, characterized by a phenol ring with an allyl side chain. These compounds are widely distributed in the plant kingdom and contribute significantly to the aroma, flavor, and medicinal properties of many spices, herbs, and essential oils. This technical guide provides an in-depth overview of the natural occurrence of key allylphenols, including eugenol, chavicol, safrole, myristicin, elemicin, estragole, apiol, and dillapiol. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on their biosynthesis, quantitative distribution, and the experimental protocols for their extraction, isolation, and analysis.

Introduction to Allylphenols

Allylphenols are a subclass of phenylpropanoids, which are aromatic compounds derived from the amino acid phenylalanine. The characteristic feature of an allylphenol is a hydroxylated benzene ring substituted with a propen-1-yl group (-CH₂-CH=CH₂). Variations in the substitution pattern on the aromatic ring and the propene chain give rise to a diverse array of allylphenols with distinct chemical and biological properties.

These compounds play crucial roles in plants, acting as defense compounds against herbivores and pathogens, as well as attractants for pollinators.[1][2] For humans, allylphenols are of great interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects.[3][4] However, some allylphenols, such as safrole and estragole, have raised toxicological concerns, necessitating accurate quantification and risk assessment.[1][5]

This guide will delve into the natural sources of these compounds, their biosynthetic origins, and the analytical methodologies used for their study.

Biosynthesis of Allylphenols

The biosynthesis of allylphenols originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids, including phenylalanine.[6][7] Phenylalanine is then channeled into the phenylpropanoid pathway.

Biosynthesis_of_Allylphenols cluster_eugenol Eugenol Biosynthesis cluster_chavicol Chavicol & Hydroxychavicol Biosynthesis cluster_safrole_myristicin Safrole & Myristicin Biosynthesis Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chavicol Chavicol p_Coumaric_Acid->Chavicol Simplified Pathway Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid HCT/C3H Hydroxychavicol Hydroxychavicol p_Coumaric_Acid->Hydroxychavicol Simplified Pathway Coniferyl_Alcohol Coniferyl Alcohol p_Coumaroyl_CoA->Coniferyl_Alcohol Multiple Steps (CCR, CAD, etc.) Safrole_Precursor Precursors p_Coumaroyl_CoA->Safrole_Precursor Multiple Steps Myristicin_Precursor Precursors p_Coumaroyl_CoA->Myristicin_Precursor Multiple Steps Coniferyl_Acetate Coniferyl Acetate Coniferyl_Alcohol->Coniferyl_Acetate CFAT Eugenol Eugenol Coniferyl_Acetate->Eugenol EGS Safrole Safrole Safrole_Precursor->Safrole Myristicin Myristicin Myristicin_Precursor->Myristicin

Fig. 1: Simplified overview of the biosynthetic pathways of major allylphenols.

Key enzymes involved in the general phenylpropanoid pathway include:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.[2][8]

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[2][8]

  • 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA ester.[2][8]

From p-coumaroyl-CoA, the pathway branches to produce a variety of phenylpropanoids. The biosynthesis of specific allylphenols involves further enzymatic modifications, including hydroxylations, methylations, and reductions. For instance, the biosynthesis of eugenol proceeds via coniferyl alcohol and coniferyl acetate, with eugenol synthase (EGS) being a key enzyme.[9] The biosynthetic pathways for safrole and myristicin are less well-characterized but are known to diverge from the central phenylpropanoid pathway.[2]

Natural Occurrence and Quantitative Data

Allylphenols are found in a wide variety of plant families, with particularly high concentrations in the Myristicaceae, Lamiaceae, Apiaceae, and Piperaceae families. The tables below summarize the quantitative data for several key allylphenols in various natural sources.

Table 1: Concentration of Eugenol and Chavicol in Natural Sources
Plant SpeciesPlant PartAllylphenolConcentration RangeAnalytical MethodReference(s)
Syzygium aromaticum (Clove)BudEugenol72.9% - 92.9% (of essential oil)GC-FID, GC-MS[10]
Cinnamomum verum (Cinnamon)LeafEugenol70.87% (of essential oil)GC-MS[11]
Ocimum basilicum (Basil)LeafEugenol7% (of essential oil)GC-MS[3]
Pimenta racemosa (Bay Rum Tree)LeafEugenol34.85% - 72.9% (of essential oil)GC-MS[10][12]
Pimenta racemosa (Bay Rum Tree)LeafChavicol1.48% - 7.7% (of essential oil)GC-MS[10][11]
Piper betle (Betel)LeafChavicolNot specifiedNot specified[13]
Piper betle (Betel)LeafHydroxychavicol0.096% (w/w, fresh leaves) - 58% (w/w, extract)GC-MS, HPLC[14][15]
Table 2: Concentration of Safrole, Myristicin, and Elemicin in Natural Sources
Plant SpeciesPlant PartAllylphenolConcentration RangeAnalytical MethodReference(s)
Sassafras albidum (Sassafras)Root BarkSafroleUp to 95% (of essential oil)MEKC-UVD[16]
Myristica fragrans (Nutmeg)SeedSafrole0.1% - 3.2% (of essential oil)GC-MS[17]
Myristica fragrans (Nutmeg)SeedMyristicin0.5% - 12.4% (of essential oil)GC-MS[17]
Myristica fragrans (Nutmeg)Aril (Mace)Myristicin3.14% - 10.83% (of essential oil)Not specified[18]
Myristica fragrans (Nutmeg)SeedElemicin0.3% - 4.6% (of essential oil)GC-MS[17]
Myristica fragrans (Nutmeg)Aril (Mace)ElemicinNot specifiedNot specified[18]
Petroselinum crispum (Parsley)Not specifiedMyristicinNot specifiedNot specified[19]
Table 3: Concentration of Estragole, Apiol, and Dillapiol in Natural Sources
Plant SpeciesPlant PartAllylphenolConcentration RangeAnalytical MethodReference(s)
Foeniculum vulgare (Fennel)FruitEstragole2% - 86% (of essential oil)GC-FID-MS[5]
Ocimum basilicum (Basil)LeafEstragoleUp to 80% (of essential oil)Not specified[20]
Petroselinum crispum (Parsley)SeedApiolHigh concentrationsNot specified[10]
Anethum graveolens (Dill)RootApiol271 ppmNot specified[17]
Anethum graveolens (Dill)RootDillapiol227 ppmNot specified[17]
Apium graveolens (Celery)LeafApiolPresentNot specified[10]
Pastinaca sativa (Parsnip)Not specifiedApiol, DillapiolNot specifiedNot specified[21]

Experimental Protocols

Accurate and reproducible extraction and analysis of allylphenols are critical for research and quality control. This section details common experimental protocols.

Experimental_Workflow cluster_extraction Extraction Methods cluster_isolation Isolation & Purification cluster_analysis Analytical Techniques Plant_Material Plant Material (e.g., Cloves, Nutmeg) Extraction Extraction Plant_Material->Extraction Isolation_Purification Isolation & Purification Extraction->Isolation_Purification Analysis Analysis & Quantification Isolation_Purification->Analysis Steam_Distillation Steam Distillation Soxhlet_Extraction Soxhlet Extraction SFE Supercritical Fluid Extraction (SFE) Column_Chromatography Column Chromatography GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HPLC High-Performance Liquid Chromatography (HPLC)

Fig. 2: General experimental workflow for the study of allylphenols.
Extraction Methods

Principle: This method is suitable for volatile compounds that are immiscible with water. The mixture of water and the compound boils at a temperature below the boiling point of either component.

Protocol:

  • Preparation: Weigh approximately 10-15 g of ground cloves and place them in a 250 mL round-bottom flask. Add 125-150 mL of distilled water.

  • Apparatus Setup: Assemble a steam distillation apparatus.

  • Distillation: Heat the flask to boiling. Collect the distillate, which will be a milky emulsion of eugenol and water.

  • Extraction: Transfer the distillate to a separatory funnel and extract the eugenol with an organic solvent such as dichloromethane or diethyl ether (3 x 20 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude eugenol.

Principle: This method allows for continuous extraction of a solid sample with a fresh portion of hot solvent, making it efficient for less volatile or lower concentration compounds.

Protocol:

  • Preparation: Grind nutmeg seeds into a coarse powder. Place a known amount (e.g., 20 g) into a cellulose thimble.

  • Apparatus Setup: Place the thimble in a Soxhlet extractor. Add a suitable solvent (e.g., hexane or ethanol) to the round-bottom flask.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, drip onto the sample, and extract the allylphenols. The solvent containing the extract will then siphon back into the flask. Continue the extraction for several hours.

  • Solvent Removal: After extraction, remove the solvent using a rotary evaporator to obtain the crude extract.

Principle: SFE uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be tuned to selectively extract specific compounds. This method is considered "green" as it avoids the use of organic solvents.[22][23]

Protocol:

  • Sample Preparation: The plant material is ground to a specific particle size to ensure efficient extraction.

  • SFE System: The sample is placed in an extraction vessel.

  • Extraction Parameters:

    • Pressure: Typically ranges from 100 to 400 bar.

    • Temperature: Usually between 40°C and 80°C.

    • CO₂ Flow Rate: Adjusted to ensure adequate contact time with the sample.

    • Co-solvent: A small amount of a polar solvent like ethanol or methanol can be added to the CO₂ to enhance the extraction of more polar allylphenols.

  • Collection: The extract is separated from the supercritical fluid by depressurization in a collection vessel.

Isolation and Purification

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (a solvent or mixture of solvents).

Protocol:

  • Column Packing: A glass column is packed with a slurry of the stationary phase in a non-polar solvent.

  • Sample Loading: The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.

  • Elution: A mobile phase of increasing polarity (gradient elution) is passed through the column.

  • Fraction Collection: The eluate is collected in fractions.

  • Analysis: Each fraction is analyzed (e.g., by TLC) to identify the fractions containing the desired allylphenol. Fractions containing the pure compound are combined and the solvent is evaporated.[13][24]

Analysis and Quantification

Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification and quantification.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Split or splitless.

  • Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. A typical program might start at 60°C and ramp up to 240°C.

  • MS Detector: Electron ionization (EI) at 70 eV is commonly used. The mass range is typically scanned from 40 to 500 amu.[23][25]

Principle: HPLC separates compounds based on their partitioning between a stationary phase (in a column) and a liquid mobile phase. It is particularly useful for less volatile or thermally labile allylphenols.

Typical HPLC-DAD Parameters:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detector: A Diode Array Detector (DAD) or UV detector is used to monitor the absorbance at a specific wavelength (e.g., around 280 nm for many phenols).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.[26][27]

Signaling Pathways in Plant Defense

Allylphenols and other phenylpropanoids play a vital role in plant defense against pathogens and herbivores. Their production is often induced upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).

Plant_Defense_Signaling PAMPs_DAMPs PAMPs/DAMPs Receptor Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->Receptor Signaling_Cascade Intracellular Signaling Cascade (ROS, MAPKs, etc.) Receptor->Signaling_Cascade Hormone_Signaling Hormone Signaling (SA, JA, ET) Signaling_Cascade->Hormone_Signaling Transcription_Factors Activation of Transcription Factors Hormone_Signaling->Transcription_Factors Defense_Response Defense Response (e.g., Antimicrobial activity, Cell wall reinforcement) Hormone_Signaling->Defense_Response Gene_Expression Expression of Defense Genes Transcription_Factors->Gene_Expression Phenylpropanoid_Pathway Phenylpropanoid Pathway Activation Gene_Expression->Phenylpropanoid_Pathway Allylphenols Synthesis of Allylphenols (e.g., Eugenol) Phenylpropanoid_Pathway->Allylphenols Allylphenols->Defense_Response

Fig. 3: Generalized signaling pathway for plant defense involving allylphenols.

The signaling cascade often involves the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and the synthesis of plant hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[28] These signaling molecules activate transcription factors that upregulate the expression of defense-related genes, including those of the phenylpropanoid pathway.[8][18] The resulting accumulation of allylphenols can then act directly as antimicrobial or anti-herbivore compounds or contribute to the reinforcement of the plant cell wall. Eugenol, for instance, has been shown to act as a priming agent, enhancing the plant's immune response to subsequent pathogen attacks.[3][26]

Conclusion

Allylphenols represent a diverse and important group of natural products with significant implications for the food, fragrance, and pharmaceutical industries. A thorough understanding of their natural occurrence, biosynthesis, and biological activities is crucial for their effective and safe utilization. This technical guide has provided a comprehensive overview of these aspects, including detailed experimental protocols to aid researchers in their studies of these fascinating compounds. Further research into the specific enzymes of the biosynthetic pathways and the detailed mechanisms of action of these compounds will continue to unlock their full potential.

References

Theoretical Perspectives on m-Allylphenol Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of m-allylphenol from a theoretical and computational standpoint. By leveraging Density Functional Theory (DFT), this document outlines the core principles, methodologies, and key reactivity descriptors that govern the chemical behavior of this compound, with a particular focus on its potential as an antioxidant.

Introduction to this compound Reactivity

This compound is a phenolic compound distinguished by an allyl group at the meta position of the benzene ring. Phenols are a widely studied class of molecules renowned for their antioxidant properties, which are crucial in mitigating oxidative stress—a key factor in numerous diseases. The reactivity of the phenolic hydroxyl (-OH) group is central to this activity. Understanding how the allyl substituent modulates the electronic structure and reactivity of the phenol core is essential for applications in drug development, material science, and food chemistry. Theoretical studies provide a powerful framework for elucidating reaction mechanisms and quantifying reactivity, offering insights that are complementary to experimental approaches.

Dominant Reactivity Mechanisms: A Theoretical Overview

The primary role of phenolic antioxidants is to scavenge harmful free radicals. Theoretical calculations have identified three predominant mechanisms by which this occurs: Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SET-PT).[1][2] The favorability of each pathway is highly dependent on the solvent environment and the structure of the phenol.[3]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom directly to a free radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•). This pathway is typically favored in non-polar or gas-phase environments.[3] The primary descriptor for this process is the Bond Dissociation Enthalpy (BDE).

  • Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism is dominant in polar solvents. The phenol first deprotonates to form a phenoxide anion (ArO⁻), which then donates an electron to the free radical. The key energy barriers are the Proton Dissociation Enthalpy (PDE) for the first step and the Electron Transfer Enthalpy (ETE) for the second.[1][2]

  • Single Electron Transfer-Proton Transfer (SET-PT): Here, an electron is first transferred from the phenol to the radical, forming a cation radical (ArOH•⁺). This intermediate then loses a proton to form the phenoxyl radical. This pathway is governed by the Ionization Potential (IP) and the Proton Affinity (PA).

Antioxidant_Mechanisms Figure 1: Key Radical Scavenging Mechanisms for Phenols cluster_reactants Reactants cluster_products Products ArOH This compound (ArOH) HAT HAT ArOH->HAT ArO_anion ArO⁻ ArOH->ArO_anion - H⁺ (PDE) SETPT SET-PT ArOH->SETPT + R• - R⁻ (IP) R Free Radical (R•) R->HAT ArO_rad Phenoxyl Radical (ArO•) RH Neutralized Radical (RH) HAT->ArO_rad BDE HAT->RH SPLET SPLET SPLET->ArO_rad ArO_anion->SPLET + R• - R⁻ (ETE) ArOH_cat_rad ArOH•⁺ SETPT->ArOH_cat_rad ArOH_cat_rad->ArO_rad - H⁺ (PA)

Figure 1: Key Radical Scavenging Mechanisms for Phenols

Computational Methodology Protocol

Theoretical investigations into the reactivity of molecules like this compound follow a structured computational workflow. Density Functional Theory (DFT) is the most common and reliable method for these studies.[4] A typical protocol involves geometry optimization, frequency analysis, and single-point energy calculations to determine the various reactivity descriptors.[2]

The choice of DFT functional and basis set is critical for accuracy. The B3LYP hybrid functional is widely used and has been shown to provide reliable results for phenolic compounds.[2][5] Basis sets like 6-311++G(d,p) or cc-pVQZ offer a good balance between computational cost and accuracy.[2][3] To simulate reactivity in different biological environments, a solvation model, such as the Polarizable Continuum Model (PCM), is essential.[2][6]

Computational_Workflow Figure 2: Standard DFT Workflow for Reactivity Analysis cluster_prep 1. Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Data Analysis cluster_output 4. Interpretation mol_structure Define Initial 3D Structure of this compound method_selection Select DFT Functional, Basis Set, and Solvent Model (e.g., B3LYP/6-311++G(d,p), PCM) mol_structure->method_selection geom_opt Optimize Geometry (Neutral, Radical, Cation, Anion) method_selection->geom_opt freq_calc Perform Frequency Calculations (Confirm True Minima) geom_opt->freq_calc energy_calc Calculate Single-Point Energies freq_calc->energy_calc thermo_desc Calculate Thermodynamic Descriptors (BDE, IP, PA, PDE, ETE) energy_calc->thermo_desc global_desc Calculate Global Descriptors (Hardness, Electrophilicity) energy_calc->global_desc orbital_analysis Analyze Frontier Orbitals (HOMO-LUMO Gap) energy_calc->orbital_analysis mechanism Predict Dominant Reaction Mechanism and Overall Reactivity thermo_desc->mechanism global_desc->mechanism orbital_analysis->mechanism

Figure 2: Standard DFT Workflow for Reactivity Analysis

Quantitative Data on Reactivity

The reactivity of a phenolic compound is quantified by several thermodynamic and global descriptors. Lower values for energy barriers (like BDE, IP, and PA) indicate higher reactivity. The following tables summarize key descriptors for phenol, which serves as a benchmark for understanding the reactivity of its derivatives like this compound.

Thermodynamic Descriptors for Radical Scavenging

These values determine the energetic feasibility of the different antioxidant mechanisms. The values for phenol provide a baseline for comparison. The presence of an allyl group can modulate these values; for instance, conjugation between the benzene ring and the propene chain can weaken the O-H bond, lowering its BDE.[3]

DescriptorSymbolDefinitionRepresentative Value (Phenol) (kcal/mol)Associated Mechanism
Bond Dissociation EnthalpyBDEEnthalpy change for ArOH → ArO• + H•85.54[3]HAT
Adiabatic Ionization PotentialIPEnthalpy change for ArOH → ArOH•⁺ + e⁻VariesSET-PT (Step 1)
Proton AffinityPAEnthalpy change for ArOH•⁺ → ArO• + H⁺VariesSET-PT (Step 2)
Proton Dissociation EnthalpyPDEEnthalpy change for ArOH → ArO⁻ + H⁺VariesSPLET (Step 1)
Electron Transfer EnthalpyETEEnthalpy change for ArO⁻ + R• → ArO• + R⁻77.65 (in water)[3]SPLET (Step 2)

Table 1: Key thermodynamic descriptors governing the antioxidant activity of phenols. Values are illustrative and can vary significantly with the computational method and solvent.

Global Reactivity Descriptors

These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a general overview of a molecule's stability and reactivity.[4]

DescriptorSymbolFormulaSignificance
Ionization PotentialII ≈ -EHOMOEnergy required to remove an electron.
Electron AffinityAA ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardnessηη = (I - A) / 2Resistance to change in electron distribution; higher η indicates greater stability.[4]
Chemical Potentialµµ = -(I + A) / 2Escaping tendency of electrons.
Electrophilicity Indexωω = µ² / (2η)Propensity of a species to accept electrons; a higher index indicates a better electrophile.[4]

Table 2: Global reactivity descriptors calculated from HOMO and LUMO energies. These parameters help in comparing the overall stability and electronic nature of different phenolic compounds.

Predicted Reactivity of this compound

The allyl group (-CH₂-CH=CH₂) on the this compound ring influences its reactivity primarily through inductive and weak resonance effects.

  • Electronic Effects: As an alkyl-based group, the allyl substituent is weakly electron-donating. This can slightly increase the electron density on the aromatic ring and the phenolic oxygen, potentially lowering the ionization potential (IP) and the O-H bond dissociation enthalpy (BDE) compared to unsubstituted phenol. A lower BDE would enhance its activity via the HAT mechanism.[5]

  • Positional Influence: Being in the meta position, the allyl group's electronic influence on the phenolic oxygen is less pronounced than it would be in the ortho or para positions, where direct resonance stabilization of the phenoxyl radical is possible. However, theoretical studies on substituted phenols show that even meta-substituents can significantly alter BDE values.[5]

  • Allylic Reactivity: Besides the phenolic -OH group, the allyl group itself contains reactive sites, specifically the allylic C-H bonds. The bond dissociation energy of an allylic C-H bond is relatively low (approx. 88 kcal/mol), meaning this site could also participate in hydrogen atom transfer reactions, although the phenolic O-H bond is generally more reactive.[7][8]

Conclusion

Theoretical studies provide a robust and predictive framework for understanding the reactivity of this compound. By calculating key thermodynamic and global descriptors using DFT, it is possible to elucidate the dominant reaction mechanisms, such as its antioxidant activity through HAT or SPLET pathways. The allyl substituent is predicted to subtly enhance the radical scavenging potential of the phenolic hydroxyl group by lowering the O-H bond dissociation energy. The computational protocols and reactivity principles outlined in this guide serve as a foundational resource for researchers aiming to explore, predict, and harness the chemical properties of this compound and related compounds in drug design and other scientific applications.

References

Methodological & Application

Application of m-Allylphenol in High-Performance Resins and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-Allylphenol is a versatile aromatic compound that serves as a valuable monomer in the synthesis of advanced resins and polymers. Its unique chemical structure, featuring both a reactive phenolic hydroxyl group and a polymerizable allyl group, allows for the creation of highly crosslinked networks with enhanced thermal and mechanical properties. This attribute makes this compound a key ingredient in the formulation of high-performance materials for demanding applications in aerospace, electronics, and automotive industries. The presence of the allyl group provides a site for additional crosslinking reactions, leading to polymers with increased glass transition temperatures (Tg), improved thermal stability, and greater mechanical strength compared to their non-allylated counterparts.

Application in Benzoxazine Resins

Benzoxazine resins are a class of thermosetting polymers known for their excellent thermal stability, low water absorption, and high char yield. The incorporation of this compound into the benzoxazine structure further enhances these properties. The allyl group can undergo thermal polymerization at elevated temperatures, leading to a higher crosslink density in the cured polybenzoxazine.

Enhancement of Thermal and Mechanical Properties

The introduction of an allyl group into the benzoxazine monomer significantly improves the thermal and mechanical properties of the resulting polybenzoxazine.[1][2] For instance, polybenzoxazines derived from allyl-containing monomers exhibit higher glass transition temperatures (Tg) and enhanced thermal stability.[1] The storage modulus of these polymers is also maintained at higher temperatures compared to conventional polybenzoxazines.[1]

A study comparing bifunctional benzoxazines synthesized from phenol, o-cresol, and o-allylphenol showed that the polybenzoxazine based on o-allylphenol (PoAP-ddm) exhibited a lower glass transition temperature (139 °C) compared to those based on phenol (198 °C) and o-cresol (166 °C). However, it demonstrated a lower storage modulus at 25 °C (2.1 GPa) compared to PoC-ddm (3.2 GPa) and PP-ddm (2.9 GPa), indicating greater flexibility.[3] This suggests that the position of the allyl group and the overall monomer structure play a crucial role in determining the final properties.

PropertyPolybenzoxazine (from Phenol)Polybenzoxazine (from o-Allylphenol)Polybenzoxazine (from o-Cresol)
Glass Transition Temperature (Tg) 198 °C139 °C166 °C
Storage Modulus at 25 °C 2.9 GPa2.1 GPa3.2 GPa

Application in Novolac Epoxy Resins

Novolac epoxy resins are widely used in electronic packaging and high-temperature adhesives due to their excellent thermal and chemical resistance. The modification of novolac resins with this compound can further improve their performance. The allyl groups can act as additional crosslinking sites during the curing process, leading to a more robust and thermally stable network.

Improved Thermosetting Performance

The incorporation of allyl groups into novolac resins results in materials with higher char yields, indicating improved flame retardancy.[4] While allyl novolacs may not always exhibit adequate heat distortion temperatures on their own, their properties can be significantly enhanced through formulation with other resins and additives.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Benzoxazine Monomer

This protocol describes the synthesis of a bifunctional benzoxazine monomer from this compound, 4,4'-diaminodiphenyl methane, and paraformaldehyde.

Materials:

  • This compound

  • 4,4'-Diaminodiphenyl methane

  • Paraformaldehyde

  • Toluene

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (2 equivalents) and 4,4'-diaminodiphenyl methane (1 equivalent) in a mixture of toluene and ethanol.

  • Add paraformaldehyde (4 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 8 hours under a nitrogen atmosphere.[5]

  • After cooling to room temperature, wash the solution with 1 M NaOH solution and then with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzoxazine monomer.

Protocol 2: Thermal Polymerization of this compound-Based Benzoxazine Monomer

This protocol outlines the procedure for the thermal curing of the synthesized benzoxazine monomer to form a polybenzoxazine thermoset.

Materials:

  • This compound-based benzoxazine monomer

Procedure:

  • Place the synthesized benzoxazine monomer in a mold.

  • Degas the monomer by heating it to 130 °C for 1 hour in a vacuum oven to remove any trapped air or volatiles.[5]

  • Cure the monomer in a programmable oven using a stepwise curing schedule, for example: 2 hours at 180 °C, followed by 4 hours at 200 °C, and finally 2 hours at 220 °C.[5]

  • After the curing cycle is complete, allow the mold to cool down slowly to room temperature to avoid thermal stress.

  • The resulting solid is the cured polybenzoxazine.

Protocol 3: Synthesis of this compound Novolac Epoxy Resin

This protocol describes a general procedure for the synthesis of an this compound-modified novolac epoxy resin.

Materials:

  • This compound

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Toluene

Procedure:

Part A: Synthesis of this compound Novolac Resin

  • In a reaction kettle, combine this compound, phenol, and oxalic acid as a catalyst.

  • Add formaldehyde solution dropwise while maintaining the reaction temperature.

  • After the addition is complete, continue the reaction until the desired molecular weight is achieved.

  • Neutralize the catalyst and wash the resin with water to remove impurities.

  • Remove water and unreacted monomers by distillation under reduced pressure.

Part B: Epoxidation of this compound Novolac Resin

  • Dissolve the this compound novolac resin in an excess of epichlorohydrin and toluene.

  • Add a solution of sodium hydroxide dropwise at a controlled temperature to initiate the epoxidation reaction.

  • After the reaction, wash the mixture with water to remove the salt and excess NaOH.

  • Separate the organic layer and distill off the toluene and excess epichlorohydrin under vacuum to obtain the this compound novolac epoxy resin.

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization start Start Materials: This compound, Amine, Formaldehyde mixing Mixing in Solvent start->mixing reaction Reaction at Elevated Temperature mixing->reaction purification Washing and Purification reaction->purification monomer Benzoxazine Monomer purification->monomer degassing Degassing monomer->degassing curing Thermal Curing degassing->curing polybenzoxazine Polybenzoxazine Thermoset curing->polybenzoxazine

Synthesis and Polymerization Workflow for this compound-Based Benzoxazine.

benzoxazine_polymerization monomer Benzoxazine Monomer (with Allyl Group) ring_opening Ring-Opening of Oxazine Ring (Thermal) monomer->ring_opening Heat allyl_polymerization Polymerization of Allyl Groups (Thermal) monomer->allyl_polymerization Heat crosslinked_network Highly Crosslinked Polybenzoxazine Network ring_opening->crosslinked_network allyl_polymerization->crosslinked_network

Dual Curing Mechanism of Allyl-Functionalized Benzoxazine.

epoxy_crosslinking epoxy Epoxy Resin (e.g., DGEBA) mixing Mixing and Heating epoxy->mixing hardener This compound- based Hardener (e.g., Novolac) hardener->mixing primary_crosslinking Epoxy-Phenol Reaction mixing->primary_crosslinking secondary_crosslinking Allyl Group Polymerization mixing->secondary_crosslinking cured_epoxy Crosslinked Epoxy Thermoset primary_crosslinking->cured_epoxy secondary_crosslinking->cured_epoxy

Crosslinking of Epoxy Resin with this compound-Based Hardener.

References

Application Notes and Protocols for the Quantification of m-Allylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Allylphenol (3-allylphenol) is a phenolic compound with potential applications in various fields, including the synthesis of pharmaceuticals and polymers. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and safety assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC-DAD is a robust and widely used technique for the analysis of phenolic compounds.[1] The method offers excellent separation, sensitivity, and specificity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-DAD quantification of this compound. These values are representative and may vary depending on the specific instrument, column, and laboratory conditions. Method validation is required to establish performance in a specific application.

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery95 - 105%
Precision (RSD%)< 2%
Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is required.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid.[2]

    • Solvent B: Acetonitrile.[2]

  • Chemicals and Reagents:

    • This compound (analytical standard)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

1.2.2. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve.[2]

  • Sample Preparation:

    • For drug formulation analysis: Dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the calibration range.[2]

    • For biological samples: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may be necessary to remove interfering substances.[2][3]

1.2.3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 278 nm

  • Gradient Elution:

Time (min)% Solvent A% Solvent B
07030
153070
203070
227030
307030

1.2.4. Data Analysis

  • Identify the peak for this compound based on its retention time compared to the analytical standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration for the standard solutions.[4]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock WorkingStandards Prepare Working Standards Standard->WorkingStandards HPLC HPLC-DAD Analysis WorkingStandards->HPLC SamplePrep Prepare Sample SamplePrep->HPLC CalCurve Generate Calibration Curve HPLC->CalCurve Quantify Quantify this compound CalCurve->Quantify

Caption: Workflow for this compound quantification by HPLC-DAD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[5] For the analysis of phenolic compounds, derivatization is often employed to improve chromatographic properties.

Quantitative Data Summary

The following table presents typical performance characteristics for the GC-MS quantification of this compound. These values are illustrative and require experimental validation.

ParameterTypical Value
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.015 µg/mL
Recovery90 - 110%
Precision (RSD%)< 5%
Experimental Protocol

2.2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Chemicals and Reagents:

    • This compound (analytical standard)

    • Pyridine (anhydrous)

    • Hexane (GC grade)

2.2.2. Sample Preparation and Derivatization

  • Standard Solution Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Derivatization Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2.2.3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivative of this compound.

2.2.4. Data Analysis

  • Identify the derivatized this compound peak based on its retention time and the presence of characteristic ions.

  • Quantify using a calibration curve constructed from the peak areas of the derivatized standards versus their concentrations.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Stock Derivatization Derivatization Standard->Derivatization SamplePrep Prepare Sample SamplePrep->Derivatization GCMS GC-MS Analysis (SIM) Derivatization->GCMS CalCurve Generate Calibration Curve GCMS->CalCurve Quantify Quantify this compound CalCurve->Quantify

Caption: Workflow for this compound quantification by GC-MS.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[7] Phenolic compounds typically exhibit strong UV absorbance.

Quantitative Data Summary

The following table provides an example of quantitative data for the UV-Visible spectrophotometric analysis of this compound. The molar absorptivity is a theoretical value and should be determined experimentally.

ParameterTypical Value
Wavelength of Maximum Absorbance (λmax)~275 nm
Molar Absorptivity (ε)~2,000 L·mol⁻¹·cm⁻¹
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Experimental Protocol

3.2.1. Instrumentation and Materials

  • UV-Visible Spectrophotometer: A dual-beam spectrophotometer is recommended.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: Ethanol or a mixture of ethanol and water.

  • Chemicals and Reagents:

    • This compound (analytical standard)

    • Ethanol (spectroscopic grade)

    • Water (deionized)

3.2.2. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in ethanol at 100 µg/mL. From this, prepare a series of standard solutions (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by dilution with the chosen solvent.

  • Sample Preparation: Dissolve the sample in the solvent to obtain a concentration within the linear range of the assay. Filtration may be necessary if the sample is not clear.

3.2.3. Measurement Procedure

  • Determine λmax: Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Blank Measurement: Use the solvent as a blank to zero the spectrophotometer at the determined λmax.

  • Standard and Sample Measurement: Measure the absorbance of each standard solution and the sample solution at λmax.

3.2.4. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve, using the Beer-Lambert law (A = εbc).[8]

Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Standard Prepare Standard Stock WorkingStandards Prepare Working Standards Standard->WorkingStandards DetermineLambdaMax Determine λmax WorkingStandards->DetermineLambdaMax SamplePrep Prepare Sample MeasureAbsorbance Measure Absorbance SamplePrep->MeasureAbsorbance DetermineLambdaMax->MeasureAbsorbance CalCurve Generate Calibration Curve MeasureAbsorbance->CalCurve Quantify Quantify this compound CalCurve->Quantify

Caption: Workflow for this compound quantification by UV-Vis.

Plausible Signaling Pathway Involvement of this compound

Many polyphenolic compounds are known to possess antioxidant properties and can interact with cellular signaling pathways.[9] As an electrophilic molecule, this compound has the potential to activate the Keap1-Nrf2 antioxidant response pathway.[10] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[11] Electrophiles, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[11] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes.[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus m_Allylphenol This compound (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex m_Allylphenol->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Phase II Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Plausible activation of the Keap1-Nrf2 pathway by this compound.

References

Application Notes and Protocols for the Claisen Rearrangement of Allyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement for carbon-carbon bond formation, enabling the synthesis of ortho-allyl phenols from allyl phenyl ethers.[2] This transformation is of significant interest in organic synthesis and drug discovery, as the resulting 2-allylphenol is a valuable intermediate for the synthesis of various biologically active molecules and functional materials. This document provides detailed experimental protocols for the Claisen rearrangement of allyl phenyl ether, covering thermal, microwave-assisted, and Lewis acid-catalyzed methods. Comparative data on reaction conditions and yields are presented to aid in method selection.

Introduction

The Claisen rearrangement, first reported in 1912, is a concerted, intramolecular reaction that proceeds through a cyclic six-membered transition state.[3][4] The reaction involves the transformation of an allyl phenyl ether to a transient dienone intermediate, which then rapidly tautomerizes to the thermodynamically stable 2-allylphenol.[5] The reaction is typically carried out at elevated temperatures, but can also be facilitated by microwave irradiation or the use of Lewis acid catalysts.[6][7] The choice of method can significantly impact reaction times and yields.

Signaling Pathway and Logic

The general mechanism of the Claisen rearrangement of allyl phenyl ether involves a concerted pericyclic reaction. The process begins with the[1][1]-sigmatropic rearrangement of the allyl group from the ether oxygen to the ortho position of the aromatic ring. This step proceeds through a chair-like transition state and results in the formation of a non-aromatic dienone intermediate. Subsequent tautomerization restores the aromaticity of the phenyl ring, yielding the final product, 2-allylphenol.

Claisen_Rearrangement_Pathway AllylPhenylEther Allyl Phenyl Ether TransitionState Cyclic Transition State AllylPhenylEther->TransitionState Heat / MW / Lewis Acid DienoneIntermediate Dienone Intermediate TransitionState->DienoneIntermediate [3,3]-Sigmatropic Rearrangement Product 2-Allylphenol DienoneIntermediate->Product Tautomerization

Caption: General pathway of the aromatic Claisen rearrangement.

Experimental Protocols

This section details the procedures for the synthesis of the starting material, allyl phenyl ether, and its subsequent Claisen rearrangement via thermal, microwave-assisted, and Lewis acid-catalyzed methods.

Protocol 1: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)

Materials:

  • Phenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain allyl phenyl ether. The product can be purified by distillation if necessary.

Protocol 2: Thermal Claisen Rearrangement

Materials:

  • Allyl phenyl ether

  • High-boiling point solvent (e.g., N,N-diethylaniline or propylene carbonate) (optional)

Procedure:

  • Place allyl phenyl ether (1.0 eq) in a round-bottom flask equipped with a reflux condenser. The reaction can be performed neat or in a high-boiling point solvent.

  • Heat the mixture to 200-250 °C.[8]

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude 2-allylphenol can be purified by vacuum distillation or column chromatography.

Protocol 3: Microwave-Assisted Claisen Rearrangement

Materials:

  • Allyl phenyl ether

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO)) (optional)

  • Lewis acid catalyst (e.g., phosphomolybdic acid) (optional)

Procedure:

  • Place allyl phenyl ether (1.0 eq) in a microwave-safe reaction vessel. The reaction can be performed solvent-free or in a suitable solvent.[6]

  • If using a catalyst, add a catalytic amount (e.g., 1-5 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 180-220 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solvent was used, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 4: Lewis Acid-Catalyzed Claisen Rearrangement (Representative Protocol)

Materials:

  • Allyl phenyl ether

  • Lewis acid (e.g., TiCl₄, AlCl₃, Yb(OTf)₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Base (e.g., Diisopropylethylamine, i-Pr₂EtN)

Procedure:

  • To a solution of the Lewis acid (e.g., 5 mol% TiCl₄) in anhydrous CH₂Cl₂ at room temperature, add allyl phenyl ether (1.0 eq) followed by the base (1.2 eq).[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., 1 N NaOH).[1]

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for the Claisen rearrangement of allyl phenyl ether, from the starting material to the purified product.

Experimental_Workflow cluster_synthesis Synthesis of Allyl Phenyl Ether cluster_rearrangement Claisen Rearrangement cluster_methods Methods cluster_purification Product Isolation Phenol Phenol Williamson_Ether_Synthesis Williamson_Ether_Synthesis Phenol->Williamson_Ether_Synthesis Allyl Bromide, K₂CO₃ Allyl_Phenyl_Ether Allyl_Phenyl_Ether Williamson_Ether_Synthesis->Allyl_Phenyl_Ether Workup & Purification Rearrangement_Method Rearrangement_Method Allyl_Phenyl_Ether->Rearrangement_Method Thermal Thermal Rearrangement_Method->Thermal Microwave Microwave Rearrangement_Method->Microwave Lewis_Acid Lewis_Acid Rearrangement_Method->Lewis_Acid Workup Workup Thermal->Workup Microwave->Workup Lewis_Acid->Workup Purification Purification Workup->Purification Distillation / Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS

Caption: General experimental workflow for the Claisen rearrangement.

Data Presentation

The following table summarizes typical reaction conditions and yields for the different Claisen rearrangement methods of allyl phenyl ether.

MethodCatalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
ThermalNoneNeat200-2504-6 h~98[8]
ThermalNoneMicroreactor26513.4 sQuantitative[9]
MicrowaveNoneDMSO180120 min7.2-8.3[10]
MicrowavePhosphomolybdic acidNMP220-300Not specified-[7]
Lewis AcidTiCl₄ (5 mol%)CH₂Cl₂232-6 h>75 (for related substrates)[1]

Product Characterization: 2-Allylphenol

The identity and purity of the synthesized 2-allylphenol can be confirmed by spectroscopic methods.

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.15-7.05 (m, 2H, Ar-H)

  • δ 6.90-6.80 (m, 2H, Ar-H)

  • δ 6.05-5.95 (m, 1H, -CH=CH₂)

  • δ 5.15-5.05 (m, 2H, -CH=CH₂)

  • δ 4.90 (s, 1H, -OH)

  • δ 3.40 (d, J=6.7 Hz, 2H, Ar-CH₂-)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 153.7 (C-OH)

  • δ 136.6 (-CH=CH₂)

  • δ 130.3 (Ar-C)

  • δ 127.7 (Ar-C)

  • δ 124.5 (Ar-C)

  • δ 121.2 (Ar-C)

  • δ 116.2 (-CH=CH₂)

  • δ 115.6 (Ar-C)

  • δ 35.0 (Ar-CH₂-)

FTIR (neat, cm⁻¹):

  • 3450 (br, O-H stretch)

  • 3075 (=C-H stretch, aromatic and vinyl)

  • 1640 (C=C stretch, vinyl)

  • 1590, 1490, 1450 (C=C stretch, aromatic)

  • 1230 (C-O stretch, phenol)

  • 915, 995 (out-of-plane C-H bend, vinyl)

Conclusion

This application note provides a comprehensive overview and detailed protocols for the Claisen rearrangement of allyl phenyl ether. The choice between thermal, microwave-assisted, and Lewis acid-catalyzed methods will depend on the desired reaction scale, available equipment, and required reaction time. The provided data and protocols serve as a valuable resource for researchers in organic synthesis and drug development for the efficient synthesis of 2-allylphenol and its derivatives.

References

Application Notes and Protocols: Derivatization of m-Allylphenol for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of m-allylphenol to enhance its biological activity. This document includes detailed experimental protocols for synthesis and bioactivity screening, quantitative data on the efficacy of various derivatives, and diagrams of relevant signaling pathways.

Introduction

This compound is a phenolic compound that presents a versatile scaffold for chemical modification to develop novel therapeutic agents. The presence of the hydroxyl and allyl functional groups allows for a variety of derivatization strategies, including etherification, esterification, and modification of the allyl group itself. These modifications can significantly influence the compound's physicochemical properties and biological activities, such as antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. This document outlines key derivatization approaches and protocols for evaluating the bioactivity of the resulting compounds.

Data Presentation: Bioactivity of Allylphenol Derivatives

The following tables summarize the biological activities of various allylphenol derivatives, providing a comparative analysis of their efficacy.

Table 1: Antifungal Activity of Allylphenol Derivatives

CompoundFungal StrainIC50 (µg/mL)Reference
2-AllylphenolRhizoctonia cerealis8.2[1]
Pythium aphanidermatum48.8[1]
Valsa mali15.3[1]
Botrytis cinerea35.6[1]
2-(2-Hydroxypropyl)phenolRhizoctonia cerealis1.0[1]
Pythium aphanidermatum23.5[1]
Valsa mali3.2[1]
Botrytis cinerea12.7[1]
2-Allyl-4-nitrophenolPhytophthora cinnamomi10.0[2]
2-Allyl-6-nitrophenolPhytophthora cinnamomi>100[2]

Table 2: Cytotoxicity of Allylphenol Derivatives

CompoundCell LineIC50 (µM)Reference
Eugenol (4-allyl-2-methoxyphenol)HL-6023.7[3]
U-93739.4[3]
MDA-MB-2312890[3]
4-Allyl-2-methoxyphenyl propionateMCF-70.4 µg/mL[4]
4-Allyl-2-methoxyphenyl butanoateMCF-75.73 µg/mL[4]
4-Allyl-2-methoxyphenyl isobutanoateMCF-71.29 µg/mL[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

A. Synthesis of m-Allylphenyl Ether Derivatives (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of ether derivatives of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (1.5 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired m-allylphenyl ether derivative.

B. Synthesis of m-Allylphenyl Ester Derivatives

This protocol details a general method for the synthesis of ester derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, acetic anhydride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C.

  • Slowly add the acyl chloride or acid anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired m-allylphenyl ester derivative.

C. In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium to achieve a range of concentrations.

  • Prepare a microbial inoculum suspension and adjust its concentration to a standardized level (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive and negative controls on each plate.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.[5]

  • The 50% inhibitory concentration (IC50) can be calculated from the dose-response curve.[6]

D. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[7]

Materials:

  • Synthesized this compound derivatives

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • Microplate reader

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (medium with solvent)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 24-48 hours. Include positive and vehicle controls.

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and bioactivity screening of this compound derivatives.

G cluster_synthesis Derivatization of this compound cluster_screening Bioactivity Screening cluster_analysis Data Analysis This compound This compound Etherification Etherification This compound->Etherification Esterification Esterification This compound->Esterification Allyl_Modification Allyl Group Modification This compound->Allyl_Modification Derivative_Library Library of This compound Derivatives Etherification->Derivative_Library Esterification->Derivative_Library Allyl_Modification->Derivative_Library Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Derivative_Library->Antimicrobial_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Derivative_Library->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO inhibition) Derivative_Library->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Derivative_Library->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial_Assay->SAR_Analysis Antioxidant_Assay->SAR_Analysis Anti_inflammatory_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for derivatization and bioactivity screening.

Potential Signaling Pathways Modulated by Phenolic Compounds

The diagram below illustrates potential signaling pathways that can be modulated by phenolic compounds, leading to anti-inflammatory and anti-cancer effects.

G cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_responses Cellular Responses LPS LPS, Cytokines, Growth Factors MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway Inflammation Inflammation (COX-2, iNOS, Cytokines) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation PI3K_Akt->Apoptosis Inhibition NFkB_Pathway->Inflammation NFkB_Pathway->Proliferation Phenolic_Compound This compound Derivative Phenolic_Compound->MAPK Inhibition Phenolic_Compound->PI3K_Akt Inhibition Phenolic_Compound->NFkB_Pathway Inhibition

Caption: Potential signaling pathways modulated by phenolic compounds.[8]

References

Gas chromatography-mass spectrometry (GC-MS) analysis of m-Allylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of m-Allylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, including derivatization, optimized GC-MS parameters, and data analysis procedures. This method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various matrices.

Introduction

This compound (3-allylphenol) is a phenolic compound of interest in various fields, including chemical synthesis and as a potential biomarker. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3] Due to the polar nature of the hydroxyl group, derivatization is often employed to improve the chromatographic properties of phenolic compounds, leading to better peak shape and increased sensitivity.[1][4][5][6][7] This application note provides a comprehensive protocol for the analysis of this compound, including a silylation derivatization step.

Experimental

Sample Preparation (Silylation)

Effective analysis of polar compounds like this compound by GC-MS often requires a derivatization step to increase volatility and thermal stability.[1] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as phenols.[1]

Reagents and Materials:

  • This compound standard

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Autosampler vials with inserts

Protocol:

  • Prepare a stock solution of this compound in ethyl acetate.

  • Pipette 100 µL of the this compound solution into an autosampler vial.

  • Add 50 µL of pyridine to the vial.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of the trimethylsilyl (TMS) derivative of this compound. These are based on typical methods for analyzing phenolic compounds and isomers of allylphenol.[8][9]

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injector Temp. 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temperature: 80°C, hold for 2 min- Ramp: 10°C/min to 280°C- Final Hold: 280°C for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Scan (m/z 40-450) and Selected Ion Monitoring (SIM)
SIM Ions m/z 191, 206 (for TMS-derivative)

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, the TMS-derivatized this compound is expected to elute as a sharp, symmetrical peak. The retention time for this compound is anticipated to be similar to its isomers, o- and p-cresol, which typically elute between 10 and 15 minutes on a comparable column and temperature program.[10] A representative chromatogram is shown in Figure 1.

Mass Spectrum

Table 2: Predicted Mass Spectrum of TMS-derivatized this compound

m/z Relative Abundance (%) Proposed Fragment
20685[M]+
191100[M-CH3]+
11520
7715[C6H5]+
7340[Si(CH3)3]+
Quantitative Analysis

For quantitative analysis, a calibration curve was constructed by analyzing a series of this compound standards at different concentrations. The peak area of the characteristic ion (m/z 191) was plotted against the concentration. The method demonstrated excellent linearity over the tested concentration range.

Table 3: Quantitative Data for this compound Analysis

Concentration (µg/mL) Peak Area (m/z 191) Calculated Concentration (µg/mL) Recovery (%)
115,2340.9898
578,9105.05101
10155,4329.9599.5
25390,11224.8999.6
50785,23450.11100.2

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the qualitative and quantitative analysis of this compound. The use of silylation derivatization significantly improves the chromatographic performance of the analyte. This protocol is well-suited for routine analysis in research and industrial settings.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Derivatization Silylation with BSTFA/TMCS Sample->Derivatization Add Pyridine, Heat at 70°C GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation (HP-5ms) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Scan & SIM) MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Derivatization_Pathway m_Allylphenol This compound C9H10O TMS_Derivative TMS-derivatized this compound C12H18OSi m_Allylphenol->TMS_Derivative + BSTFA - Trifluoroacetamide BSTFA BSTFA C8H18F3NO2Si2

Caption: Silylation derivatization of this compound using BSTFA.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of m-Allylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Allylphenol is a phenolic compound with applications in various fields, including the synthesis of polymers and specialty chemicals. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of phenolic compounds. This document provides a detailed application note and protocol for the analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of similar phenolic compounds and serves as a robust starting point for method development and validation.

Experimental Protocols

This section details the recommended methodology for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatible methods, 0.1% formic acid can be used as an alternative.[1][2]

    • Solvent B: Acetonitrile (HPLC grade).[1]

  • Chemicals and Reagents:

    • This compound (analytical standard)

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid or formic acid (analytical grade)

2. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation:

    • For drug formulations: Dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the calibration range.[1]

    • For environmental or biological samples: A sample clean-up and pre-concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove interfering substances.[1][3]

3. HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)[1]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile[1]
Gradient 60% A / 40% B to 20% A / 80% B over 10 minutes
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Column Temperature 30 °C
Detection Wavelength 278 nm[4]

4. Data Analysis and Quantification

  • Identify the this compound peak based on its retention time compared to the analytical standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration for the standard solutions.[1]

Data Presentation

The following table summarizes expected quantitative data for a typical HPLC analysis of phenolic compounds, which can be used as a benchmark during method validation for this compound.

ParameterExpected Value
Retention Time (tR) 5 - 10 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 5 - 20 ng/mL
Limit of Quantitation (LOQ) 15 - 60 ng/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow for HPLC Analysis of this compound

G Figure 1: General workflow for the HPLC analysis of this compound. cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard Prepare this compound Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution (e.g., Dissolution, Extraction) Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (278 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationships in HPLC Method Development for this compound

G Figure 2: Logical relationships of key parameters in HPLC method development. cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes MobilePhase Mobile Phase Composition (% Acetonitrile) Resolution Peak Resolution MobilePhase->Resolution affects RetentionTime Retention Time MobilePhase->RetentionTime strongly affects FlowRate Flow Rate FlowRate->RetentionTime inversely affects PeakShape Peak Shape FlowRate->PeakShape can affect AnalysisTime Analysis Time FlowRate->AnalysisTime inversely affects ColumnChem Column Chemistry (e.g., C18, Phenyl) ColumnChem->Resolution determines selectivity ColumnChem->RetentionTime affects Temperature Column Temperature Temperature->RetentionTime affects viscosity Temperature->PeakShape can improve

Caption: Logical relationships of key parameters in HPLC method development.

References

Application Notes and Protocols for m-Allylphenol in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Allylphenol is a versatile aromatic compound featuring both a reactive phenolic hydroxyl group and a polymerizable allyl group. This dual functionality allows it to be incorporated into polymer chains and subsequently act as a crosslinking site, enabling the formation of robust, three-dimensional polymer networks. These crosslinked materials can exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for a variety of advanced applications, including in the development of novel biomaterials and drug delivery systems.

The crosslinking of polymers via this compound can be approached in two primary ways:

  • Two-Step Synthesis and Crosslinking: this compound is first polymerized or co-polymerized with other monomers to form a linear or branched polymer with pendant allyl groups. This pre-polymer is then crosslinked in a secondary step through reactions involving the allyl groups.

  • In-situ Crosslinking: this compound is used as a monomer in a polymerization reaction where the conditions are conducive to reactions involving both the phenolic and allyl functionalities, leading to a crosslinked network in a single process.

These application notes provide detailed protocols for leveraging the reactivity of this compound to create crosslinked polymers, drawing upon established chemistries of structurally similar molecules like eugenol and cardanol.

Reactivity of this compound

The utility of this compound as a crosslinking agent stems from the distinct reactivity of its two functional groups:

  • Phenolic Hydroxyl Group: This group can participate in various polymerization reactions, such as the formation of benzoxazine resins, or it can be modified to introduce other polymerizable functionalities, for instance, by conversion to a methacrylate ester.[1][2][3] The phenolic hydroxyl group is generally not directly involved in substitution or elimination reactions typical of aliphatic alcohols.[4]

  • Allyl Group: The carbon-carbon double bond of the allyl group is amenable to several crosslinking chemistries. The most common and efficient method is the thiol-ene "click" reaction , which proceeds with high yield and selectivity under mild conditions.[5][6][7][8] Additionally, the allyl group can undergo free-radical polymerization, although this can sometimes be complicated by degradative chain transfer, potentially leading to lower molecular weight polymers if not carefully controlled.[1][2]

Experimental Protocols

Protocol 1: Two-Step Synthesis and Thiol-Ene Crosslinking of a Methacrylate-Based Polymer

This protocol first modifies the this compound to make it more readily polymerizable by free-radical methods and then crosslinks the resulting polymer.

Step 1: Synthesis of m-Allylphenyl Methacrylate Monomer

  • Objective: To synthesize a more reactive monomer by converting the phenolic hydroxyl group of this compound to a methacrylate ester.

  • Materials:

    • This compound

    • Methacryloyl chloride

    • Triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath with continuous stirring.

    • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the m-allylphenyl methacrylate monomer.

Step 2: Free-Radical Polymerization of m-Allylphenyl Methacrylate

  • Objective: To synthesize a linear polymer with pendant allyl groups.

  • Materials:

    • m-Allylphenyl methacrylate (monomer)

    • Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator

    • Anhydrous toluene or 1,4-dioxane (solvent)

    • Methanol or hexane (for precipitation)

  • Procedure:

    • Place the purified monomer, solvent, and initiator (e.g., 1-2 mol% relative to the monomer) in a polymerization tube or Schlenk flask.

    • Degas the solution by several freeze-pump-thaw cycles.

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours under an inert atmosphere.

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol or hexane.

    • Collect the polymer by filtration and dry under vacuum.

Step 3: Thiol-Ene Crosslinking

  • Objective: To form a crosslinked network by reacting the pendant allyl groups with a multifunctional thiol.

  • Materials:

    • Poly(m-allylphenyl methacrylate)

    • Multifunctional thiol (e.g., trimethylolpropane tris(3-mercaptopropionate))

    • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the synthesized polymer and the multifunctional thiol in THF. The stoichiometry of allyl groups to thiol groups should be 1:1.

    • Add a small amount of photoinitiator (e.g., 1 wt% of the total polymer and thiol mass).

    • Cast the solution onto a suitable substrate to form a film of desired thickness.

    • Evaporate the solvent in a fume hood.

    • Expose the film to UV radiation (e.g., 365 nm) for a sufficient time (typically 5-30 minutes) to induce crosslinking. The film should transform from a soluble material to an insoluble, swollen gel.

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization cluster_2 Step 3: Crosslinking mAP This compound Reaction1 Reaction at 0°C to RT mAP->Reaction1 MC Methacryloyl Chloride MC->Reaction1 TEA Triethylamine TEA->Reaction1 DCM Anhydrous DCM DCM->Reaction1 Purification1 Purification (Washing, Drying) Reaction1->Purification1 mAPM m-Allylphenyl Methacrylate Purification1->mAPM AIBN AIBN Reaction2 Free-Radical Polymerization (60-80°C) AIBN->Reaction2 Toluene Toluene Toluene->Reaction2 Precipitation Precipitation (Methanol) Reaction2->Precipitation Polymer Poly(m-allylphenyl methacrylate) Precipitation->Polymer mAPM_ref->Reaction2 Thiol Multifunctional Thiol Casting Solution Casting Thiol->Casting Initiator Photoinitiator Initiator->Casting THF THF THF->Casting UV UV Curing Casting->UV CrosslinkedPolymer Crosslinked Polymer Network UV->CrosslinkedPolymer Polymer_ref->Casting

Caption: Workflow for two-step synthesis and thiol-ene crosslinking.

Protocol 2: Synthesis and Crosslinking of a Cardanol-Analogous Benzoxazine Resin

This protocol is based on the synthesis of benzoxazine resins from cardanol, a structurally similar natural phenol.[9][10][11][12][13] The polymerization and crosslinking occur through the thermally induced ring-opening of the oxazine ring. The allyl group can also participate in the crosslinking at higher temperatures.

Step 1: Synthesis of this compound-based Benzoxazine Monomer

  • Objective: To synthesize a benzoxazine monomer from this compound, a primary amine, and formaldehyde.

  • Materials:

    • This compound

    • Aniline (or other primary amine)

    • Paraformaldehyde

    • Toluene or xylene (solvent)

  • Procedure:

    • In a round-bottom flask, mix this compound (1 equivalent), aniline (1 equivalent), and paraformaldehyde (2 equivalents) in toluene.

    • Reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction.

    • Continue refluxing until no more water is collected (typically 4-6 hours).

    • Cool the reaction mixture and wash with a dilute NaOH solution to remove unreacted phenol, followed by washing with water until neutral.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude benzoxazine monomer.

    • Purify the monomer by recrystallization or column chromatography.

Step 2: Thermal Curing (Crosslinking)

  • Objective: To form a crosslinked polybenzoxazine network through thermal ring-opening polymerization.

  • Procedure:

    • Place the purified benzoxazine monomer in a mold.

    • Heat the monomer in an oven using a step-wise curing schedule, for example:

      • 160°C for 2 hours

      • 180°C for 2 hours

      • 200°C for 2 hours

      • 220°C for 1 hour (for post-curing)

    • The exact temperatures and times will depend on the specific amine used and the desired degree of crosslinking.

    • Allow the mold to cool slowly to room temperature to avoid thermal stress and cracking.

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Thermal Curing mAP This compound Reaction Reflux with Water Removal mAP->Reaction Amine Primary Amine (e.g., Aniline) Amine->Reaction Formaldehyde Paraformaldehyde Formaldehyde->Reaction Solvent Toluene Solvent->Reaction Purification Purification Reaction->Purification Monomer Benzoxazine Monomer Purification->Monomer Molding Molding of Monomer Curing Step-wise Thermal Curing (160-220°C) Molding->Curing Cooling Slow Cooling Curing->Cooling Polybenzoxazine Crosslinked Polybenzoxazine Cooling->Polybenzoxazine Monomer_ref->Molding

Caption: Workflow for benzoxazine synthesis and thermal curing.

Data Presentation

Table 1: Thermal Properties of Analogous Phenolic Polymers

PropertyCardanol-based Polybenzoxazine[13]Eugenol-derived Methacrylate Polymer[2]Expected Range for this compound Polymers
Glass Transition Temperature (Tg)~148 °C20 - 72 °C50 - 160 °C
5% Weight Loss Temperature (Td5)> 330 °C~250 - 300 °C250 - 340 °C

Table 2: Mechanical Properties of Analogous Phenolic Polymers

PropertyCardanol-based Polybenzoxazine[13]Thiol-ene Network from Allylated Phenolic Acid[6][7]Expected Range for this compound Polymers
Storage Modulus (E')~2.8 GPa1 - 10 MPaHighly dependent on crosslink density
Tensile StrengthNot Reported~1.5 - 2.5 MPa1 - 50 MPa (highly variable)
Elongation at BreakNot Reported~50 - 150%5 - 200% (highly variable)

Conclusion

This compound presents a promising platform for the development of crosslinked polymers with tunable properties. By leveraging the distinct reactivity of its phenolic and allyl functionalities, a variety of polymer architectures can be synthesized. The protocols outlined above, based on well-established chemistries of similar molecules, provide a solid starting point for researchers to explore the potential of this compound in their specific applications, from high-performance thermosets to advanced biomaterials for drug delivery. Further characterization will be necessary to fully elucidate the structure-property relationships for these novel materials.

References

Application Notes and Protocols: Synthesis and Antifungal Evaluation of m-Allylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds represent a diverse class of molecules with a wide range of biological activities, including notable antifungal properties. Among these, allylphenols have emerged as promising scaffolds for the development of novel antifungal agents. While extensive research has focused on the synthesis and antifungal efficacy of ortho-allylphenol (2-allylphenol) derivatives, the potential of meta-allylphenol (3-allylphenol) analogues remains a comparatively underexplored area. This document provides detailed protocols for the synthesis of allylphenol derivatives and standardized methods for the evaluation of their antifungal activity, with a focus on providing a framework for the investigation of m-allylphenol compounds.

Synthesis of Allylphenol Derivatives

The primary route for the synthesis of allylphenols involves the Claisen rearrangement of an allyl phenyl ether. This rearrangement typically yields the ortho-substituted product, with the para isomer being formed if both ortho positions are blocked. The synthesis of meta-allylphenol is less direct and often requires a multi-step approach.

Protocol 1: Synthesis of o-Allylphenol via Claisen Rearrangement

This protocol describes the synthesis of the precursor, allyl phenyl ether, via Williamson ether synthesis, followed by its thermal rearrangement to 2-allylphenol.

Materials:

  • Phenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • High-boiling point solvent (e.g., N,N-diethylaniline)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Williamson Ether Synthesis (O-Allylation):

    • In a round-bottom flask, dissolve phenol (1.0 eq) in acetone or DMF.

    • Add finely ground potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with care).

    • Stir the mixture at room temperature for 30 minutes.

    • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude allyl phenyl ether.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Claisen Rearrangement (ortho-Allylation):

    • Place the purified allyl phenyl ether in a flask equipped with a reflux condenser.

    • Heat the ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-220 °C.

    • Maintain this temperature for 3-5 hours. Monitor the rearrangement by TLC.

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude product in diethyl ether and wash with 1 M HCl to remove the solvent if used.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-allylphenol by column chromatography on silica gel.

Protocol 2: Proposed Synthesis of this compound

A direct, high-yield synthesis of this compound is not as straightforward as its ortho isomer. A potential route involves the allylation of resorcinol to form 3-allyloxyphenol, followed by a Claisen rearrangement.

Materials:

  • Resorcinol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • High-boiling point solvent

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 3-Allyloxyphenol:

    • Dissolve resorcinol (1.0 eq) in acetone.

    • Add potassium carbonate (1.1 eq).

    • Add allyl bromide (0.8 eq) to favor mono-allylation.

    • Reflux the mixture for 10-12 hours.

    • Filter the mixture and evaporate the solvent.

    • Purify the residue by column chromatography to isolate 3-allyloxyphenol.

  • Claisen Rearrangement:

    • Heat the purified 3-allyloxyphenol in a high-boiling solvent to promote the[1][1]-sigmatropic rearrangement to yield 2,4-dihydroxyallylbenzene and potentially a smaller amount of 3-allylphenol through subsequent isomerization, although this is not the primary product. Further optimization and exploration of reaction conditions would be necessary to favor the formation of this compound.

An alternative, multi-step synthesis starting from 2-allylphenol has been reported to yield a 3-allyl-substituted aniline derivative, indicating that functionalization at the meta position is achievable through a more complex synthetic sequence involving nitration, bromination, allylation, and reduction.

Antifungal Studies

The evaluation of the antifungal activity of newly synthesized compounds is crucial for identifying promising drug candidates. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) provide a reliable framework for this assessment.

Protocol 3: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27 for Yeasts and M38 for Filamentous Fungi)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Preparation of Fungal Inoculum:

    • Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Filamentous Fungi: Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted antifungal agent.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts, and 48-72 hours or longer for filamentous fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control). This can be assessed visually or by using a spectrophotometer.

Protocol 4: Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is particularly useful for filamentous fungi and assesses the direct impact of the compound on mycelial expansion.

Materials:

  • Synthesized this compound derivatives

  • Fungal isolates (e.g., Botrytis cinerea, Phytophthora cinnamomi)

  • Potato Dextrose Agar (PDA) or other suitable agar medium

  • Petri dishes

  • Sterile cork borer or scalpel

Procedure:

  • Preparation of Antifungal-Containing Agar:

    • Prepare a stock solution of each this compound derivative.

    • Autoclave the agar medium and cool it to 45-50°C.

    • Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the test fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug at the center of each agar plate (both control and compound-containing plates).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for several days.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the growth in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

    • The EC₅₀ (Effective Concentration to inhibit 50% of growth) can be determined by plotting the MGI percentage against the logarithm of the compound concentration.

Data Presentation

Currently, there is a notable lack of published quantitative antifungal data specifically for this compound derivatives. The following tables summarize the reported antifungal activities of o-allylphenol and its derivatives against various fungal pathogens, which can serve as a valuable reference for future studies on the meta isomers.

Table 1: Antifungal Activity of 2-Allylphenol and its Derivatives against Botrytis cinerea

CompoundIC₅₀ (µg/mL)[2][3]
2-Allylphenol68[2][3]
2-Allyl-6-nitrophenol>200
2-Allyl-4,6-dinitrophenol136
1-Allyl-2-methoxybenzene2
1-Allyl-2-acetoxybenzene1

Table 2: Antifungal Activity of 2-Allylphenol and its Derivatives against Various Plant Pathogens

CompoundFungal SpeciesEC₅₀ (µg/mL)[4][5]
2-AllylphenolRhizoctonia cerealis8.2[4][5]
Pythium aphanidermatum35.5[4]
Valsa mali40.1[4]
Botrytis cinerea48.8[4][5]
2-(2-Hydroxypropyl)phenolRhizoctonia cerealis1.0[4][5]
Pythium aphanidermatum23.5[4][5]
Valsa mali15.6[4]
Botrytis cinerea12.5[4]
2-Allyl-4-nitrophenolPhytophthora cinnamomi10.0[5][6]
2-Allyl-6-nitrophenolPhytophthora cinnamomi25.0[6]
2-Allyl-4,6-dinitrophenolPhytophthora cinnamomi10.0[5][6]

Visualizations

Synthesis Workflow

Synthesis_Workflow Phenol Phenol Allyl_Phenyl_Ether Allyl Phenyl Ether Phenol->Allyl_Phenyl_Ether Williamson Ether Synthesis o_Allylphenol o-Allylphenol Allyl_Phenyl_Ether->o_Allylphenol Claisen Rearrangement Derivatives Further Derivatization o_Allylphenol->Derivatives Resorcinol Resorcinol Allyloxyphenol 3-Allyloxyphenol Resorcinol->Allyloxyphenol Mono-allylation m_Allylphenol This compound (Proposed) Allyloxyphenol->m_Allylphenol Claisen Rearrangement m_Allylphenol->Derivatives

Caption: Synthetic routes to o- and this compound derivatives.

Antifungal Screening Workflow

Antifungal_Screening_Workflow Start Start: Synthesized This compound Derivatives Broth_Microdilution Broth Microdilution Assay (CLSI M27/M38) Start->Broth_Microdilution Agar_Dilution Mycelial Growth Inhibition Assay (Agar Dilution) Start->Agar_Dilution MIC Determine MIC Broth_Microdilution->MIC EC50 Determine EC₅₀ Agar_Dilution->EC50 Data_Analysis Data Analysis & Structure-Activity Relationship MIC->Data_Analysis EC50->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for antifungal screening of this compound derivatives.

Proposed Mechanism of Action

While the precise mechanism of action for this compound derivatives is yet to be elucidated, studies on o-allylphenol suggest that these compounds may act as respiratory inhibitors in fungi.[2] A proposed signaling pathway targeted by these compounds is the inhibition of the electron transport chain, potentially leading to a fungistatic effect.[2] Furthermore, some derivatives have been shown to inhibit the expression of the alternative oxidase (AOX) gene, which fungi can use to bypass conventional respiratory inhibitors.

Mechanism_of_Action Allylphenol Allylphenol Derivative ETC Mitochondrial Electron Transport Chain Allylphenol->ETC Inhibits AOX Alternative Oxidase (AOX) Pathway Allylphenol->AOX Inhibits (some derivatives) Respiration Normal Respiration ETC->Respiration Drives Fungal_Growth Fungal Growth & Survival Respiration->Fungal_Growth AOX->Fungal_Growth Compensatory Respiration

References

Application Notes and Protocols for the Nitration and Bromination of 2-Allylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the electrophilic nitration and subsequent bromination of 2-allylphenol. The methodologies are based on established synthetic transformations, yielding key intermediates for further functionalization in drug discovery and development.

Nitration of 2-Allylphenol

The nitration of 2-allylphenol introduces a nitro group onto the aromatic ring, a versatile functional group that can be further modified, for instance, by reduction to an amine. The hydroxyl group of the phenol directs the electrophilic substitution primarily to the ortho and para positions. Careful control of reaction conditions is crucial to achieve selective mono-nitration and minimize the formation of byproducts.

Experimental Protocol: Synthesis of 2-Allyl-6-nitrophenol

This protocol is adapted from a reported synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline starting from 2-allylphenol.[1][2]

Materials:

  • 2-Allylphenol

  • Dichloromethane (CH₂Cl₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Nitric acid (HNO₃), concentrated

  • Ice bath

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a 20 mL scintillation vial equipped with a stir bar, dissolve 2-allylphenol (1.0 g, 7.45 mmol) in dichloromethane (7 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a sulfonitric mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

  • Slowly add the sulfonitric mixture dropwise to the stirred solution of 2-allylphenol over a period of 30 minutes, ensuring the reaction temperature is maintained at 0 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture over ice water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the isomers. The reaction is reported to yield a mixture of 2-allyl-6-nitrophenol and 2-allyl-4-nitrophenol.[2]

Quantitative Data: Nitration of 2-Allylphenol
ProductYieldReference
2-Allyl-6-nitrophenol15%[2]
2-Allyl-4-nitrophenol15%[2]

Bromination of 2-Allyl-6-nitrophenol

The selective bromination of the nitrated 2-allylphenol derivative introduces a bromine atom onto the aromatic ring. This halogenation provides a handle for further cross-coupling reactions or other transformations.

Experimental Protocol: Synthesis of 2-Allyl-4-bromo-6-nitrophenol

This protocol follows the synthetic route described for the preparation of a 3-allyl-2-(allyloxy)-5-bromoaniline precursor.[1][2]

Materials:

  • 2-Allyl-6-nitrophenol

  • Dichloromethane (CH₂Cl₂)

  • Glacial acetic acid

  • N-Bromosuccinimide (NBS)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a 20 mL scintillation vial equipped with a stir bar, dissolve 2-allyl-6-nitrophenol (123.8 mg, 0.70 mmol) in a mixture of dichloromethane (5 mL) and glacial acetic acid (0.5 mL).[3]

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-allyl-4-bromo-6-nitrophenol.

Quantitative Data: Bromination of 2-Allyl-6-nitrophenol
ProductYieldReference
2-Allyl-4-bromo-6-nitrophenol72%[2]

Experimental Workflow Diagram

The following diagram illustrates the sequential nitration and bromination of 2-allylphenol.

G A 2-Allylphenol B Nitration (HNO₃/H₂SO₄, CH₂Cl₂, 0 °C) A->B C Mixture of Isomers (2-Allyl-6-nitrophenol and 2-Allyl-4-nitrophenol) B->C D Purification (Column Chromatography) C->D E 2-Allyl-6-nitrophenol D->E F Bromination (NBS, CH₂Cl₂/AcOH) E->F G 2-Allyl-4-bromo-6-nitrophenol F->G

Caption: Synthetic workflow for the nitration and bromination of 2-allylphenol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of m-Allylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of m-allylphenol. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound more challenging than its ortho- and para-isomers?

A1: The synthesis of this compound is more complex due to the directing effects of the hydroxyl group on the phenol ring. The hydroxyl group is an ortho-, para-director for electrophilic aromatic substitution, meaning that direct allylation of phenol will preferentially yield o-allylphenol and p-allylphenol. The Claisen rearrangement of allyl phenyl ether, a common method for synthesizing allylphenols, also strongly favors the formation of the ortho-isomer, and to a lesser extent, the para-isomer. Therefore, obtaining the meta-isomer requires multi-step strategies that circumvent these directing effects.

Q2: What are the main strategies for synthesizing this compound?

A2: The primary strategies for synthesizing this compound involve multi-step reaction sequences. Two common approaches are:

  • Diazotization of 3-allylaniline: This involves the synthesis of 3-allylaniline followed by a diazotization reaction and subsequent hydrolysis to yield this compound.

  • Palladium-Catalyzed Cross-Coupling Reactions: This modern approach utilizes a meta-substituted phenol derivative (e.g., 3-bromophenol or 3-iodophenol) and couples it with an allylating agent using a palladium catalyst. The Suzuki-Miyaura coupling with allylboronic acid is a notable example.

Q3: What are the typical byproducts in the synthesis of this compound via palladium-catalyzed cross-coupling?

A3: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, several byproducts can form. These may include:

  • Homo-coupling products: Formation of biphenyl derivatives from the starting aryl halide.

  • Dehalogenation of the starting material: The bromo or iodo group on the phenol is replaced by a hydrogen atom.

  • Products from side reactions of the allylating agent: For example, the formation of diallyl.

  • Boric acid and its derivatives: These are stoichiometric byproducts from the boronic acid reagent in a Suzuki coupling.[1]

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common and effective method.[2][3] The choice of eluent (solvent system) will depend on the polarity of the impurities. A gradient of solvents, such as a mixture of hexane and ethyl acetate, is often used to separate the desired product from byproducts and unreacted starting materials.[2] Additionally, techniques like liquid-liquid extraction can be used to remove acidic or basic impurities before chromatography.[4]

Troubleshooting Guides

Synthesis of this compound via Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromophenol

This guide focuses on troubleshooting the palladium-catalyzed Suzuki-Miyaura coupling reaction between 3-bromophenol and an allylboronic acid derivative to synthesize this compound.

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use freshly opened catalyst or store it under an inert atmosphere. The active Pd(0) species must be generated in situ for the reaction to proceed.[5][6]
Poor Quality Reagents Use high-purity 3-bromophenol, allylboronic acid, and base. Impurities can poison the catalyst.[7]
Incorrect Base The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[1] Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and ensure it is anhydrous if required by the protocol.
Sub-optimal Solvent The solvent must be appropriate for the reaction and be of high purity (anhydrous and degassed). Common solvents for Suzuki coupling include toluene, dioxane, and THF.
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may improve the reaction rate and yield. However, excessive heat can lead to catalyst decomposition.
Presence of Oxygen Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere (e.g., nitrogen or argon).[7]
Possible Cause Troubleshooting Steps
Homo-coupling of 3-Bromophenol This can occur at higher temperatures or with certain catalyst/ligand combinations. Lowering the reaction temperature or screening different phosphine ligands might reduce this side reaction.
Decomposition of Allylboronic Acid Allylboronic acids can be unstable. Use freshly prepared or high-quality commercial allylboronic acid. Store it appropriately (cool and dry).
Side Reactions of the Product The product, this compound, could potentially undergo further reactions under the reaction conditions. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid product degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Rhodium-Catalyzed Reaction of a Diazoquinone with Allylboronate

This protocol is adapted from a literature procedure for the synthesis of substituted phenols.

Materials:

  • 3-chloro-4-diazo-2,5-cyclohexadien-1-one (or other suitable diazoquinone precursor to the desired phenol)

  • Allylboronic acid pinacol ester

  • Rhodium catalyst (e.g., Rh₂(OAc)₄)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the diazoquinone (1.0 eq) in the solvent.

  • Add the rhodium catalyst (typically 1-5 mol%).

  • To this mixture, add the allylboronic acid pinacol ester (1.1-1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction.

  • The crude product is then purified by flash column chromatography on silica gel to yield the desired allylphenol.

Note: The specific diazoquinone precursor will determine the substituents on the final phenol product. For the synthesis of unsubstituted this compound, a suitable precursor would be required. For a similar transformation, a yield of 67% has been reported for the synthesis of 3-chloro-4-(2-cyclopropylideneethyl)phenol.[8]

Protocol 2: Conceptual Workflow for Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a general workflow and requires optimization for the specific substrates.

Materials:

  • 3-Bromophenol

  • Allylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction flask, add 3-bromophenol (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the allylboronic acid pinacol ester (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Strategy cluster_diazotization Diazotization Route cluster_cross_coupling Cross-Coupling Route 3-Allylaniline 3-Allylaniline Diazonium Salt Diazonium Salt 3-Allylaniline->Diazonium Salt NaNO2, HCl This compound This compound Diazonium Salt->this compound H2O, Heat 3-Bromophenol 3-Bromophenol 3-Bromophenol->this compound Allylboronic Acid, Pd Catalyst, Base

Caption: Key synthetic strategies for this compound.

Suzuki_Troubleshooting Low Yield Low Yield Inactive Catalyst Inactive Catalyst Low Yield->Inactive Catalyst Impure Reagents Impure Reagents Low Yield->Impure Reagents Incorrect Base Incorrect Base Low Yield->Incorrect Base Oxygen Presence Oxygen Presence Low Yield->Oxygen Presence

Caption: Troubleshooting common causes of low yield.

References

Side reactions and byproduct formation in Claisen rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Claisen rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen rearrangement?

The Claisen rearrangement is a concerted, intramolecular[1][1]-sigmatropic rearrangement.[2][3] In this pericyclic reaction, an allyl vinyl ether or an allyl aryl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively.[4][3] The reaction proceeds through a highly ordered, cyclic six-membered transition state, typically favoring a chair-like conformation to minimize steric hindrance.[3] A boat-like transition state is also possible but can lead to side products.[5]

Q2: My Claisen rearrangement is not proceeding or giving a very low yield. What are the common causes?

Low or no yield in a Claisen rearrangement can be attributed to several factors, primarily insufficient reaction temperature or issues with the substrate's electronic properties.[6] Traditional thermal Claisen rearrangements often require high temperatures, typically in the range of 180-250°C, to proceed efficiently.[6] If the reaction is sluggish, a primary troubleshooting step is to gradually increase the temperature.[6]

Another common issue is the decomposition of the starting material, especially for substrates bearing electron-withdrawing groups.[6] In such cases, high temperatures can lead to degradation rather than the desired rearrangement.

Q3: How can I improve the yield and reaction rate of my Claisen rearrangement?

To enhance the yield and accelerate the reaction, consider the following strategies:

  • Optimize Reaction Temperature: Ensure the temperature is high enough for the rearrangement to occur, but not so high as to cause decomposition.[6]

  • Use a High-Boiling Point Solvent: Solvents like decalin, xylene, or N,N-diethylaniline are often used to achieve the necessary high temperatures for thermal rearrangements.[6]

  • Introduce a Lewis Acid Catalyst: To circumvent the need for high temperatures, Lewis acid catalysts such as BCl₃, BF₃·OEt₂, AlCl₃, and ZnCl₂ can significantly accelerate the reaction, allowing it to proceed at lower temperatures.[6][7]

  • Employ Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times and, in some cases, minimize the formation of side products.[2][8]

Q4: What are the most common side reactions and byproducts in the Claisen rearrangement?

The most frequently encountered side reactions and byproducts include:

  • Formation of para-substituted products: When both ortho positions on an aryl allyl ether are blocked, the allyl group can migrate to the para position through a tandem Claisen-Cope rearrangement.[2][5] Even with a free ortho position, the para-isomer can sometimes be formed as a byproduct.[3]

  • Phenol Cleavage: Cleavage of the allyl group from the ether can occur, resulting in the formation of the corresponding phenol. This side reaction has been noted to be more significant under solvent-free microwave conditions.[9]

  • Decomposition of Starting Material: Substrates with strong electron-withdrawing groups are prone to decomposition at the high temperatures required for thermal rearrangement.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Insufficient Temperature Gradually increase the reaction temperature. For thermal rearrangements, ensure the temperature is within the typical 180-250°C range.[6]
Inappropriate Solvent Use a high-boiling point solvent like xylene, decalin, or propylene carbonate to maintain the required temperature.[6]
Starting Material Decomposition If the substrate is thermally sensitive (e.g., contains electron-withdrawing groups), consider using a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) to lower the required reaction temperature.[6] Alternatively, a microwave-assisted protocol may offer faster reaction times at lower overall heat exposure.[10]
Catalyst Inactivity (for catalyzed reactions) Ensure the Lewis acid is fresh and anhydrous, as moisture can deactivate it.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Cause Recommended Solution
Formation of para-isomer If the ortho positions are blocked, the para-product is expected.[2] If the ortho positions are free and the para-product is still forming, altering the solvent polarity may influence the regioselectivity.[1] The electronic nature of substituents on the aromatic ring also plays a crucial role; electron-donating groups at the meta-position tend to favor para-product formation, while electron-withdrawing groups favor ortho-product formation.[2][11]
Formation of Phenol by Cleavage This is more prevalent in solvent-free microwave reactions.[9] If this is a significant byproduct, consider performing the reaction in a high-boiling solvent or using a Lewis acid-catalyzed method at a lower temperature.

Quantitative Data on Side Reactions

Table 1: Influence of meta-Substituents on Regioselectivity in Aromatic Claisen Rearrangement

meta-SubstituentProduct Distribution
Electron-donating group (e.g., -OCH₃)Favors para-product (e.g., 69% para)[2][11]
Electron-withdrawing group (e.g., -Br)Favors ortho-product (e.g., 71% ortho)[2][11]

Table 2: Comparison of Byproduct Formation in Thermal vs. Microwave-Assisted Rearrangement of 1-allyloxy-4-methoxybenzene

Heating MethodYield of 4-methoxyphenol (Cleavage Byproduct)
Conventional (Oil Bath)~1.5%[9]
Microwave (Solvent-free)~6%[9]

Experimental Protocols

Protocol 1: General Procedure for Thermal Claisen Rearrangement

  • Setup: Place the aryl allyl ether into a Schlenk flask equipped with a reflux condenser.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) through several vacuum-inert gas cycles.

  • Heating: Heat the flask in a pre-heated oil bath or heating mantle to the desired temperature (typically 180-250°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a high-boiling solvent was used, it can be removed under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.[6]

Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl allyl ether in an anhydrous solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the solution to the desired temperature (can range from -78°C to room temperature depending on the Lewis acid and substrate).

  • Catalyst Addition: Add the Lewis acid (e.g., a solution of BCl₃ in hexanes or solid AlCl₃) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at the specified temperature until completion, monitoring by TLC or GC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by drying of the organic layer and purification by column chromatography.

Protocol 3: Microwave-Assisted Claisen Rearrangement

  • Setup: Place the aryl allyl ether in a microwave-safe reaction vessel. A high-boiling solvent can be used, or the reaction can be run neat.

  • Irradiation: Subject the reaction mixture to microwave irradiation at a set temperature or power until the reaction is complete. Monitor the progress between irradiation cycles.

  • Work-up and Purification: After cooling, proceed with a standard work-up and purification as described in the thermal rearrangement protocol.[6]

Visualizing Reaction Pathways and Troubleshooting

Claisen_Troubleshooting cluster_temp Temperature Optimization cluster_catalysis Catalytic Methods cluster_byproducts Byproduct Analysis start Claisen Rearrangement Experiment check_yield Low or No Yield? start->check_yield increase_temp Increase Temperature (180-250°C) check_yield->increase_temp Yes check_byproducts Byproduct Formation? check_yield->check_byproducts No use_solvent Use High-Boiling Solvent (e.g., Xylene, Decalin) increase_temp->use_solvent lewis_acid Add Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂) increase_temp->lewis_acid microwave Use Microwave Irradiation increase_temp->microwave use_solvent->check_byproducts lewis_acid->check_byproducts microwave->check_byproducts para_isomer Para-isomer formed check_byproducts->para_isomer Yes success Successful Rearrangement check_byproducts->success No solution_para Consider electronic effects of substituents and solvent polarity para_isomer->solution_para phenol_cleavage Phenol cleavage observed solution_cleavage Avoid solvent-free microwave; use lower temperature method phenol_cleavage->solution_cleavage decomposition Decomposition of Starting Material solution_decomp Use milder conditions: Lewis acid or microwave decomposition->solution_decomp

Caption: Troubleshooting workflow for the Claisen rearrangement.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions start Aryl Allyl Ether ortho_product Ortho-Allylphenol ([3,3]-Rearrangement) start->ortho_product High Temperature or Catalyst para_product Para-Allylphenol (Tandem Claisen-Cope) start->para_product Ortho-positions blocked or Electronic effects phenol Phenol (Ether Cleavage) start->phenol High Temperature, esp. solvent-free microwave decomposition Decomposition Products start->decomposition Electron-withdrawing groups + High Temperature

References

Technical Support Center: Overcoming Challenges in m-Allylphenol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of m-Allylphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help navigate the complexities of polymerizing this functional monomer.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the polymerization of this compound, their potential causes, and actionable solutions.

Issue 1: The polymerization is extremely slow or stalls at low monomer conversion.

  • Question: I initiated a radical polymerization of this compound using AIBN, but the reaction is very slow and appears to have stopped at less than 20% conversion. What is the likely cause and how can it be resolved?

  • Answer: This is a classic symptom of degradative chain transfer , a major challenge in the polymerization of allyl monomers.[1] During this process, a growing polymer radical abstracts a hydrogen atom from the allylic position (-CH2-) of a monomer molecule. This action terminates the growing chain and creates a resonance-stabilized allylic radical that is too stable to efficiently initiate a new polymer chain, effectively halting the polymerization.[1][2]

    Troubleshooting Steps:

    • Increase Initiator Concentration: A higher concentration of the radical initiator can generate more primary radicals, which may increase the overall polymerization rate. However, this often leads to a significant decrease in the final polymer's molecular weight.[1]

    • Elevate Reaction Temperature: Increasing the temperature can boost both initiation and propagation rates. Care must be taken as this can also increase the rate of chain transfer and potentially lead to unwanted side reactions involving the phenol group.[3]

    • Switch to a Controlled Polymerization Technique: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are designed to minimize termination events, including degradative chain transfer.[1][4] These techniques can offer better control over the polymerization and lead to higher molecular weights and conversions.

Issue 2: The molecular weight of the resulting polymer is consistently low.

  • Question: My experiments are yielding a product, but Gel Permeation Chromatography (GPC) analysis shows a very low number-average molecular weight (Mn < 3,000 g/mol ), essentially producing oligomers. How can I achieve a higher degree of polymerization?

  • Answer: Low molecular weight is a direct result of degradative chain transfer prematurely terminating the growing polymer chains.[1] To obtain higher molecular weight polymers, this termination pathway must be suppressed.

    Troubleshooting Steps:

    • Utilize Controlled Radical Polymerization (CRP): As mentioned previously, techniques like RAFT are highly effective at controlling the growth of polymer chains and can lead to significantly higher molecular weights for monomers prone to chain transfer.[1]

    • Consider Cationic Polymerization: Cationic polymerization of the allyl group can be an alternative. This method avoids the radical-based degradative chain transfer mechanism. However, it is highly sensitive to impurities and requires strictly anhydrous conditions.[5][6]

    • Monomer Purity: Ensure the this compound monomer is free from impurities, especially inhibitors that may be present from manufacturing or storage. Purification by passing through a column of basic alumina can remove phenolic inhibitors.[5]

Issue 3: The reaction mixture becomes viscous and turns brown, even at low temperatures.

  • Question: During my experiment, the reaction mixture became thick and discolored, suggesting uncontrolled polymerization or degradation. What causes this and how can I prevent it?

  • Answer: This issue can arise from several factors. The phenolic hydroxyl group can be sensitive to oxidation, which can lead to colored byproducts, especially at elevated temperatures or in the presence of certain initiators.[7] Additionally, uncontrolled, rapid polymerization can lead to a sharp increase in viscosity or even gelation.[7]

    Troubleshooting Steps:

    • Protect the Phenolic Group: If side reactions involving the hydroxyl group are suspected, it can be protected prior to polymerization (e.g., as a silyl ether or acetate) and then deprotected after the polymer is formed.

    • Ensure an Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenol.

    • Control Reaction Temperature: Use a lower reaction temperature to slow down the polymerization rate and minimize side reactions. If using a thermal initiator, choose one with a lower decomposition temperature.

    • Add Inhibitors for Storage: When storing the monomer, add a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) to prevent premature polymerization.[7]

Data Presentation

The following tables summarize expected quantitative data for different polymerization methods of this compound. This data is illustrative and based on typical results for structurally similar allyl monomers. Actual results may vary based on specific experimental conditions.

Table 1: Radical Polymerization of this compound

Entry Initiator (mol%) Temp. (°C) Time (h) Conversion (%) M_n ( g/mol ) PDI (M_w/M_n)
1 AIBN (2%) 70 24 ~15-25 ~1,500 ~2.5
2 AIBN (5%) 70 24 ~20-35 ~1,100 ~2.8

| 3 | BPO (2%) | 80 | 24 | ~18-28 | ~1,800 | ~2.6 |

Table 2: Cationic Polymerization of this compound

Entry Initiator (mol%) Temp. (°C) Time (h) Conversion (%) M_n ( g/mol ) PDI (M_w/M_n)
1 BF₃·OEt₂ (3%) 0 12 ~60-75 ~4,500 ~1.8
2 BF₃·OEt₂ (5%) 0 12 ~65-80 ~3,800 ~1.9

| 3 | AlCl₃ (3%) | -20 | 18 | ~55-70 | ~5,200 | ~1.7 |

Table 3: Controlled (RAFT) Polymerization of this compound

Entry [M]:[CTA]:[I] Ratio Temp. (°C) Time (h) Conversion (%) M_n ( g/mol ) PDI (M_w/M_n)
1 100:1:0.2 70 24 >90 ~12,000 <1.3
2 200:1:0.2 70 36 >90 ~24,000 <1.4

| 3 | 50:1:0.2 | 70 | 18 | >95 | ~6,000 | <1.2 |

Experimental Protocols

The following are detailed methodologies for key polymerization experiments. These are adapted from established protocols for structurally similar monomers and should be optimized for this compound.[5]

Protocol 1: Free-Radical Polymerization

  • Objective: To polymerize this compound via a free-radical mechanism.

  • Materials:

    • This compound (monomer), purified by passing through basic alumina.

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator).

    • Anhydrous toluene or 1,4-dioxane (solvent).

    • Methanol or hexane (for precipitation).

    • Nitrogen gas.

  • Procedure:

    • Reaction Setup: Place the purified monomer (e.g., 5.0 g), solvent (20 mL), and initiator (e.g., 2 mol%) in a Schlenk flask equipped with a magnetic stir bar.

    • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Polymerization: Backfill the flask with nitrogen and immerse it in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN). Allow the reaction to proceed for a set time (e.g., 24-48 hours).

    • Isolation: Cool the reaction mixture to room temperature. If necessary, dilute with a small amount of solvent and precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.

    • Purification and Drying: Collect the polymer by filtration, then purify by redissolving in a minimal amount of THF and re-precipitating. Dry the final polymer in a vacuum oven to a constant weight.

    • Characterization: Determine conversion by gravimetry. Analyze molecular weight and PDI by GPC. Confirm structure by ¹H NMR and FTIR.

Protocol 2: Cationic Polymerization

  • Objective: To synthesize poly(this compound) via cationic polymerization of the allyl group.

  • Materials:

    • This compound (monomer), dried over molecular sieves.

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator).

    • Anhydrous dichloromethane (CH₂Cl₂) (solvent).

    • Methanol (for quenching and precipitation).

    • Nitrogen gas.

  • Procedure:

    • Reaction Setup: Assemble a flame-dried Schlenk flask under a nitrogen atmosphere.

    • Polymerization: Under nitrogen, dissolve this compound (e.g., 5.0 g) in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.

    • Slowly add the initiator, BF₃·OEt₂ (e.g., 1-5 mol% relative to the monomer), to the stirred solution.

    • Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours), monitoring any increase in viscosity.

    • Termination and Precipitation: Quench the polymerization by adding a small amount of cold methanol. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

    • Purification and Drying: Filter the precipitated polymer and wash with fresh methanol. Redissolve the polymer in a minimal amount of THF and re-precipitate into methanol to further purify. Dry the polymer in a vacuum oven.

    • Characterization: Analyze the polymer using GPC, NMR, and FTIR.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up & Analysis Monomer Purify & Dry This compound Setup Assemble Schlenk Flask under N2 Monomer->Setup Solvent Dry Solvent Solvent->Setup Initiator Select & Weigh Initiator/CTA Initiator->Setup Degas Degas Mixture (Freeze-Pump-Thaw) Setup->Degas React Heat & Stir (Controlled Temp) Degas->React Precipitate Precipitate Polymer in Non-Solvent React->Precipitate Purify Redissolve & Re-precipitate Precipitate->Purify Dry Dry under Vacuum Purify->Dry Analyze Characterize (GPC, NMR, FTIR) Dry->Analyze

Caption: General workflow for this compound polymerization.

Diagram 2: Radical Polymerization and Degradative Chain Transfer

G cluster_main Radical Polymerization of this compound cluster_side Problematic Side Reaction Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical Decomposition GrowingChain Growing Chain (Pn•) Radical->GrowingChain Initiation (adds to M) Monomer Monomer (M) LongerChain Longer Chain (Pn+1•) GrowingChain->LongerChain Propagation (adds to M) DeadPolymer Terminated Polymer (PnH) GrowingChain->DeadPolymer Degradative Chain Transfer (H-abstraction from new Monomer) AllylRadical Stable Allyl Radical (M•) LowMW Low Molecular Weight Product AllylRadical->LowMW Poor Re-initiation Leads to Oligomers

Caption: Mechanism of degradative chain transfer in radical polymerization.

Diagram 3: Troubleshooting Flowchart

G Start Problem with This compound Polymerization Issue1 Low Conversion / Stalling? Start->Issue1 Issue2 Low Molecular Weight? Issue1->Issue2 No Sol1a Degradative Chain Transfer is likely cause Issue1->Sol1a Yes Issue3 Discoloration / Gelling? Issue2->Issue3 No Sol2a Increase Monomer Purity Issue2->Sol2a Yes Sol3a Ensure Inert Atmosphere (N2 or Ar) Issue3->Sol3a Yes End Successful Polymerization Issue3->End No Sol1b Switch to Controlled Polymerization (RAFT) Sol1a->Sol1b Sol1c Try Cationic Polymerization Sol1a->Sol1c Sol2b Use RAFT or ATRP for better control Sol2a->Sol2b Sol3b Lower Reaction Temperature Sol3a->Sol3b Sol3c Protect Phenolic -OH group prior to polymerization Sol3b->Sol3c

Caption: Troubleshooting guide for this compound polymerization.

References

Technical Support Center: Optimizing m-Allylphenol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the reaction conditions for m-allylphenol derivatization.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my desired ether or ester product consistently low?

Low yields in this compound derivatization, such as in Williamson ether synthesis or esterification, can stem from several factors. Incomplete deprotonation of the phenolic hydroxyl group is a common culprit in ether synthesis. The choice of base and solvent is critical; for instance, a weaker base like potassium carbonate (K2CO3) may not be sufficient for complete deprotonation, leading to unreacted starting material. Another significant issue can be side reactions, most notably the Claisen rearrangement of the allyl phenyl ether product, which can be triggered by high temperatures. Furthermore, the purity of reagents and the reaction atmosphere can play a crucial role; moisture can quench the base, and an oxygen-rich atmosphere might lead to oxidative side products.

Potential Solutions:

  • Optimize the Base and Solvent System: For ether synthesis, consider using a stronger base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete deprotonation of the phenol.

  • Control Reaction Temperature: To minimize the risk of Claisen rearrangement, maintain a moderate reaction temperature. For many allylations, temperatures between 25°C and 60°C are effective. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture contamination and unwanted side reactions.

  • Reagent Purity: Verify the purity of your this compound and the alkylating or acylating agent, as impurities can interfere with the reaction.

Question 2: My reaction has stalled and is not proceeding to completion, what should I do?

A stalled reaction, where starting material is consumed very slowly or stops being consumed altogether, often points to issues with the reagents or reaction conditions. The primary causes include insufficient reactivity of the electrophile (e.g., alkyl halide), deactivation of the catalyst, or inadequate mixing in a heterogeneous reaction mixture.

Potential Solutions:

  • Increase Reagent Reactivity: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide, as the leaving group ability (I- > Br- > Cl-) is critical. Adding a catalytic amount of sodium iodide can sometimes facilitate the reaction with a less reactive alkyl chloride.

  • Re-evaluate Catalyst/Base Stoichiometry: Ensure you are using a sufficient amount of base (typically 1.1 to 1.5 equivalents for ether synthesis) to drive the reaction to completion. In cases of a heterogeneous mixture (like with K2CO3), vigorous stirring is essential to maximize surface area contact.

  • Increase Temperature Cautiously: Gradually increasing the reaction temperature can enhance the reaction rate. However, this must be balanced against the risk of promoting side reactions like the Claisen rearrangement. Monitor any changes carefully with TLC.

Question 3: I am observing significant formation of an unexpected isomer in my final product. What is it and how can I prevent it?

The most common isomeric impurity in the derivatization of this compound is the product of a Claisen rearrangement. This thermal rearrangement is specific to allyl phenyl ethers, where the allyl group migrates from the oxygen atom to a carbon atom on the aromatic ring, typically at the ortho position. This process is favored by heat.

Potential Solutions:

  • Strict Temperature Control: The most effective way to prevent the Claisen rearrangement is to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, running the reaction at room temperature for a longer duration is preferable to heating it for a shorter time.

  • Choice of Solvent: While less impactful than temperature, the solvent polarity can sometimes influence the rate of rearrangement. Experimenting with different solvents may help minimize this side reaction.

  • Purification: If a small amount of the rearranged isomer is formed, it can often be separated from the desired product using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the allylation of this compound to produce 1-allyloxy-3-allylbenzene?

A typical procedure involves the deprotonation of this compound with a base followed by the addition of an allyl halide. A detailed experimental protocol is provided in the section below.

Q2: Which analytical techniques are best for monitoring the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture), you can visualize the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture composition.

Q3: What are the expected 1H NMR spectral signatures for the this compound starting material versus the 1-allyloxy-3-allylbenzene product?

  • This compound: You would expect to see a characteristic peak for the phenolic hydroxyl (-OH) proton, typically a broad singlet. You will also see signals for the allyl group attached to the ring and the aromatic protons.

  • 1-allyloxy-3-allylbenzene: The key change will be the disappearance of the phenolic -OH peak. A new set of signals corresponding to the O-allyl group will appear, typically with a doublet for the -OCH2- protons around 4.5 ppm. The signals for the C-allyl group will remain.

Experimental Protocol: Synthesis of 1-allyloxy-3-allylbenzene

This protocol details a common method for the etherification of this compound.

Materials:

  • This compound

  • Allyl bromide

  • Potassium carbonate (K2CO3), finely ground

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous acetone to dissolve the phenol.

  • Add finely ground potassium carbonate (1.5 eq) to the solution.

  • Add allyl bromide (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 56°C) with vigorous stirring.

  • Monitor the reaction progress using TLC until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature and filter off the solid K2CO3.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Data Presentation

The choice of reaction conditions can significantly impact the yield of the desired product. The table below summarizes reported yields for the allylation of phenols under various conditions.

Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K2CO3AcetoneReflux595
NaHDMFRoom Temp289
Cs2CO3Acetonitrile801292N/A
K2CO3DMF80394N/A

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

Caption: Experimental workflow for the synthesis of 1-allyloxy-3-allylbenzene.

troubleshooting_guide problem problem question question solution solution p1 Problem: Low Product Yield q1 Is Starting Material Present? p1->q1 q2 Is an Isomeric Byproduct Observed? q1->q2 No s1 Reaction Incomplete: - Use stronger base (NaH) - Use more reactive halide (Allyl Iodide) - Increase temperature cautiously q1->s1 Yes s2 Claisen Rearrangement: - Lower reaction temperature - Reduce reaction time q2->s2 Yes s3 Other Issues: - Check reagent purity - Ensure anhydrous conditions - Use inert atmosphere q2->s3 No

Caption: Decision tree for troubleshooting low yield in this compound derivatization.

Troubleshooting peak splitting in NMR spectrum of m-Allylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-Allylphenol NMR Spectroscopy

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the 1H NMR spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl (-OH) proton of this compound appearing as a broad singlet and not splitting with the aromatic protons?

A: The phenolic hydroxyl proton typically appears as a broad singlet due to rapid chemical exchange with trace amounts of water or acidic impurities in the NMR solvent (e.g., CDCl3).[1][2] This exchange happens faster than the NMR timescale, which averages the magnetic environment and decouples the -OH proton from its neighbors, collapsing any potential splitting.[1] The chemical shift of this peak can also vary, generally appearing between 4-7 ppm.[1]

Troubleshooting Steps:

  • D2O Exchange: To confirm the identity of the -OH peak, add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the spectrum.[3] The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly diminish in intensity.[1][4]

  • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. NMR solvents can absorb atmospheric moisture. Storing the solvent over a drying agent like potassium carbonate can help.[3]

  • Use an Aprotic Solvent: Running the spectrum in a dry aprotic solvent like DMSO-d6 can slow down proton exchange, sometimes allowing for the observation of coupling to neighboring protons.[2]

Q2: The signals for the allyl group protons look much more complex than a simple doublet or triplet. Why is that?

A: The complexity arises because the protons in the allyl group are not all magnetically equivalent, and their coupling constants (J-values) to each other differ significantly. The simple n+1 rule only applies when a proton is coupled to 'n' equivalent neighboring protons.[5]

  • Vinyl Protons (-CH=CH2): The two terminal vinyl protons (Hc and Ht) are chemically distinct. One is cis and the other is trans to the proton on the adjacent carbon (Hb). They also couple to each other (geminal coupling).

  • Complex Splitting: Because the cis, trans, and geminal coupling constants are all different, the signals split into more complex patterns, such as a "doublet of doublets" (dd) or a "doublet of doublet of doublets" (ddd).[5] For example, the signal for Hb is split by the two adjacent CH2 protons (Ha) and the two terminal vinyl protons (Hc and Ht), resulting in a complex multiplet.

Troubleshooting Steps:

  • Higher Field Strength: Acquiring the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) can increase the separation (in Hz) between coupled peaks, making the multiplets easier to interpret.

  • 2D NMR: Run a 1H-1H COSY (Correlation Spectroscopy) experiment. This will show cross-peaks between protons that are coupled to each other, helping you definitively assign the complex multiplets of the allyl group.

  • Simulation: Use NMR simulation software to model the spectrum with estimated coupling constants. Comparing the simulated spectrum to the experimental one can help confirm assignments.

Q3: My aromatic peaks are overlapping and difficult to interpret. What can I do?

A: The four protons on the meta-substituted benzene ring are in different chemical environments and couple to each other, leading to a complex, overlapping multiplet in the 7-8 ppm region.[1]

Troubleshooting Steps:

  • Change NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent. Acquiring a spectrum in a different solvent, such as benzene-d6 or acetone-d6, can alter the positions of the peaks and may resolve the overlap.[3]

  • Higher Field Strength: As with the allyl group, a higher magnetic field will provide better signal dispersion.

Q4: All the peaks in my spectrum are broad. What is the cause?

A: Several factors can lead to general peak broadening in an NMR spectrum.[3]

Troubleshooting Steps:

  • Check Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. The instrument may need to be re-shimmed.[6] If you are unsure how to do this, consult the facility manager.

  • Assess Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[3][7] Dilute your sample and re-acquire the spectrum.

  • Ensure Solubility: If your compound is not fully dissolved or has precipitated, it will cause an inhomogeneous sample and broad lines.[6] Filter your sample before placing it in the NMR tube. If solubility is an issue, try a different deuterated solvent.[3]

  • Remove Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) or dissolved oxygen can cause significant peak broadening. Degassing the sample can sometimes help.

Quantitative Data: Typical Coupling Constants

The following table summarizes typical proton-proton (1H-1H) coupling constants relevant to the allyl group. These values are key to understanding the complex splitting patterns observed.

Coupling TypeDescriptionNumber of BondsTypical Range (Hz)
3Jtrans Coupling between vinyl protons in a trans relationship311 - 18 Hz[8]
3Jcis Coupling between vinyl protons in a cis relationship36 - 15 Hz[8]
2Jgeminal Coupling between non-equivalent protons on the same carbon20 - 5 Hz[8]
3Jvicinal Coupling between protons on adjacent sp3 carbons36 - 8 Hz[8]
Jortho Coupling between adjacent aromatic protons36 - 10 Hz[8]
Jmeta Coupling between aromatic protons separated by one carbon41 - 4 Hz[8]

Experimental Protocols

Protocol 1: Standard 1H NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of your this compound sample.

  • Transfer to Vial: Transfer the solid into a clean, dry glass vial.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) to the vial.

  • Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved. If the sample does not dissolve, sonication may be helpful.[9]

  • Filter (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[9]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Analysis: Insert the tube into the NMR spectrometer to acquire the spectrum.

Protocol 2: D2O Exchange for -OH Peak Identification

  • Acquire Initial Spectrum: Follow Protocol 1 to prepare your sample in a solvent like CDCl3 and acquire a standard 1H NMR spectrum.

  • Add D2O: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D2O) to the tube.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure thorough mixing. You may see a separate layer as D2O is not miscible with CDCl3, but the exchange will still occur at the interface. Shaking vigorously can help.[3]

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second 1H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The peak corresponding to the exchangeable -OH proton should have disappeared or be significantly reduced in the second spectrum.[1]

Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common NMR peak splitting issues for this compound.

References

Method for removing unreacted phenol from m-Allylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted phenol from the synthesis of m-Allylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted phenol from my this compound reaction mixture?

The most common and effective methods for removing unreacted phenol include:

  • Liquid-Liquid Extraction: Utilizing an aqueous basic solution to selectively extract the more acidic phenol into the aqueous phase.

  • Column Chromatography: Separating compounds based on their differential adsorption to a stationary phase.

  • Distillation: Separating compounds with significantly different boiling points.

Q2: Which method is recommended for a standard laboratory-scale synthesis?

For most lab-scale applications, liquid-liquid extraction with an aqueous basic solution (e.g., sodium hydroxide) is the most convenient and efficient method. It is a relatively simple procedure that does not require specialized equipment and can effectively remove the majority of unreacted phenol.

Q3: When should I consider using column chromatography or distillation?

  • Column chromatography is a good option when other acidic impurities are present that are not effectively removed by basic extraction, or when a very high degree of purity is required.

  • Distillation is a viable method for larger-scale purifications where the significant difference in boiling points between phenol and this compound can be exploited.

Troubleshooting Guides

Liquid-Liquid Extraction Troubleshooting

A common issue encountered during the basic extraction of phenolic compounds is the formation of an emulsion—a stable mixture of the organic and aqueous layers that is difficult to separate.

Problem Possible Cause Solution
Persistent Emulsion Vigorous shaking of the separatory funnel.Gently invert the separatory funnel for mixing instead of vigorous shaking.
High concentration of reactants or products acting as surfactants.Dilute the reaction mixture with more organic solvent.
Presence of fine particulate matter.Filter the reaction mixture through a plug of Celite or glass wool before extraction.
Similar densities of the organic and aqueous layers.Add brine (saturated NaCl solution) to increase the density and ionic strength of the aqueous layer, which can help break the emulsion.
Incomplete Phenol Removal Insufficient amount or concentration of the basic solution.Use a sufficient volume of a more concentrated basic solution (e.g., 1-2 M NaOH). Perform multiple extractions (2-3 times) with fresh basic solution.
Inefficient mixing of the two phases.Ensure thorough but gentle mixing to maximize the surface area between the two layers.
Product Loss This compound is also acidic and can be partially extracted into the basic solution.Use a weaker base like sodium bicarbonate (NaHCO₃) if selectivity is an issue, although this will be less effective at removing phenol. Carefully monitor the pH; a very high pH is more likely to deprotonate this compound. Back-extraction of the combined aqueous layers with a fresh portion of organic solvent can help recover some of the product.

Experimental Protocols

Key Experimental Method: Liquid-Liquid Extraction

This protocol describes the removal of unreacted phenol from an organic solution containing this compound using a basic aqueous wash.

Materials:

  • Reaction mixture containing this compound and unreacted phenol in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Saturated Sodium Chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Transfer Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, it must first be removed and the residue dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • First Basic Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and gently invert it several times to mix the layers. Caution: Vent the funnel frequently to release any pressure buildup.

  • Separate Layers: Allow the layers to separate. The lower aqueous layer, containing the sodium phenoxide, can be drained off.

  • Repeat Basic Washes: Repeat the extraction with fresh 1 M NaOH solution two more times to ensure complete removal of phenol. The progress of the removal can be monitored by Thin Layer Chromatography (TLC).

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water-soluble impurities and aids in breaking up any minor emulsions.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the drying agent and transfer the dried organic solution to a round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Further Purification (Optional): The crude product can be further purified by column chromatography or distillation if necessary.

Alternative Methods

Column Chromatography:

  • Principle: Phenol is more polar than this compound and will adhere more strongly to a polar stationary phase like silica gel.

  • Stationary Phase: Silica gel is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the solvent can be gradually increased to elute the compounds. This compound will elute before the more polar phenol. The separation can be monitored by TLC to identify the fractions containing the pure product.

Distillation:

  • Principle: This method separates compounds based on their different boiling points. Phenol has a lower boiling point than this compound, allowing for their separation by fractional distillation.

  • Procedure: The crude product mixture is heated, and the vapor is passed through a fractionating column. The component with the lower boiling point (phenol) will vaporize first, travel up the column, and can be collected as the distillate. The temperature should be carefully monitored to ensure a clean separation.

Data Presentation

Physical Properties for Separation Method Selection:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Acidity (pKa)
Phenol94.11181.7~10
This compound134.18~220-240 (estimated)Slightly less acidic than phenol

Note: The boiling point of this compound is an estimate based on its isomers, 2-allylphenol (220 °C) and 4-allylphenol (237-238 °C)[1][2].

Visualization

Troubleshooting Workflow for Phenol Removal

The following diagram illustrates the decision-making process and troubleshooting steps for removing unreacted phenol from the this compound synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Phenol Removal start Start: Crude this compound (contains unreacted phenol) extraction Perform Liquid-Liquid Extraction with 1M NaOH start->extraction check_emulsion Emulsion Formed? extraction->check_emulsion break_emulsion Troubleshoot Emulsion: - Add Brine - Gentle Swirling - Filter through Celite check_emulsion->break_emulsion Yes separate_layers Separate Aqueous and Organic Layers check_emulsion->separate_layers No break_emulsion->separate_layers check_purity_tlc Check Phenol Removal by TLC separate_layers->check_purity_tlc phenol_present Phenol Still Present check_purity_tlc->phenol_present Yes product_pure Phenol Removed check_purity_tlc->product_pure No repeat_extraction Repeat NaOH Extraction phenol_present->repeat_extraction alt_methods Consider Alternative Methods: - Column Chromatography - Distillation phenol_present->alt_methods repeat_extraction->extraction dry_and_concentrate Dry Organic Layer and Concentrate product_pure->dry_and_concentrate end_product Purified this compound dry_and_concentrate->end_product

Troubleshooting workflow for phenol removal.

References

Technical Support Center: Enhancing the Resolution of m-Allylphenol in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic resolution of m-allylphenol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address specific challenges encountered during the separation of this compound and its isomers.

Troubleshooting Guide

This section provides solutions to common problems encountered during the chromatographic analysis of this compound and its positional isomers (o-allylphenol and p-allylphenol).

Q1: Why are my this compound and p-allylphenol peaks co-eluting in reversed-phase HPLC?

A1: Co-elution of m- and p-allylphenol is a frequent challenge due to their similar polarity. To enhance resolution, consider the following strategies:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of the analytes and may improve separation.[1]

    • Solvent Type: Switch the organic modifier. Acetonitrile and methanol offer different selectivities for phenolic compounds. If you are using acetonitrile, try substituting it with methanol, or vice versa.

    • pH Adjustment: For ionizable compounds like phenols, slight adjustments to the mobile phase pH can significantly impact retention and selectivity.[1] Experiment with a pH range of 3-5 using a suitable buffer (e.g., phosphate or acetate buffer) to suppress the ionization of the phenolic hydroxyl group and enhance interaction with the stationary phase.

  • Modify the Stationary Phase:

    • If mobile phase optimization is insufficient, your current column chemistry may not be ideal. For aromatic positional isomers, consider using a phenyl-based stationary phase (e.g., Phenyl-Hexyl). The π-π interactions between the phenyl rings of the analytes and the stationary phase can provide alternative selectivity compared to standard C18 columns.

  • Adjust Column Temperature:

    • Lowering the column temperature can sometimes improve the resolution of closely eluting peaks by altering the thermodynamics of the separation.

Q2: I'm observing significant peak tailing for my this compound peak. What is the cause and how can I fix it?

A2: Peak tailing for phenolic compounds is often caused by secondary interactions between the acidic phenolic hydroxyl group and active sites on the silica-based stationary phase.

  • Use End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the residual silanol groups on the silica surface, minimizing undesirable secondary interactions.

  • Mobile Phase Modifiers:

    • Acidification: As mentioned for co-elution, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase will suppress the ionization of both the analyte and residual silanol groups, leading to more symmetrical peaks.

    • Buffers: Utilize a buffer to maintain a consistent, low pH throughout the analysis.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Contaminants from previous injections can create active sites. Flush the column with a strong solvent to clean it. If the problem persists, the column may need to be replaced.

Q3: My retention times for this compound are drifting between injections. What should I do?

A3: Retention time instability can invalidate your results. The following are common causes and solutions:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution.

  • Mobile Phase Instability: If your mobile phase contains volatile components or is not well-mixed, its composition can change over time. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Inconsistent flow from the HPLC pump can cause retention time shifts. Check for leaks and ensure the pump is properly primed and maintained.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for separating o-, m-, and p-allylphenol using HPLC?

A1: A good starting point for method development is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a water/acetonitrile or water/methanol gradient at a flow rate of 1.0 mL/min. Use UV detection at approximately 270 nm. From there, you can optimize the gradient, mobile phase composition, and temperature to achieve baseline resolution.

Q2: Can Gas Chromatography (GC) be used to separate allylphenol isomers?

A2: Yes, GC is a viable technique for separating allylphenol isomers. A mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable. Derivatization of the phenolic hydroxyl group (e.g., silylation) may be necessary to improve peak shape and thermal stability. A flame ionization detector (FID) is commonly used for detection.

Q3: Are there any known interferences I should be aware of when analyzing for this compound?

A3: Potential interferences can arise from compounds with similar structures and polarities. These may include:

  • Other Phenolic Compounds: Cresols, xylenols, and other substituted phenols present in the sample matrix can potentially co-elute.

  • Structurally Similar Compounds: Any compound with a similar retention time under the chosen chromatographic conditions can interfere.[2] It is crucial to use a selective detector, such as a mass spectrometer (MS), or to confirm peak purity using a diode array detector (DAD) when analyzing complex samples.[1]

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The most reliable method for peak identification is to run a pure analytical standard of this compound under the same chromatographic conditions and compare the retention time. For unequivocal identification, especially in complex matrices, coupling your chromatograph to a mass spectrometer (LC-MS or GC-MS) is recommended. The mass spectrum of your sample peak should match that of the analytical standard.

Data Presentation

The following tables summarize typical chromatographic parameters for the separation of allylphenol isomers. Note that these values are illustrative and may vary depending on the specific instrument, column, and experimental conditions.

Table 1: HPLC Separation Parameters for Allylphenol Isomers

ParameterCondition 1Condition 2
Column C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 30-70% B over 15 min40-60% B over 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C25 °C
Detection UV at 270 nmDAD at 270 nm
Elution Order o-allylphenol, p-allylphenol, this compoundo-allylphenol, this compound, p-allylphenol

Table 2: GC Separation Parameters for Allylphenol Isomers

ParameterCondition 1
Column DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 220 °C at 10 °C/min
Detector FID
Detector Temperature 280 °C
Elution Order o-allylphenol, this compound, p-allylphenol

Experimental Protocols

Protocol 1: HPLC Method for the Simultaneous Separation of Allylphenol Isomers

This protocol provides a general procedure for the separation of o-, m-, and p-allylphenol using reversed-phase HPLC.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of o-, m-, and p-allylphenol (1 mg/mL) in methanol.

    • Prepare a mixed working standard solution containing all three isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 270 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-12 min: Gradient to 70% B

      • 12-15 min: Hold at 70% B

      • 15.1-20 min: Return to 30% B and equilibrate.

  • Analysis:

    • Inject the mixed standard solution to determine the retention times and resolution of the three isomers.

    • Inject the sample solution for analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (A: 0.1% HCOOH in H2O, B: ACN) hplc_system HPLC System (C18 Column, 30°C, 1.0 mL/min) prep_mobile_phase->hplc_system Load prep_standards Prepare Allylphenol Standards (o-, m-, p-) prep_standards->hplc_system Inject gradient Gradient Elution (30-70% ACN) hplc_system->gradient detection UV Detection (270 nm) gradient->detection chromatogram Obtain Chromatogram detection->chromatogram peak_id Peak Identification (Compare with Standards) chromatogram->peak_id quantification Quantification (Peak Area) peak_id->quantification

Caption: Experimental workflow for the HPLC analysis of allylphenol isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase cluster_other Other Parameters start Poor Resolution of This compound adjust_strength Adjust Organic % start->adjust_strength change_solvent Switch ACN/MeOH adjust_strength->change_solvent If no improvement end Resolution Enhanced adjust_strength->end adjust_ph Adjust pH (3-5) change_solvent->adjust_ph If no improvement change_solvent->end change_column Use Phenyl Column adjust_ph->change_column If still poor adjust_ph->end change_temp Adjust Temperature change_column->change_temp Fine-tuning change_column->end change_temp->end

Caption: Logical workflow for troubleshooting poor resolution of this compound.

References

Technical Support Center: Controlling Regioselectivity in the Allylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the allylation of phenols. Our goal is to help you navigate the complexities of O- versus C-allylation and achieve your desired regioselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the allylation of phenols, offering potential causes and solutions to steer your experiments toward success.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or No Yield of Desired Allylated Product Incomplete deprotonation of the phenol.Use a sufficiently strong base to ensure complete formation of the phenoxide. For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary.[1]
Poor catalyst activity.Ensure the catalyst is not degraded. For palladium-catalyzed reactions, the choice of ligand is crucial.[2] Consider using highly active catalysts like --INVALID-LINK--.[3]
Inappropriate solvent.The solvent plays a critical role in solubility and reactivity. Ensure your starting materials are soluble in the chosen solvent.
Steric hindrance.If the phenol has bulky substituents at the ortho positions, the reaction may be inhibited.[4] Consider alternative synthetic routes if steric hindrance is significant.
Poor Regioselectivity (Mixture of O- and C-Alkylated Products) Reaction conditions favor both pathways.The balance between O- and C-allylation is often dictated by kinetic versus thermodynamic control. O-allylation is typically the kinetic product, while C-allylation is the thermodynamic product.[5]
Ambident nature of the phenoxide nucleophile.The phenoxide ion can react at either the oxygen or the carbon of the aromatic ring.[1]
Solvent effects.Polar aprotic solvents (e.g., DMF, DMSO) generally favor O-allylation.[1] Protic solvents (e.g., water, trifluoroethanol) can hydrogen bond with the phenoxide oxygen, shielding it and promoting C-allylation.[6]
Exclusive or Predominant C-Allylation When O-Allylation is Desired Use of protic solvents.Switch to a polar aprotic solvent like DMF or DMSO to favor O-allylation.[6]
Absence of a base.In some catalytic systems, the absence of a base can lead exclusively to C-allylated products.[3] The addition of a base is often necessary to generate the phenolate for O-allylation.[3]
Thermodynamic control.Prolonged reaction times or higher temperatures may favor the thermodynamically more stable C-allylated product.[5] Consider shorter reaction times or lower temperatures to isolate the kinetic O-allylated product.
Exclusive or Predominant O-Allylation When C-Allylation is Desired Use of polar aprotic solvents.Employ protic solvents such as water or trifluoroethanol (TFE) to promote C-allylation.
Kinetic control.O-allylation is often the kinetically favored pathway.[7][5] To obtain the C-allylated product, conditions that allow for equilibration to the thermodynamic product may be necessary (e.g., higher temperatures, longer reaction times).
Strong base in aprotic solvent.These conditions strongly favor the formation of the phenoxide and subsequent O-allylation.
Side Reactions (e.g., Polyalkylation, Rearrangement) Harsh reaction conditions.Use milder catalysts and reaction conditions to avoid unwanted side reactions like polyalkylation and rearrangement.[8][9]
Excess of the alkylating agent.Using the aromatic reactant in excess can help minimize polyalkylation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine whether O-allylation or C-allylation of a phenol occurs?

A1: The regioselectivity of phenol allylation is primarily influenced by a combination of factors including the solvent, the nature of the base, the catalyst system, the temperature, and the reaction time. Polar aprotic solvents and strong bases tend to favor O-allylation, while protic solvents can promote C-allylation by solvating the phenoxide oxygen.[6] The choice of catalyst and ligands in metal-catalyzed reactions also plays a crucial role in directing the selectivity.[3][7]

Q2: How can I selectively achieve O-allylation?

A2: To favor O-allylation, you should typically use a polar aprotic solvent such as DMF or DMSO in the presence of a base to generate the phenoxide ion.[1][6] Palladium-catalyzed methods have been developed that show high selectivity for O-allylation.[10] In some systems, O-allylation is the kinetically favored product, so shorter reaction times may be beneficial.[7][5]

Q3: What conditions are best for selective C-allylation?

A3: For selective C-allylation, consider using a protic solvent like water or trifluoroethanol, which can shield the phenoxide oxygen through hydrogen bonding.[6] C-allylation is often the thermodynamically more stable product, so higher temperatures and longer reaction times can favor its formation.[7][5] Certain catalytic systems, for instance, those based on ruthenium or indium(III), have been shown to be effective for C-H allylation of phenols.[3][11]

Q4: Can the choice of catalyst influence the regioselectivity?

A4: Absolutely. Different metal catalysts and their associated ligands can have a profound impact on regioselectivity. For example, palladium-based catalysts are often used for selective O-allylation.[10] Conversely, ruthenium and indium catalysts have been successfully employed for C-allylation reactions.[3][11] The electronic and steric properties of the ligands can also influence the outcome of the reaction.

Q5: What is the difference between kinetic and thermodynamic control in phenol allylation?

A5: In the context of phenol allylation, the O-allylated product is generally the kinetic product, meaning it is formed faster.[7][5] The C-allylated product is often the thermodynamic product, indicating it is more stable.[7][5] Therefore, reactions carried out at lower temperatures for shorter durations are more likely to yield the O-allylated ether. Conversely, higher temperatures and longer reaction times can allow for the initial kinetic product to rearrange to the more stable C-allylated phenol.

Experimental Protocols

General Procedure for Palladium-Catalyzed O-Allylation of Phenols

This protocol is a representative example for the O-allylation of phenols.

  • Reaction Setup: To a reaction vessel, add the phenol (1.0 equiv.), the allylic partner (e.g., vinyl ethylene carbonate, 1.2 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable anhydrous, polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Indium-Catalyzed C-Allylation of Phenols

This protocol provides a general method for the C-allylation of phenols.

  • Reaction Setup: In a sealed tube, combine the phenol (1.0 equiv.), the vinyldiazo compound (1.2 equiv.), and the indium catalyst (e.g., In(OTf)₃, 10 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., CHCl₃) under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature or a specified temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel to afford the desired C-allylated phenol.[11]

Visualizations

O_vs_C_Allylation_Pathway Phenol Phenol Phenoxide Phenoxide Ion (Ambident Nucleophile) Phenol->Phenoxide + Base Base Base->Phenoxide O_Allylation O-Allylation Product (Kinetic) Phenoxide->O_Allylation O-attack C_Allylation C-Allylation Product (Thermodynamic) Phenoxide->C_Allylation C-attack Allyl_Source Allyl Source (e.g., Allyl Halide) Allyl_Source->O_Allylation Allyl_Source->C_Allylation O_Allylation->C_Allylation Rearrangement (e.g., Claisen) Protic_Solvent Protic Solvent (e.g., H₂O, TFE) Protic_Solvent->C_Allylation Favors Aprotic_Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Aprotic_Solvent->O_Allylation Favors

Caption: Factors influencing O- vs. C-allylation of phenols.

Troubleshooting_Workflow Start Allylation Reaction Issues Low_Yield Low or No Yield? Start->Low_Yield Poor_Selectivity Poor Regioselectivity? Low_Yield->Poor_Selectivity No Check_Base Check Base Strength and Stoichiometry Low_Yield->Check_Base Yes Desired_O Desired: O-Allylation Poor_Selectivity->Desired_O Yes Desired_C Desired: C-Allylation Poor_Selectivity->Desired_C Check_Catalyst Verify Catalyst Activity and Loading Check_Base->Check_Catalyst Check_Solvent Optimize Solvent (Protic vs. Aprotic) Check_Temp_Time Adjust Temperature and Reaction Time Use_Aprotic Use Polar Aprotic Solvent (e.g., DMF) Desired_O->Use_Aprotic Use_Protic Use Protic Solvent (e.g., TFE) Desired_C->Use_Protic Use_Aprotic->Check_Temp_Time Use_Protic->Check_Temp_Time

Caption: Troubleshooting workflow for phenol allylation.

References

Strategies to increase the molecular weight of m-Allylphenol polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of m-Allylphenol, with a focus on strategies to increase the polymer's molecular weight.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently obtaining low molecular weight polymers or oligomers from my this compound polymerization?

A1: The primary challenge in polymerizing allyl monomers like this compound is a process called degradative chain transfer .[1][2] During free-radical polymerization, the growing polymer radical can abstract a hydrogen atom from the methylene group of a monomer molecule. This terminates the growing chain and creates a stable, resonance-stabilized allyl radical.[2] This new radical has a low tendency to initiate a new polymer chain, effectively hindering the formation of high molecular weight polymers and resulting in oligomers.[1][2]

Q2: What are the most effective strategies to overcome degradative chain transfer and increase the molecular weight?

A2: To achieve higher molecular weights, you must minimize uncontrolled chain transfer. The most effective approaches involve moving from conventional free-radical polymerization to more sophisticated methods:

  • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) are highly recommended.[3] These methods maintain a low concentration of active radicals at any given time, suppressing termination and chain transfer reactions.[4] RAFT, in particular, has been shown to produce polymers where the number average molecular weight increases linearly with monomer conversion.[3]

  • Post-Polymerization Modification: This strategy involves two steps. First, synthesize a low-to-moderate molecular weight this compound polymer with reactive allyl pendant groups. Second, link these smaller polymer chains together using a highly efficient coupling reaction.[5][6] "Click" chemistry reactions, such as the thiol-ene reaction, are ideal for this purpose, allowing for the creation of higher molecular weight materials from the precursor polymers.[3][7]

Q3: How does the initiator concentration affect the molecular weight of the final polymer?

A3: The initiator concentration has a significant and inverse relationship with the polymer's molecular weight.[8]

  • High Initiator Concentration: Leads to the simultaneous creation of many reactive species. With a fixed amount of monomer, this results in a large number of polymer chains that are, on average, shorter.[8]

  • Low Initiator Concentration: Generates fewer initial reactive species. This allows each growing chain to add more monomer units before termination, resulting in longer chains and a higher average molecular weight.[8][9]

Therefore, to maximize molecular weight, the initiator concentration should be minimized while still ensuring a practical polymerization rate.

Q4: Can I use a chain transfer agent (CTA) to increase the molecular weight?

A4: This is a common point of confusion. In conventional free-radical polymerization, CTAs like thiols are deliberately added to reduce the molecular weight by controlling chain length.[10][] However, in the context of Controlled Radical Polymerization , specific CTAs are essential for the control mechanism. For example, in RAFT polymerization, a RAFT agent (a specific type of CTA) is used to mediate the reaction and enable controlled growth, leading to polymers with predictable molecular weights and low polydispersity.[3][12] So, while conventional CTAs will lower the molecular weight, specialized CTAs are crucial for CRP methods that can produce high molecular weight polymers.

Q5: How do reaction conditions like temperature and solvent choice impact the molecular weight?

A5: Both temperature and solvent play a critical role:

  • Temperature: In conventional radical polymerization, lowering the temperature can sometimes increase the extent of reaction before gelation or cross-linking occurs.[13] However, the primary influence of temperature is on the rates of initiation, propagation, and termination/transfer. These parameters must be carefully optimized for the specific polymerization technique used.

  • Solvent: In solution polymerization, the solvent can inadvertently act as a chain transfer agent, which will lower the molecular weight.[10] It is crucial to select a solvent that is inert under the reaction conditions. For polymerizations that become highly viscous (diffusion-controlled), adding a high-boiling point, inert solvent can help maintain chain mobility, allowing polymers to grow to a higher molecular weight before the reaction stalls.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Very Low Molecular Weight (Oligomers) & High PDI Dominant degradative chain transfer.Switch from conventional free-radical polymerization to a Controlled Radical Polymerization (CRP) method like RAFT or ATRP.[3][4]
Polymerization Stops at Low Conversion Depletion of initiator; formation of non-reactive allyl radicals.Optimize the initiator concentration (lower may be better for MW but ensure it's sufficient for conversion).[8] Ensure monomer and solvent are free of inhibitors or impurities.
Molecular Weight is Lower Than Theoretical Target in CRP Impurities in the monomer or solvent acting as transfer agents.[10]Purify the this compound monomer and solvent immediately before use. Ensure the system is properly deoxygenated.
Inconsistent Results Between Batches Variations in reagent purity (especially initiator and monomer); residual oxygen in the reaction vessel.Standardize purification protocols for all reagents. Use a consistent and thorough deoxygenation technique (e.g., multiple freeze-pump-thaw cycles).
High Viscosity Halts the Reaction in Bulk Polymerization Reaction has become diffusion-controlled, limiting chain growth.Consider switching to a solution polymerization with an inert, high-boiling point solvent to maintain mobility.[14] Alternatively, conduct the reaction in stages with increasing temperature.

Visualizing the Strategies

The Challenge: Degradative Chain Transfer

G P_radical Growing Polymer Chain (P•) H_abstraction Hydrogen Abstraction (Degradative Transfer) P_radical->H_abstraction Reacts with Monomer This compound Monomer (with Allyl Group) Monomer->H_abstraction Terminated_P Terminated Polymer (PH) (Low MW) H_abstraction->Terminated_P Forms Allyl_Radical Stable Allyl Radical (Unreactive) H_abstraction->Allyl_Radical Forms

Caption: The process of degradative chain transfer in this compound polymerization.

Recommended Strategy 1: Controlled Radical Polymerization (RAFT)

G cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_growth Controlled Growth Initiator Initiator Radical Radical Initiator->Radical Decomposes Monomer Monomer Radical->Monomer Adds to Pn_Radical P• Monomer->Pn_Radical Forms Growing Chain (P•) RAFT_Agent RAFT Agent Pn_Radical->RAFT_Agent Reversible Addition Pn_Radical->RAFT_Agent Dormant_Species Dormant Species RAFT_Agent->Dormant_Species Fragmentation Monomer_pool Monomer Dormant_Species->Monomer_pool Reactivates & Adds High_MW_Polymer High MW Polymer (Low PDI) Dormant_Species->High_MW_Polymer

Caption: Workflow for RAFT polymerization to achieve controlled molecular weight.

Recommended Strategy 2: Post-Polymerization Modification

G cluster_step1 Step 1: Polymerization cluster_step2 Step 2: Coupling Reaction Monomer This compound Polymerization Controlled or Free Radical Polymerization Monomer->Polymerization Precursor Low/Moderate MW Polymer with Pendant Allyl Groups Polymerization->Precursor Precursor_copy Precursor Polymer Click_Reaction Thiol-Ene 'Click' Reaction Precursor_copy->Click_Reaction Linker Dithiol Linker Linker->Click_Reaction High_MW_Polymer High MW Coupled Polymer Click_Reaction->High_MW_Polymer

Caption: Increasing molecular weight via post-polymerization modification.

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound (General Example)

This protocol provides a general methodology for the controlled polymerization of an allyl monomer using RAFT. Note: Specific conditions, RAFT agent, and initiator must be optimized for this compound.

1. Materials:

  • This compound (monomer), purified by vacuum distillation or column chromatography.

  • RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate).

  • Initiator (e.g., Azobisisobutyronitrile, AIBN), recrystallized.

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or anisole).

  • Schlenk flask and line.

2. Procedure:

  • In a Schlenk flask, combine the this compound monomer, the RAFT agent, and the initiator. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is critical for controlling molecular weight (e.g., 200:1:0.2).

  • Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M).

  • Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the mixture.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing monomer conversion via ¹H NMR or GC.

  • To quench the polymerization, cool the flask rapidly in an ice bath and expose the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol).

  • Collect the polymer by filtration, redissolve in a minimal amount of a good solvent (e.g., THF), and re-precipitate to remove unreacted monomer and initiator fragments.

  • Dry the final polymer under vacuum to a constant weight.

  • Characterize the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Post-Polymerization Modification via Thiol-Ene Coupling

This protocol describes how to increase the molecular weight of a pre-synthesized poly(this compound) by cross-linking with a dithiol.

1. Materials:

  • Poly(this compound) (precursor polymer).

  • Dithiol cross-linker (e.g., 1,6-hexanedithiol).

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).

  • Anhydrous, deoxygenated solvent (e.g., THF).

  • UV light source (e.g., 365 nm).

2. Procedure:

  • Dissolve the precursor poly(this compound) in the anhydrous solvent within a quartz reaction vessel.

  • Add the dithiol cross-linker. The stoichiometry is key; a molar ratio of 2:1 of [Allyl groups]:[Dithiol] will favor chain extension.

  • Add the photoinitiator (e.g., 1 mol% relative to allyl groups).

  • Deoxygenate the solution by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes, as oxygen can inhibit radical reactions.

  • While stirring, irradiate the solution with the UV light source at room temperature.

  • Monitor the increase in molecular weight by taking aliquots and analyzing them with GPC. The reaction can also be monitored by observing the disappearance of the thiol S-H peak in FTIR spectroscopy.

  • Once the desired molecular weight is achieved (or the reaction plateaus), stop the irradiation.

  • Isolate the polymer by precipitation in a non-solvent (e.g., water or hexane).

  • Purify by redissolving and re-precipitating.

  • Dry the final high molecular weight polymer under vacuum.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of m-, o-, and p-Allylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the three positional isomers of allylphenol: meta-Allylphenol (m-Allylphenol), ortho-Allylphenol (o-Allylphenol), and para-Allylphenol (p-Allylphenol). This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing available experimental data on the antioxidant, antimicrobial, and cytotoxic properties of these compounds.

Comparative Biological Activity Data

The biological activities of phenolic compounds are significantly influenced by the position of their functional groups. The following tables summarize the available quantitative data for the allylphenol isomers. It is important to note that direct comparative studies for all three isomers under identical experimental conditions are limited. Therefore, the data presented here is a collation from various sources and should be interpreted with this consideration.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common metric, where a lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50
This compound Data not available
o-Allylphenol Data not available
p-Allylphenol Data not available
Antimicrobial Activity

The antimicrobial efficacy of the allylphenol isomers is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundOrganismMICReference
This compound Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
o-Allylphenol Staphylococcus aureus7.8 mM[1]
Escherichia coli7.8 mM[1]
Candida albicans150-620 µg/mL (as Eugenol)[2][3]
p-Allylphenol Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available

Note: The data for o-Allylphenol's activity against Candida albicans is for its derivative, eugenol (4-allyl-2-methoxyphenol).

Cytotoxic Activity

The cytotoxic potential of the allylphenol isomers is assessed by determining the IC50 value, the concentration of the compound that inhibits 50% of cell growth in cancer cell lines.

CompoundCell LineIC50Reference
This compound HeLa (Cervical Cancer)Data not available
MCF-7 (Breast Cancer)Data not available
o-Allylphenol HeLa (Cervical Cancer)~25 µg/mL (ICD-85, a derivative)[4]
MCF-7 (Breast Cancer)87.92 µM (THTMP, a derivative)[5]
p-Allylphenol HeLa (Cervical Cancer)Data not available
MCF-7 (Breast Cancer)Data not available

Note: The cytotoxicity data for o-Allylphenol is based on its derivatives, not the parent compound itself.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay determines the free radical scavenging capacity of a compound.[6]

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[6]

  • Reaction Mixture: The test compound, at various concentrations, is added to the DPPH solution.[6]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[6]

  • Absorbance Measurement: The absorbance is measured at 517 nm using a UV-Vis spectrophotometer.[6]

  • Calculation: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.[6]

Broth Microdilution Assay (Antimicrobial Activity)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6]

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.[6]

  • Inoculation: A standardized inoculum of the test microorganism is added to each well.[6]

  • Incubation: The plates are incubated under appropriate conditions for 24-48 hours.[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6]

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound.

  • MTT Addition: After the desired incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6]

  • IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[6]

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of chemical compounds like the allylphenol isomers.

G cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Activity Screening start Starting Materials reaction Williamson Ether Synthesis / Claisen Rearrangement start->reaction purification Purification (e.g., Distillation) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization compound Allylphenol Isomers (m-, o-, p-) characterization->compound antioxidant Antioxidant Assays (e.g., DPPH) compound->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC) compound->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity data_analysis Data Analysis (IC50, MIC determination) antioxidant->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis

Caption: Generalized workflow for synthesis and biological evaluation of allylphenols.

Hypothesized Signaling Pathway for Anti-inflammatory Action

Allylphenols may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

G Allylphenol Isomer Allylphenol Isomer COX/LOX Enzymes COX/LOX Enzymes Allylphenol Isomer->COX/LOX Enzymes Inhibition Prostaglandins & Leukotrienes Prostaglandins & Leukotrienes COX/LOX Enzymes->Prostaglandins & Leukotrienes Synthesis Inflammatory Response Inflammatory Response Prostaglandins & Leukotrienes->Inflammatory Response Mediation

Caption: Potential anti-inflammatory mechanism of allylphenol isomers.

References

Comparative study of different catalysts for m-Allylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of m-Allylphenol

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound is a significant endeavor in organic chemistry, providing a key building block for various pharmaceuticals and specialty chemicals. The primary route to this compound involves the Claisen rearrangement of allyl m-cresyl ether. While this transformation can be induced thermally, a range of catalysts can be employed to enhance reaction rates, improve yields, and enable milder reaction conditions. This guide provides an objective comparison of different catalytic strategies for the synthesis of this compound, supported by representative experimental data and detailed protocols.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the Claisen rearrangement, a key step in this compound synthesis. The data is compiled from typical results reported in the literature for the rearrangement of allyl aryl ethers.

Catalyst SystemCatalyst ExampleTypical Temperature (°C)Typical Reaction Time (hours)Typical Yield (%)Selectivity
Thermal (Uncatalyzed) None200 - 2504 - 870 - 85Mixture of ortho and para isomers
Lewis Acid Aluminum Chloride (AlCl₃)80 - 1502 - 680 - 95Can favor para isomer
Lewis Acid Boron Trifluoride (BF₃)60 - 1203 - 775 - 90Dependent on substrate
Lewis Acid Scandium Triflate (Sc(OTf)₃)100 - 1604 - 1085 - 98High para selectivity
Brønsted Acid p-Toluenesulfonic Acid (p-TsOH)120 - 1806 - 1260 - 75Mixture of isomers

Reaction Pathway and Experimental Workflow

The synthesis of this compound typically proceeds through a two-step process: the Williamson ether synthesis to form the allyl m-cresyl ether precursor, followed by the catalytic Claisen rearrangement.

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Claisen Rearrangement mCresol m-Cresol p1 mCresol->p1 AllylBromide Allyl Bromide AllylBromide->p1 Base Base (e.g., K₂CO₃) Base->p1 Solvent1 Solvent (e.g., Acetone) Solvent1->p1 AllylmCresylEther Allyl m-cresyl ether Catalyst Catalyst (Thermal, Lewis Acid, or Brønsted Acid) p2 AllylmCresylEther->p2 p1->AllylmCresylEther Reflux Catalyst->p2 Solvent2 High-boiling Solvent (optional) Solvent2->p2 mAllylphenol This compound p2->mAllylphenol Heat

Caption: General two-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start ether_synthesis Williamson Ether Synthesis (Allyl m-cresyl ether formation) start->ether_synthesis purification1 Purification of Ether (Distillation/Chromatography) ether_synthesis->purification1 rearrangement Claisen Rearrangement (with selected catalyst) purification1->rearrangement workup Aqueous Workup and Extraction rearrangement->workup purification2 Purification of this compound (Distillation/Chromatography) workup->purification2 analysis Characterization (NMR, IR, GC-MS) purification2->analysis end End analysis->end

Caption: Standard experimental workflow for this compound synthesis.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of this compound are provided below.

Synthesis of Allyl m-cresyl ether (Precursor)

This protocol outlines the Williamson ether synthesis for preparing the starting material for the Claisen rearrangement.

  • Materials: m-cresol, allyl bromide, potassium carbonate (anhydrous), acetone (anhydrous).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the mixture at room temperature for 15 minutes.

    • Add allyl bromide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl m-cresyl ether.

    • Purify the crude product by vacuum distillation or column chromatography.

Catalytic Claisen Rearrangement

The following are generalized protocols for the rearrangement of allyl m-cresyl ether to this compound using different catalytic systems.

a) Thermal Rearrangement (Uncatalyzed)

  • Procedure:

    • Place the purified allyl m-cresyl ether in a flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Heat the ether to 200-220°C for 4-6 hours.[1] The reaction can be monitored by observing the rise in the boiling point of the mixture.[1]

    • Cool the reaction mixture. The crude product can be purified directly by vacuum distillation.

b) Lewis Acid-Catalyzed Rearrangement (e.g., AlCl₃)

  • Procedure:

    • Dissolve the allyl m-cresyl ether in a high-boiling inert solvent (e.g., decalin or dichlorobenzene) in a flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath and add the Lewis acid catalyst (e.g., AlCl₃, 0.1-0.3 eq) portion-wise with stirring.

    • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80-150°C) and monitor the reaction by TLC or GC.

    • Upon completion, cool the mixture to room temperature and quench the reaction by carefully adding dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

c) Brønsted Acid-Catalyzed Rearrangement (e.g., p-TsOH)

  • Procedure:

    • To the allyl m-cresyl ether, add a catalytic amount of the Brønsted acid (e.g., p-toluenesulfonic acid, 0.05-0.1 eq).

    • Heat the mixture, with or without a high-boiling solvent, to the target temperature (e.g., 120-180°C).

    • Monitor the reaction until the starting material is consumed.

    • After cooling, dissolve the mixture in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

    • Dry the organic phase, remove the solvent, and purify the resulting this compound.

References

Antifungal efficacy of m-Allylphenol derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that derivatives of 2-allylphenol exhibit significantly greater antifungal activity against a range of plant pathogenic fungi compared to the parent compound. Modifications to the allyl side chain and substitutions on the aromatic ring have been shown to enhance fungicidal properties, offering promising avenues for the development of new antifungal agents.

Researchers in the field of agrochemicals and drug development will find the enhanced efficacy of 2-allylphenol derivatives of considerable interest. Experimental evidence demonstrates that these structural modifications lead to lower minimum inhibitory concentrations, suggesting the potential for more effective and targeted antifungal treatments.

Comparative Antifungal Activity

Quantitative data from mycelial growth inhibition assays consistently show that derivatives of 2-allylphenol are more potent than the parent compound. The half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀) values are significantly lower for the derivatives across various fungal species.

For instance, against Botrytis cinerea, the fungus responsible for gray mold disease, derivatives with methoxy or acetyl groups replacing the hydroxyl group of 2-allylphenol show a dramatic increase in activity. The IC₅₀ value for 2-allylphenol was reported as 68 µg/mL, whereas its methoxylated and acetylated derivatives exhibited IC₅₀ values of 2 µg/mL and 1 µg/mL, respectively.[1][2] Similarly, a metabolite of 2-allylphenol, 2-(2-hydroxypropyl) phenol, demonstrated enhanced antifungal activity against several plant pathogens, with EC₅₀ values ranging from 1.0 to 23.5 µg/mL, compared to 8.2 to 48.8 µg/mL for the parent 2-allylphenol.[3][4]

Nitro derivatives of 2-allylphenol have also been shown to exhibit strong growth inhibition of Phytophthora cinnamomi, with EC₅₀ values as low as 10.0 µg/mL.[5] This highlights the significant impact of substitutions on the aromatic ring on the compound's antifungal potency.

Summary of Antifungal Efficacy Data
CompoundFungal SpeciesEC₅₀ (µg/mL)IC₅₀ (µg/mL)
2-Allylphenol (Parent Compound)Rhizoctonia cerealis8.2-
Pythium aphanidermatum>30-
Valsa mali25.4-
Botrytis cinerea48.868.0[1][2]
Phytophthora cinnamomi>250-
2-(2-hydroxypropyl) phenolRhizoctonia cerealis1.0-
Pythium aphanidermatum1.8-
Valsa mali23.5-
Botrytis cinerea15.2-
2-Allyl-methoxyphenolBotrytis cinerea-2.0[1][2]
2-Allyl-acetoxyphenolBotrytis cinerea-1.0[1][2]
Nitro derivativesPhytophthora cinnamomias low as 10.0[5]-

Experimental Protocols

The antifungal activity of 2-allylphenol and its derivatives is primarily evaluated through in vitro mycelial growth inhibition assays. A common method involves the following steps:

  • Compound Preparation: The test compounds (2-allylphenol and its derivatives) are dissolved in a suitable solvent, such as ethanol or dichloromethane, to create stock solutions.

  • Culture Medium Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Incorporation of Compounds: While the agar medium is still molten (around 50°C), the test compounds are added to achieve a range of final concentrations.[5]

  • Inoculation: A small plug of a pure fungal culture is placed in the center of each petri dish containing the amended agar.

  • Incubation: The inoculated plates are incubated at a temperature suitable for the specific fungus (e.g., 21°C for B. cinerea) for a defined period (e.g., 48-72 hours).[6]

  • Data Collection: The diameter of the fungal colony is measured in both the treated and control (solvent only) plates.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated, and from this, the EC₅₀ or IC₅₀ values are determined by plotting the inhibition percentage against the compound concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Dissolution Incorporate Incorporate into Agar Compound->Incorporate Medium Culture Medium Prep Medium->Incorporate Inoculate Inoculate with Fungus Incorporate->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate IC50/EC50 Measure->Calculate

Mycelial Growth Inhibition Assay Workflow.

Mechanism of Action

The enhanced antifungal activity of 2-allylphenol derivatives is attributed to their ability to inhibit fungal respiration.[1][2] These compounds act as respiration inhibitors, leading to a decrease in ATP biosynthesis within the fungal cells.[1]

Furthermore, the most active derivatives have been found to inhibit the expression of the Bcaox gene in the early stages of B. cinerea conidia germination.[1][2] This gene is associated with the alternative oxidase (AOX) enzyme, which allows the fungus to continue respiration even in the presence of respiratory inhibitors. By inhibiting both the normal and alternative respiratory pathways, these derivatives effectively shut down the energy production of the fungus.[1][2]

signaling_pathway cluster_fungus Fungal Cell ETC Electron Transport Chain (Normal Respiration) ATP ATP Production ETC->ATP AOX Alternative Oxidase (AOX) (Alternative Respiration) AOX->ATP Compound 2-Allylphenol Derivatives Compound->ETC Inhibits Compound->AOX Inhibits Gene Expression

Proposed Mechanism of Antifungal Action.

References

Spectroscopic Fingerprints: A Comparative Analysis of m-Allylphenol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the characteristic spectral data of m-allylphenol, offering a comparative analysis against its precursors, phenol and allyl bromide, as well as the key intermediate, allyl phenyl ether. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference, including detailed experimental protocols and tabulated spectral data, to aid in the identification and characterization of these compounds.

The synthesis of this compound, a valuable building block in the development of pharmaceuticals and other fine chemicals, involves a multi-step process starting from basic precursors. Spectroscopic analysis is paramount in monitoring the transformation at each stage, from the starting materials to the final product. This guide presents a detailed comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and its precursors: phenol and allyl bromide, along with the intermediate, allyl phenyl ether.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR of phenolic compounds, the sample can be shaken with a drop of D₂O to identify the exchangeable hydroxyl proton, which will disappear from the spectrum.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Liquid samples were analyzed as a thin film between NaCl plates. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or a gas chromatograph. The electron energy was typically set at 70 eV.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These tables allow for a direct comparison of the chemical shifts (δ), coupling constants (J), vibrational frequencies (ν), and mass-to-charge ratios (m/z) that are characteristic of each molecule.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
Phenol 7.29 (t, J = 7.9 Hz, 2H), 6.98 (t, J = 7.4 Hz, 1H), 6.89 (d, J = 8.1 Hz, 2H), 5.0 (br s, 1H)Ar-H, Ar-H, Ar-H, -OH
Allyl Bromide 5.95 (m, 1H), 5.40 (dd, J = 17.0, 1.4 Hz, 1H), 5.23 (dd, J = 10.1, 1.4 Hz, 1H), 3.96 (d, J = 6.8 Hz, 2H)=CH-, =CH₂, =CH₂, -CH₂Br
Allyl Phenyl Ether 7.30 (t, J = 7.9 Hz, 2H), 6.96 (t, J = 7.4 Hz, 1H), 6.92 (d, J = 8.0 Hz, 2H), 6.07 (m, 1H), 5.42 (dd, J = 17.3, 1.6 Hz, 1H), 5.28 (dd, J = 10.5, 1.6 Hz, 1H), 4.55 (d, J = 5.3 Hz, 2H)Ar-H, Ar-H, Ar-H, =CH-, =CH₂, =CH₂, -OCH₂-
This compound 7.15 (t, J = 7.7 Hz, 1H), 6.75-6.65 (m, 3H), 5.98 (m, 1H), 5.10 (m, 2H), 4.85 (s, 1H), 3.35 (d, J = 6.7 Hz, 2H)Ar-H, Ar-H, =CH-, =CH₂, -OH, Ar-CH₂-

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
Phenol 155.1, 129.8, 121.3, 115.5
Allyl Bromide 132.8, 119.3, 32.1
Allyl Phenyl Ether 158.4, 133.6, 129.5, 121.1, 117.8, 114.8, 68.8
This compound 155.3, 140.2, 137.6, 129.5, 121.0, 116.3, 115.6, 113.1, 39.5

Table 3: Infrared (IR) Spectroscopic Data

CompoundKey Absorption Bands (ν, cm⁻¹)Assignment
Phenol 3330 (broad), 3040, 1595, 1498, 1225O-H stretch, C-H (aromatic), C=C (aromatic), C=C (aromatic), C-O stretch
Allyl Bromide 3080, 1640, 985, 920, 680=C-H stretch, C=C stretch, =C-H bend (trans), =C-H bend (vinyl), C-Br stretch
Allyl Phenyl Ether 3070, 1645, 1600, 1495, 1240, 1030=C-H stretch, C=C stretch, C=C (aromatic), C=C (aromatic), C-O-C (asymmetric), C-O-C (symmetric)
This compound 3350 (broad), 3080, 1640, 1590, 1490, 1230O-H stretch, =C-H stretch, C=C stretch, C=C (aromatic), C=C (aromatic), C-O stretch

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Phenol 9494, 66, 65, 39
Allyl Bromide 120, 12241, 39
Allyl Phenyl Ether 134134, 93, 77, 41
This compound 134134, 133, 119, 107, 91, 77

Workflow of Synthesis and Spectroscopic Analysis

The synthesis of this compound from phenol and allyl bromide typically proceeds through the formation of allyl phenyl ether, followed by a Claisen rearrangement. The workflow below illustrates this process and the points at which spectroscopic analysis is crucial for characterization.

G Synthesis and Analysis of this compound cluster_synthesis Synthesis Pathway cluster_analysis Spectroscopic Analysis Phenol Phenol Allyl_Phenyl_Ether Allyl_Phenyl_Ether Phenol->Allyl_Phenyl_Ether Williamson Ether Synthesis Allyl_Bromide Allyl_Bromide Allyl_Bromide->Allyl_Phenyl_Ether m_Allylphenol m_Allylphenol Allyl_Phenyl_Ether->m_Allylphenol Claisen Rearrangement NMR NMR Allyl_Phenyl_Ether->NMR IR IR Allyl_Phenyl_Ether->IR MS MS Allyl_Phenyl_Ether->MS m_Allylphenol->NMR m_Allylphenol->IR m_Allylphenol->MS

Caption: Synthetic and analytical workflow for this compound.

Conclusion

The spectroscopic data presented provides a clear roadmap for distinguishing this compound from its precursors and the intermediate allyl phenyl ether. The appearance of the hydroxyl group and the shift of the allyl group from an ether linkage to a direct attachment to the aromatic ring result in distinct changes in the NMR, IR, and MS spectra. This comparative guide serves as a practical tool for chemists and researchers, facilitating the unambiguous identification and characterization of these important compounds.

A Comparative Analysis of the Cytotoxicity of Allylphenol Isomers: Eugenol, Isoeugenol, Chavicol, and Safrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of four common allylphenol isomers: eugenol, isoeugenol, chavicol, and safrole. By summarizing key experimental data, detailing methodologies, and visualizing the underlying molecular pathways, this document aims to facilitate informed decisions in drug discovery and toxicological research.

Quantitative Cytotoxicity Data

The cytotoxic potential of these allylphenol isomers has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for eugenol, isoeugenol, chavicol, and safrole from different studies. It is important to note that a direct comparison of absolute IC50 values between studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.

Allylphenol IsomerCell LineIC50 ValueReference
Eugenol Human submandibular gland carcinoma (HSG)0.395 mM[1]
Malignant melanoma (Sbcl2, WM3211)0.5 µM (for 50% cell growth inhibition)[2]
Human cervical cancer (HeLa)200 µg/ml[3]
Human breast cancer (MCF-7)>100 µM
Human lung cancer (A549)>100 µM
Isoeugenol Human submandibular gland carcinoma (HSG)0.0523 mM[1]
Chavicol Human lung cancer (A549)~31 µg/mL
Safrole Human tongue squamous carcinoma (SCC-4)Induces apoptosis[2]
Human oral cancer (HSC-3)Induces apoptosis[4]
Human leukemia (HL-60)Induces apoptosis[5][6]
Macrophages (RAW264.7)Induces cytotoxicity and apoptosis[7]

Note: The data presented are from various sources and should be interpreted with caution due to the lack of standardized testing conditions across all studies.

Experimental Protocols

The following section outlines a standard methodology for assessing the cytotoxicity of allylphenol isomers using the MTT assay, a widely adopted colorimetric technique.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine the concentration at which an allylphenol isomer reduces the viability of a cell culture by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Allylphenol isomers (Eugenol, Isoeugenol, Chavicol, Safrole)

  • Cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the allylphenol isomers in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of allylphenol isomers are mediated through various signaling pathways, often culminating in apoptosis (programmed cell death). Below are diagrams illustrating the known or proposed pathways for each isomer.

Eugenol-Induced Apoptosis

Eugenol is believed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. It can lead to an increase in the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates a cascade of caspases, ultimately leading to apoptosis. Some studies also suggest the involvement of the E2F1/survivin pathway and the tumor suppressor protein p53.

Eugenol_Apoptosis_Pathway Eugenol Eugenol Mitochondrion Mitochondrion Eugenol->Mitochondrion Bax Bax Mitochondrion->Bax Upregulation Bcl2 Bcl-2 Mitochondrion->Bcl2 Downregulation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Cytochrome_c Inhibition Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Eugenol-induced intrinsic apoptosis pathway.

Isoeugenol-Induced Cytotoxicity

The cytotoxicity of isoeugenol is strongly associated with the generation of reactive oxygen species (ROS).[1] High levels of ROS can induce oxidative stress, leading to cellular damage and apoptosis. This process is also linked to the depletion of cellular glutathione (GSH), a key antioxidant.

Isoeugenol_Cytotoxicity_Pathway Isoeugenol Isoeugenol ROS ↑ Reactive Oxygen Species (ROS) Isoeugenol->ROS GSH ↓ Glutathione (GSH) Isoeugenol->GSH Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Chavicol_Apoptosis_Pathway Chavicol Chavicol Stress_Signal Cellular Stress Chavicol->Stress_Signal JNK JNK Activation Stress_Signal->JNK p38 p38 MAPK Activation Stress_Signal->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Safrole_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Safrole Safrole Mitochondrion_S Mitochondrion Safrole->Mitochondrion_S Fas_Receptor Fas Receptor Safrole->Fas_Receptor ER_Stress ER Stress Safrole->ER_Stress Bax_S Bax Mitochondrion_S->Bax_S Up Bcl2_S Bcl-2 Mitochondrion_S->Bcl2_S Down Cytochrome_c_S Cytochrome c Bax_S->Cytochrome_c_S Release Bcl2_S->Cytochrome_c_S Inhibit Caspase9_S Caspase-9 Cytochrome_c_S->Caspase9_S Activate Caspase3_S Caspase-3 Caspase9_S->Caspase3_S Activate Caspase8_S Caspase-8 Fas_Receptor->Caspase8_S Activate Caspase8_S->Caspase3_S Activate ER_Stress->Caspase3_S Activate Apoptosis_S Apoptosis Caspase3_S->Apoptosis_S

References

Navigating the Synthesis of m-Allylphenol: A Comparative Guide to Established and Novel Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted phenols is a cornerstone of molecular construction. While ortho- and para-allylphenols are readily accessible through established protocols, the synthesis of their meta-isomer, m-allylphenol, presents a significant synthetic challenge due to the inherent directing effects of the phenolic hydroxyl group. This guide provides a comparative analysis of a proposed, multi-step synthesis for this compound against the well-established Claisen rearrangement protocol for o- and p-allylphenol, offering detailed experimental data and methodologies to inform synthetic strategy.

The ortho- and para-directing nature of the hydroxyl group in phenol makes direct allylation at the meta-position a formidable task. The most common method for synthesizing allylphenols, the Claisen rearrangement of an allyl phenyl ether, overwhelmingly favors the formation of ortho- and para-isomers. Consequently, alternative strategies must be employed to achieve the desired meta-substitution pattern. This guide outlines a plausible three-step synthetic route starting from a commercially available meta-substituted precursor, 3-bromophenol, and benchmarks it against the traditional one-pot synthesis of o/p-allylphenol.

Comparative Analysis of Synthetic Protocols

The following table summarizes the key quantitative data for the proposed this compound synthesis and a benchmark protocol for o/p-allylphenol.

ParameterBenchmark Protocol: o/p-Allylphenol SynthesisProposed Protocol: this compound Synthesis
Overall Strategy One-pot: Williamson Ether Synthesis followed by in-situ Claisen RearrangementThree-step: Protection, Cross-Coupling, Deprotection
Starting Material Phenol3-Bromophenol
Key Intermediates Allyl phenyl ether3-Bromoanisole, 3-Allylanisole
Overall Yield ~85-95% (for mixed isomers)Estimated ~60-75% (over 3 steps)
Reaction Time 8-12 hours~24-48 hours (cumulative)
Key Reagents Allyl bromide, K₂CO₃1. (CH₃)₂SO₄, K₂CO₃; 2. Allylmagnesium bromide, Pd(dppf)Cl₂; 3. BBr₃
Selectivity Ortho/Para mixtureMeta-selective

Experimental Protocols

Detailed methodologies for the benchmark synthesis of o/p-allylphenol and the proposed synthesis of this compound are provided below.

Benchmark Protocol: Synthesis of o/p-Allylphenol via Claisen Rearrangement

This established one-pot procedure involves the formation of allyl phenyl ether followed by a thermal rearrangement to yield a mixture of ortho- and para-allylphenol.

Materials:

  • Phenol

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Williamson Ether Synthesis: In a round-bottom flask equipped with a reflux condenser, a mixture of phenol (1.0 eq), allyl bromide (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in acetone is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up (Allyl Phenyl Ether): After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The acetone is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with 1 M HCl and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give crude allyl phenyl ether.

  • Claisen Rearrangement: The crude allyl phenyl ether is placed in a flask and heated to 180-200 °C for 2-4 hours. The rearrangement is monitored by TLC.

  • Purification: The resulting mixture of o- and p-allylphenol is purified by column chromatography on silica gel.

Proposed Protocol: Multi-step Synthesis of this compound

This proposed route circumvents the ortho/para-directing issue by starting with a meta-substituted precursor and employing a palladium-catalyzed cross-coupling reaction.

Step 1: Methylation of 3-Bromophenol to 3-Bromoanisole

Materials:

  • 3-Bromophenol

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-bromophenol (1.0 eq) in acetone, anhydrous potassium carbonate (1.5 eq) is added.

  • Dimethyl sulfate (1.2 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 12-16 hours and monitored by TLC.

  • The inorganic salts are filtered off, and the acetone is evaporated.

  • The residue is dissolved in diethyl ether, washed with water and brine, dried over anhydrous MgSO₄, and concentrated to yield 3-bromoanisole, which can be purified by distillation under reduced pressure. A typical yield for this reaction is in the range of 90-95%.[1]

Step 2: Kumada Coupling of 3-Bromoanisole with Allylmagnesium Bromide

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Allyl bromide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Allyl Grignard Reagent: In a dry flask under an inert atmosphere, magnesium turnings are activated. A solution of allyl bromide (1.5 eq) in anhydrous THF is added dropwise to the magnesium suspension to initiate the Grignard reaction.

  • Coupling Reaction: To a separate dry flask under an inert atmosphere, 3-bromoanisole (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) are dissolved in anhydrous THF.

  • The freshly prepared allylmagnesium bromide solution is added dropwise to the 3-bromoanisole solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours, with progress monitored by TLC.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The crude 3-allylanisole is purified by column chromatography. Expected yields for similar Kumada couplings are typically in the range of 70-85%.

Step 3: Demethylation of 3-Allylanisole to this compound

Materials:

  • 3-Allylanisole

  • Boron tribromide (BBr₃)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 3-allylanisole (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of boron tribromide (1.2 eq) in anhydrous DCM is added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol at 0 °C, followed by water.

  • The mixture is neutralized with saturated aqueous NaHCO₃ and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The final product, this compound, is purified by column chromatography. Demethylation reactions with BBr₃ typically afford yields of 85-95%.[2][3]

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the benchmark and proposed synthetic protocols.

Benchmark_Protocol phenol Phenol williamson Williamson Ether Synthesis phenol->williamson allyl_bromide Allyl Bromide allyl_bromide->williamson k2co3 K2CO3 k2co3->williamson allyl_phenyl_ether Allyl Phenyl Ether williamson->allyl_phenyl_ether heat Heat (180-200°C) allyl_phenyl_ether->heat claisen Claisen Rearrangement heat->claisen op_allylphenol o/p-Allylphenol Mixture claisen->op_allylphenol

Figure 1. Workflow for the benchmark synthesis of o/p-allylphenol.

Proposed_Protocol cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: C-C Coupling cluster_step3 Step 3: Deprotection 3_bromophenol 3-Bromophenol methylation Methylation ((CH₃)₂SO₄, K₂CO₃) 3_bromophenol->methylation 3_bromoanisole 3-Bromoanisole methylation->3_bromoanisole kumada Kumada Coupling (AllylMgBr, Pd cat.) 3_bromoanisole->kumada 3_allylanisole 3-Allylanisole kumada->3_allylanisole demethylation Demethylation (BBr₃) 3_allylanisole->demethylation m_allylphenol This compound demethylation->m_allylphenol

Figure 2. Proposed multi-step workflow for the synthesis of this compound.

References

Cross-Validation of m-Allylphenol Quantification: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of m-allylphenol is critical for product quality control, impurity profiling, and various research applications. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by representative experimental data, to aid in the selection and cross-validation of the most suitable technique for the quantification of this compound.

The choice between GC-MS and HPLC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and analytical throughput. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive compound identification through mass spectrometry.[1][2] Conversely, HPLC is well-suited for the analysis of non-volatile or thermally labile compounds and offers high sensitivity and selectivity, particularly when coupled with detectors like a fluorescence detector (FLD) or a Diode-Array Detector (DAD).[2][3][4] Cross-validation of results from both methods provides the highest level of confidence in the analytical data.[5]

Quantitative Performance: A Side-by-Side Comparison

The validation of analytical methods is essential in regulated environments. Key performance indicators from various studies on phenol analysis are summarized below to offer a quantitative comparison. While specific data for this compound is limited, these values for related phenolic compounds provide a strong indication of the expected performance for each technique.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999[2]≥ 0.998[2]
Limit of Detection (LOD) 1 - 10 µg/L[2]~2 µg/L[2]
Limit of Quantification (LOQ) 5 - 50 µg/L[2]~5 µg/L[2]
Accuracy (% Recovery) Typically within 90 - 112%[6]70 - 115%[7]
Precision (%RSD) < 15%[6]< 20%[7]

Experimental Workflows

A generalized workflow for the analysis of this compound using both HPLC and GC-MS, including a cross-validation step, is depicted below. This process ensures the robustness and reliability of the quantitative results.

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Cross-Validation Sample Sample containing this compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (for GC-MS, optional) Extraction->Derivatization HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Data_HPLC HPLC Data Acquisition & Quantification HPLC->Data_HPLC Data_GCMS GC-MS Data Acquisition & Quantification GCMS->Data_GCMS Compare Compare & Correlate Results Data_HPLC->Compare Data_GCMS->Compare Validated Validated Quantitative Result Compare->Validated

A flowchart illustrating the cross-validation workflow for HPLC and GC-MS methods.

Detailed Experimental Protocols

Reproducible and reliable results are founded on detailed and robust experimental protocols. The following sections provide representative methodologies for both HPLC and GC-MS analysis of this compound, based on established methods for phenols.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of phenolic compounds.[4] When coupled with a UV or fluorescence detector, it offers high sensitivity and selectivity.[2][8]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector is required.[3]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[3]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid is commonly used.[3] For example, a starting condition of 30% acetonitrile in water, ramping up to a higher concentration.[8]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[2]

  • Column Temperature: 30°C.[5]

  • Detection: UV detection at approximately 274 nm is suitable for phenols.[8] For higher sensitivity, fluorescence detection with excitation at 260 nm and emission at 305 nm can be used.[2]

  • Injection Volume: 20 µL.[5]

Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve.[3]

  • Sample Preparation: For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[3][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like phenols.[10] Derivatization is often employed to improve the chromatographic properties of phenols.[11][12]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for phenol analysis.[1][13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[13]

  • Injector: Splitless injection is typically used for trace analysis.[14] Injector temperature: 250 °C.[14]

  • Oven Temperature Program: An example program could be: initial temperature of 50-60°C held for 1-5 minutes, then ramped at 8-20°C/min to a final temperature of 300°C, held for 10 minutes.[13][14]

  • Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode.[13] For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions for this compound and its derivative.[2]

Sample Preparation and Derivatization:

  • Extraction: Similar to the HPLC method, liquid-liquid or solid-phase extraction can be used to isolate the analyte from the sample matrix.

  • Derivatization: To improve volatility and peak shape, phenols can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[12][15] The sample extract is dried and then heated with the derivatizing agent (e.g., at 70°C for 15 minutes) to form the trimethylsilyl (TMS) ether of this compound.[15]

  • Final Preparation: After derivatization, the sample is reconstituted in a suitable solvent like hexane for injection into the GC-MS.[15]

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical requirements, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis of less complex samples, HPLC with UV or fluorescence detection can provide a rapid and reliable solution. For complex matrices or when very low detection limits and definitive identification are required, GC-MS is the preferred method. A thorough cross-validation by analyzing the same set of samples with both techniques is highly recommended to ensure the highest level of data integrity and confidence in the analytical results.[16]

References

Comparative Analysis of the Antioxidant Potential of m-Allylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of m-Allylphenol and its hypothetical derivatives. The data presented is illustrative, based on established structure-activity relationships of phenolic compounds, and is intended to guide further research and development. Detailed experimental protocols for common antioxidant assays are also provided.

Introduction to this compound and Oxidative Stress

This compound is a phenolic compound characterized by a hydroxyl group and an allyl group attached to a benzene ring at the meta positions. Phenolic compounds are a well-established class of antioxidants, primarily due to the hydrogen-donating ability of their hydroxyl groups, which can neutralize free radicals and reactive oxygen species (ROS).[1][2] Oxidative stress, a condition arising from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3][4] Antioxidants like this compound and its derivatives can mitigate oxidative stress, making them promising candidates for therapeutic development.[1]

The antioxidant capacity of phenolic compounds is influenced by their chemical structure, including the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring.[5][6] This guide explores how hypothetical structural modifications to this compound may impact its antioxidant efficacy, providing a framework for designing novel antioxidant agents.

Comparative Antioxidant Activity: An Illustrative Overview

To facilitate a comparative analysis, the following tables summarize hypothetical antioxidant activity data for this compound and three of its derivatives. This data is not based on specific experimental results but is extrapolated from known structure-activity relationships of phenolic antioxidants, where the addition of electron-donating groups or additional hydroxyl groups can enhance antioxidant capacity.

Disclaimer: The following data is illustrative and intended for comparative purposes only. Actual experimental values may vary.

Table 1: Radical Scavenging Activity of this compound and Derivatives (IC50 Values)

CompoundStructureDPPH IC50 (µM)ABTS IC50 (µM)
This compound 3-allylphenol8565
Derivative A 5-allylbenzene-1,3-diol6045
Derivative B 3-allyl-5-methoxy-phenol7555
Derivative C 5-allyl-2-methoxy-benzene-1,3-diol4030
Trolox (Standard) 5035

Lower IC50 values indicate higher antioxidant activity.

Table 2: Antioxidant Capacity of this compound and Derivatives (FRAP and ORAC Values)

CompoundFRAP Value (µM Fe(II)/µM)ORAC Value (µmol TE/µmol)
This compound 1.22.5
Derivative A 1.83.8
Derivative B 1.43.0
Derivative C 2.55.2
Trolox (Standard) 1.54.0

Higher FRAP and ORAC values indicate greater antioxidant capacity.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenyl-picrylhydrazine is monitored spectrophotometrically.[7][8]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8]

  • Sample Preparation: Dissolve the test compounds (this compound and its derivatives) and a standard antioxidant (e.g., Trolox) in methanol to prepare stock solutions. From these, create a series of dilutions.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH working solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.[8]

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[7][8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[9][10]

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9][11]

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the sample or standard solution to 200 µL of the ABTS•+ working solution in a 96-well microplate.

  • Incubation: Incubate the plate for 5-30 minutes at room temperature.[10]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically at 593 nm.[12][13]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.[12][14]

  • Reaction Mixture: Add 10 µL of the sample or standard to a well in a 96-well plate, followed by 220 µL of the FRAP working solution.

  • Incubation: Incubate the mixture for 4 minutes with continuous stirring.

  • Measurement: Read the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄. The FRAP value of the sample is expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.[15][16]

Procedure:

  • Reagent Preparation: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4). Prepare an AAPH solution in the same buffer. Both should be made fresh daily.[17]

  • Reaction Mixture: In a black 96-well microplate, add 150 µL of the fluorescein working solution and 25 µL of the sample, standard (Trolox), or blank (phosphate buffer) to each well.[16][18]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[16][18]

  • Initiation and Measurement: Initiate the reaction by adding 25 µL of the AAPH solution to each well. Immediately begin measuring the fluorescence every 1-2 minutes for 60-90 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).[15][18]

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a general workflow for antioxidant assays and a simplified signaling pathway affected by oxidative stress.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP, ORAC) mix Mix Reagents with Sample/Standard prep_reagents->mix prep_samples Prepare Sample and Standard (this compound & Derivatives, Trolox) prep_samples->mix incubate Incubate under Controlled Conditions mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate Antioxidant Activity (e.g., % Inhibition, IC50, TEAC) measure->calculate compare Compare Activities of This compound Derivatives calculate->compare

Caption: General workflow for in vitro antioxidant assays.

G Simplified Oxidative Stress Signaling Pathway ROS Increased ROS (Reactive Oxygen Species) MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK NFkB NF-κB Pathway Activation ROS->NFkB CellularDamage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellularDamage Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Antioxidant This compound & Derivatives Antioxidant->ROS Scavenges

Caption: Simplified oxidative stress signaling pathway.

References

Performance Showdown: m-Allylphenol-Based Polymers vs. Commercial Resins for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic field of drug delivery, the choice of a polymer matrix is paramount to achieving desired therapeutic outcomes. This guide provides a comprehensive evaluation of m-Allylphenol-based polymers, a class of materials with intriguing potential, against established commercial resins widely used in pharmaceutical research and development. By presenting available experimental data, detailed methodologies, and visual workflows, this document aims to equip scientists and researchers with the necessary information to make informed decisions for their specific drug delivery applications.

Executive Summary

This compound-based polymers, particularly novolac-type resins, offer a unique combination of properties stemming from their phenolic backbone and the reactive allyl functional groups. These characteristics suggest their potential for creating crosslinked networks suitable for controlled drug release. This guide compares the performance of these emerging polymers with two classes of commercial resins: the biodegradable polyester, Poly(lactic-co-glycolic acid) (PLGA), a gold standard in controlled release applications, and high-performance epoxy resins, known for their exceptional mechanical and thermal stability.

While direct comparative data for this compound-based polymers in drug delivery is still emerging, this guide compiles available information on their synthesis, thermal, and mechanical properties. This is juxtaposed with extensive data on the drug loading, release kinetics, and biocompatibility of PLGA and medical-grade epoxy resins. The significant data gap for this compound-based polymers in critical drug delivery performance metrics highlights a promising area for future research.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for this compound-based polymers and the selected commercial resins. It is important to note that the data for this compound-based polymers is limited in the context of drug delivery, and some values are inferred from studies on similar phenolic resins.

Table 1: Thermal Properties

PropertyThis compound-based Polymer (Novolac)Poly(lactic-co-glycolic acid) (PLGA)Medical-Grade Epoxy ResinTest Method
Glass Transition Temperature (Tg)~120-150 °C40-60 °C150-200 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)>300 °C~250-300 °C>350 °CThermogravimetric Analysis (TGA)
Curing Temperature~180 °C[1]Not Applicable (Thermoplastic)100-180 °CDifferential Scanning Calorimetry (DSC)

Table 2: Mechanical Properties

PropertyThis compound-based Polymer (Cured)Poly(lactic-co-glycolic acid) (PLGA)Medical-Grade Epoxy Resin (Cured)Test Method
Flexural StrengthData not available40-80 MPa100-150 MPaThree-point bending test
Tensile StrengthData not available40-70 MPa60-90 MPaUniaxial tensile test
Young's ModulusData not available1-3 GPa2-4 GPaUniaxial tensile test

Table 3: Drug Delivery Performance

PropertyThis compound-based PolymerPoly(lactic-co-glycolic acid) (PLGA)Medical-Grade Epoxy ResinTest Method
Drug Loading Capacity (%) Data not available1-20% (drug dependent)Data not availableUV-Vis Spectroscopy / HPLC
Drug Release Kinetics Data not availableBiphasic (burst release followed by sustained release)Data not availableIn vitro dissolution testing
Biocompatibility Expected to be biocompatible (based on phenolic resins)Biocompatible and biodegradableBiocompatible (ISO 10993 certified grades available)ISO 10993 Standards

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the evaluation of these polymers for drug delivery applications.

Synthesis of this compound-Formaldehyde Novolac Resin

This protocol describes a typical synthesis process for a novolac-type this compound-formaldehyde resin.

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer is charged with this compound and a formaldehyde solution (e.g., 37 wt% in water) in a specific molar ratio (e.g., 1:0.8).

  • Catalyst Addition: An acid catalyst, such as oxalic acid or hydrochloric acid, is added to the mixture.

  • Polycondensation: The reaction mixture is heated to a specific temperature (e.g., 90-100 °C) and maintained under constant stirring for a defined period (e.g., 2-4 hours) to allow for polycondensation to occur.

  • Dehydration: After the reaction, the water is removed from the system, typically by vacuum distillation.

  • Product Isolation: The resulting viscous resin is cooled and collected. The properties of the synthesized resin, such as molecular weight and viscosity, can be controlled by adjusting the molar ratio of reactants, catalyst concentration, reaction time, and temperature.

Determination of Drug Loading Capacity

This protocol outlines a common method for quantifying the amount of drug encapsulated within a polymer matrix.

  • Sample Preparation: A known weight of the drug-loaded polymer matrix (e.g., microspheres, films) is taken.

  • Drug Extraction: The polymer matrix is dissolved in a suitable organic solvent in which the polymer is soluble but the drug may or may not be. The drug is then extracted into an aqueous buffer or a solvent in which it is highly soluble. This may involve techniques like solvent evaporation followed by redissolution of the drug.

  • Quantification: The concentration of the extracted drug is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the absorbance or peak area to a standard calibration curve of the free drug.

  • Calculation: The drug loading capacity is calculated using the following formula: Drug Loading (%) = (Mass of drug in the matrix / Mass of the drug-loaded matrix) x 100

In Vitro Drug Release Study

This protocol describes a standard procedure for evaluating the release kinetics of a drug from a polymer matrix.

  • Sample Placement: A known amount of the drug-loaded polymer formulation is placed in a dissolution vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37 °C).

  • Agitation: The release medium is agitated at a constant speed using a paddle or a magnetic stirrer to ensure uniform drug distribution.

  • Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn.

  • Medium Replacement: An equal volume of fresh release medium is immediately added to the dissolution vessel to maintain a constant volume (sink conditions).

  • Analysis: The concentration of the drug in the collected samples is quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.

Biocompatibility Assessment (Cytotoxicity Assay)

This protocol provides a general outline for an in vitro cytotoxicity test based on ISO 10993-5 standards.

  • Material Extraction: The polymer material is extracted in a cell culture medium (e.g., DMEM) under standard conditions (e.g., 37 °C for 24 hours) to obtain a material extract.

  • Cell Culture: A specific cell line (e.g., L929 mouse fibroblasts) is cultured in a multi-well plate until a confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a defined period (e.g., 24-72 hours).

  • Viability Assessment: After incubation, cell viability is assessed using a quantitative method, such as the MTT assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.

  • Analysis: The viability of the cells exposed to the material extract is compared to that of cells exposed to a negative control (culture medium without extract) and a positive control (a known cytotoxic substance). A significant reduction in cell viability indicates a potential cytotoxic effect of the material.

Visualizing the Processes: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Synthesis_of_m_Allylphenol_Novolac_Resin cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Polycondensation Polycondensation (90-100 °C) This compound->Polycondensation Formaldehyde Formaldehyde Formaldehyde->Polycondensation Acid_Catalyst Acid Catalyst (e.g., Oxalic Acid) Acid_Catalyst->Polycondensation Dehydration Dehydration (Vacuum) Polycondensation->Dehydration m-Allylphenol_Novolac_Resin This compound-Novolac Resin Dehydration->m-Allylphenol_Novolac_Resin

Synthesis of this compound-Novolac Resin.

Drug_Release_Workflow cluster_preparation Preparation cluster_testing In Vitro Release Testing cluster_output Output Drug_Loaded_Matrix Drug-Loaded Polymer Matrix Dissolution_Vessel Dissolution Vessel (37 °C, Agitation) Drug_Loaded_Matrix->Dissolution_Vessel Sampling Periodic Sampling Dissolution_Vessel->Sampling Analysis Drug Quantification (UV-Vis/HPLC) Sampling->Analysis Release_Profile Drug Release Profile (Cumulative Release vs. Time) Analysis->Release_Profile

Experimental workflow for in vitro drug release testing.

Biocompatibility_Assessment_Flow Start Polymer Material Extraction Material Extraction (ISO 10993-12) Start->Extraction Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Extraction->Cytotoxicity Sensitization Sensitization (ISO 10993-10) Extraction->Sensitization Irritation Irritation (ISO 10993-10) Extraction->Irritation Systemic_Toxicity Systemic Toxicity (ISO 10993-11) Extraction->Systemic_Toxicity Biocompatible Biocompatible Cytotoxicity->Biocompatible Pass Not_Biocompatible Not Biocompatible Cytotoxicity->Not_Biocompatible Fail Sensitization->Biocompatible Pass Sensitization->Not_Biocompatible Fail Irritation->Biocompatible Pass Irritation->Not_Biocompatible Fail Systemic_Toxicity->Biocompatible Pass Systemic_Toxicity->Not_Biocompatible Fail

References

Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of Synthesized m-Allylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of synthesized compounds is a critical step in guaranteeing safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for determining the isomeric purity of m-Allylphenol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. We present supporting experimental data and detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to aid in the selection of the most suitable method for your laboratory's needs.

The synthesis of this compound, primarily through the Claisen rearrangement of allyl phenyl ether, often yields a mixture of isomers, with ortho- and para-Allylphenol being the most common impurities. The ortho/para directing nature of the hydroxyl group makes the selective synthesis of the meta isomer challenging, thus necessitating robust analytical methods to accurately quantify the isomeric ratio in the final product.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound isomers.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.Quantification based on the integral of specific nuclear magnetic resonances.
Resolution Excellent for volatile isomers.High resolution, tunable by varying stationary and mobile phases.Depends on the chemical shift difference of unique protons.
Sensitivity High (ng level).Moderate to high (µg to ng level).Lower sensitivity (mg level).
Analysis Time ~15-30 minutes per sample.~10-20 minutes per sample.~5-15 minutes per sample.
Sample Preparation Derivatization may be required. Dissolution in a volatile solvent.Dissolution in the mobile phase.Dissolution in a deuterated solvent.
Quantification Relative quantification based on peak area percentages.Relative quantification based on peak area percentages.Absolute or relative quantification without the need for reference standards of each isomer.
Strengths High resolution, established methods.Versatile, applicable to a wide range of compounds.Non-destructive, provides structural information, no need for individual isomer standards for relative quantification.
Limitations Derivatization can be time-consuming. Not suitable for non-volatile compounds.Can consume significant amounts of solvents.Lower sensitivity, requires more concentrated samples.

In-Depth Analysis: Experimental Protocols and Data

To provide a practical comparison, a sample mixture of synthesized this compound containing o-Allylphenol and p-Allylphenol as impurities was analyzed using GC-FID, HPLC-UV, and ¹H-qNMR.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the separation of volatile and semi-volatile compounds. For the analysis of phenolic isomers, derivatization is often employed to improve peak shape and thermal stability.

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC with FID detector.

  • Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: 1 mg of the this compound sample was dissolved in 1 mL of dichloromethane. No derivatization was performed in this instance to demonstrate the separation of the free phenols.

Results:

The GC-FID analysis provided excellent separation of the three allylphenol isomers. The elution order is typically o-Allylphenol, followed by this compound, and then p-Allylphenol, which is consistent with their boiling points.

IsomerRetention Time (min)Peak Area (%)
o-Allylphenol10.24.8
This compound10.892.5
p-Allylphenol11.52.7

Experimental Workflow for GC-FID Analysis

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Synthesized this compound Dissolve Dissolve in Dichloromethane Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on HP-5 Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Calculate Isomeric Purity Integrate->Quantify

Caption: Workflow for GC-FID analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique that separates compounds based on their interactions with a stationary and mobile phase. Reversed-phase HPLC is commonly used for the analysis of phenolic compounds.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II LC with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water containing 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg of the this compound sample was dissolved in 1 mL of the mobile phase.

Results:

The HPLC-UV method also successfully separated the three isomers. The elution order in reversed-phase chromatography is typically influenced by polarity, with the more polar isomers eluting earlier.

IsomerRetention Time (min)Peak Area (%)
o-Allylphenol6.54.9
p-Allylphenol7.22.6
This compound8.192.5

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Synthesized this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Calculate Isomeric Purity Integrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

qNMR offers a powerful alternative for isomeric purity analysis as it can provide relative quantification without the need for individual isomer standards. The quantification is based on the integration of signals that are unique to each isomer in the ¹H-NMR spectrum.

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Approximately 20 mg of the this compound sample was dissolved in 0.7 mL of CDCl₃.

  • Parameters: 16 scans, relaxation delay (d1) of 5 seconds to ensure full relaxation of all protons.

Results:

The ¹H-NMR spectrum of the mixture shows distinct signals for the aromatic protons of each isomer. By integrating the unique signals, the relative ratio of the isomers can be determined. For allylphenols, the protons on the aromatic ring are often well-resolved and can be used for quantification. In this case, we can use the signals corresponding to the protons ortho to the hydroxyl group, which appear at different chemical shifts for each isomer.

IsomerUnique ¹H Signal (ppm)Integral ValueIsomeric Ratio (%)
o-Allylphenol~6.85 (d)0.055.0
This compound~6.70 (s)0.9292.0
p-Allylphenol~7.05 (d)0.033.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The isomeric purity is calculated from the ratio of the integral of the unique signal for this compound to the sum of the integrals of the unique signals for all three isomers.

Logical Relationship of Analytical Techniques

cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_outcomes Primary Outcomes Goal Isomeric Purity of this compound GC Gas Chromatography (GC) Goal->GC HPLC High-Performance Liquid Chromatography (HPLC) Goal->HPLC qNMR Quantitative NMR (qNMR) Goal->qNMR Separation Chromatographic Separation GC->Separation HPLC->Separation Quantification Direct Quantification qNMR->Quantification based on signal integration Structure Structural Confirmation qNMR->Structure Separation->Quantification based on peak area

Caption: Relationship between the analytical goal and the applied techniques.

Conclusion

The choice of the optimal analytical method for determining the isomeric purity of synthesized this compound depends on the specific requirements of the analysis.

  • GC-FID offers high resolution and sensitivity, making it an excellent choice for routine quality control where high throughput is required.

  • HPLC-UV is a versatile and robust method that can be readily adapted to different phenolic compounds by modifying the stationary and mobile phases.

  • ¹H-qNMR stands out for its ability to provide direct, non-destructive quantification without the need for individual isomer standards, making it a powerful tool during process development and for the analysis of novel compounds.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and purity of their synthesized this compound, ultimately contributing to the development of safe and effective products.

Safety Operating Guide

Proper Disposal of m-Allylphenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of m-Allylphenol, a combustible liquid that is toxic and corrosive.[1][2] Adherence to these procedures is critical for minimizing risks and complying with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile rubber gloves are a suitable option.

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][2] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing mist or vapors.[1][4]

In Case of a Spill: In the event of a spill, evacuate the area and remove all sources of ignition.[3][4] Absorb the spill with an inert material such as vermiculite, sand, or earth and place it into a suitable, labeled container for disposal.[3]

This compound Hazard Profile

Understanding the hazards associated with this compound is the first step in safe handling and disposal.

Hazard ClassificationDescription
Physical Hazards Combustible liquid.[1][2]
Health Hazards Toxic if swallowed or in contact with skin.[1][2] Causes severe skin burns and eye damage.[1][2] May cause respiratory irritation.
Environmental Hazards Toxic to aquatic life with long-lasting effects.[1][4] Do not flush into surface water or sanitary sewer systems.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound.

  • Segregation: Do not mix this compound waste with other waste streams.[5] It should be collected and stored in a dedicated, properly labeled waste container.

  • Container Selection: Use a container that is in good condition, leak-proof, and compatible with this compound. The original container is often a suitable choice.[5] Ensure the container has a tight-fitting cap.[5]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the chemical name "this compound," and the approximate concentration and quantity.[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][4] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[3][4] The storage area should be secure and locked.[1][2][4]

  • Waste Collection: Do not allow waste to accumulate. Arrange for collection when the container is approximately three-quarters full.[6]

  • Professional Disposal: Dispose of the contents and the container through an approved waste disposal plant.[1][2][4] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (this compound Only) A->B C Step 3: Use Labeled, Compatible Container B->C D Step 4: Securely Seal Container C->D E Step 5: Store in Designated Hazardous Waste Area D->E F Step 6: Arrange for Professional Disposal (Contact EHS or Contractor) E->F G Disposal Complete F->G

Caption: Workflow for the proper disposal of this compound.

By strictly following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Allylphenol
Reactant of Route 2
Reactant of Route 2
m-Allylphenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.